Product packaging for Butane-1,4-13C2(Cat. No.:CAS No. 69105-48-2)

Butane-1,4-13C2

Cat. No.: B1626772
CAS No.: 69105-48-2
M. Wt: 60.11 g/mol
InChI Key: IJDNQMDRQITEOD-ZDOIIHCHSA-N
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Description

Butane-1,4-13C2 is a useful research compound. Its molecular formula is C4H10 and its molecular weight is 60.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10 B1626772 Butane-1,4-13C2 CAS No. 69105-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,4-13C2)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CC[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538759
Record name (1,4-~13~C_2_)Butane
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Molecular Weight

60.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69105-48-2
Record name (1,4-~13~C_2_)Butane
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Record name 69105-48-2
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Foundational & Exploratory

An In-depth Technical Guide to Butane-1,4-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental considerations for Butane-1,4-¹³C₂, a stable isotope-labeled compound crucial for research in metabolism, drug development, and chemical reaction mechanisms.

Chemical and Physical Properties

Butane-1,4-¹³C₂ is a saturated hydrocarbon in which the carbon atoms at positions 1 and 4 are replaced with the stable isotope carbon-13. This labeling provides a distinct mass shift, making it an invaluable tracer for various analytical techniques.

Identification and Structure
PropertyValue
Chemical Name Butane-1,4-¹³C₂
CAS Number 69105-48-2[1][2]
Linear Formula ¹³CH₃CH₂CH₂¹³CH₃[1][2]
Molecular Weight 60.11 g/mol [1][2]
Isotopic Purity 99 atom % ¹³C[1][2]
SMILES String [13CH3]CC[13CH3][1]
InChI Key IJDNQMDRQITEOD-ZDOIIHCHSA-N[1]
Physical Properties

The physical properties of Butane-1,4-¹³C₂ are essentially identical to those of unlabeled n-butane.

PropertyValue
Melting Point -138 °C (lit.)[1][2]
Boiling Point -0.5 °C (lit.)[1][2]
Vapor Density 2.11 (vs air)[1]
Vapor Pressure 51.6 psi (37.7 °C)[1]
Flash Point -60 °C (-76.0 °F) - closed cup[1][2]
Solubility Insoluble in water; soluble in nonpolar organic solvents such as hexane and benzene.[1][3]

Safety and Handling

Butane-1,4-¹³C₂ is a highly flammable gas and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.

Hazard ClassGHS PictogramsSignal WordHazard Statements
Flammable Gas 1GHS02 (Flame)DangerH220: Extremely flammable gas.[1][4]
Pressurized GasGHS04 (Gas cylinder)DangerH280: Contains gas under pressure; may explode if heated.[1][4]

Storage: Store in a well-ventilated place and protect from sunlight.[4][5][6]

Applications in Research

The primary utility of Butane-1,4-¹³C₂ lies in its application as a stable isotope tracer in various scientific domains.

Metabolic Pathway Tracing

Butane-1,4-¹³C₂ can be introduced into biological systems to trace the metabolic fate of its carbon atoms. While not a primary metabolite itself, its breakdown products can enter central carbon metabolism. The ¹³C labels can be tracked through various metabolic pathways, such as the tricarboxylic acid (TCA) cycle, using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to quantify metabolic fluxes and identify active metabolic pathways in cells and organisms.

metabolic_pathway cluster_introduction Cellular Uptake and Metabolism cluster_tca TCA Cycle Butane-1,4-13C2 This compound Metabolite_A_13C [1,4-13C2]Metabolite A This compound->Metabolite_A_13C Acetyl_CoA_13C [1-13C]Acetyl-CoA Metabolite_A_13C->Acetyl_CoA_13C Enzymatic Conversion Citrate_13C [1,5-13C2]Citrate Acetyl_CoA_13C->Citrate_13C Isocitrate_13C [1,5-13C2]Isocitrate Citrate_13C->Isocitrate_13C alpha_KG_13C [1,5-13C2]α-Ketoglutarate Isocitrate_13C->alpha_KG_13C Succinyl_CoA_13C [1,4-13C2]Succinyl-CoA alpha_KG_13C->Succinyl_CoA_13C Succinate_13C [1,4-13C2]Succinate Succinyl_CoA_13C->Succinate_13C Fumarate_13C [1,4-13C2]Fumarate Succinate_13C->Fumarate_13C Malate_13C [1,4-13C2]Malate Fumarate_13C->Malate_13C Oxaloacetate_13C [1,4-13C2]Oxaloacetate Malate_13C->Oxaloacetate_13C Oxaloacetate_13C->Citrate_13C

Figure 1: Simplified metabolic tracing of ¹³C from Butane-1,4-¹³C₂ through the TCA cycle.

Reaction Mechanism Studies

The distinct isotopic signature of Butane-1,4-¹³C₂ is instrumental in elucidating chemical reaction mechanisms. A notable example is its use in studying the skeletal isomerization of n-butane over solid acid catalysts. By analyzing the distribution of ¹³C in the isobutane product, researchers can differentiate between monomolecular and bimolecular reaction pathways.[7]

reaction_mechanism This compound This compound Catalyst Catalyst This compound->Catalyst Adsorption Intermediate Intermediate Catalyst->Intermediate Isomerization Isobutane_13C Isobutane (with 13C label) Intermediate->Isobutane_13C Desorption

Figure 2: Logical workflow for studying butane isomerization using Butane-1,4-¹³C₂.

Experimental Protocols

General Workflow for ¹³C Labeling Experiments

A typical experimental workflow for stable isotope labeling studies involves the introduction of the labeled substrate, sample collection, extraction of metabolites, and analysis by mass spectrometry or NMR.

experimental_workflow Start Start: Introduce This compound Incubation Incubate with Cells/Organism Start->Incubation Quenching Quench Metabolism Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction Analysis LC-MS or NMR Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing End End: Metabolic Flux Determination Data_Processing->End

Figure 3: General experimental workflow for ¹³C labeling studies.

Synthesis of Butane-1,4-¹³C₂

While detailed proprietary synthesis methods may vary, a general approach for the synthesis of isotopically labeled alkanes involves the use of labeled starting materials in established organic reactions. A plausible route for Butane-1,4-¹³C₂ could involve the reaction of a 1,2-dihaloethane with a ¹³C-labeled methylating agent, such as a Grignard reagent, followed by appropriate workup and purification.

Spectroscopic Data and Interpretation

Mass Spectrometry

The electron ionization mass spectrum of Butane-1,4-¹³C₂ will exhibit a molecular ion peak (M⁺) at m/z 60, which is two mass units higher than that of unlabeled butane (m/z 58). The fragmentation pattern will be similar to that of unlabeled butane, with major fragments corresponding to the loss of methyl and ethyl groups. The presence of the ¹³C labels in the fragments can provide information about the original location of the labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will be similar to that of unlabeled butane, showing two multiplets for the methyl (CH₃) and methylene (CH₂) protons. The signals for the protons on the ¹³C-labeled carbons will appear as doublets due to one-bond ¹³C-¹H coupling (¹JCH ≈ 125 Hz).

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show two signals. Due to the symmetry of the molecule, the two terminal ¹³C-labeled methyl carbons (C1 and C4) will be equivalent, and the two internal ¹²C-labeled methylene carbons (C2 and C3) will be equivalent.[8] The chemical shifts will be approximately δ 13 ppm for C1/C4 and δ 25 ppm for C2/C3. A key feature in the ¹³C NMR spectrum will be the presence of ¹³C-¹³C coupling constants if both labeled carbons are in proximity, though in this case, the three-bond coupling (³JCC) would be small.

This guide provides a foundational understanding of Butane-1,4-¹³C₂ for researchers and professionals in drug development and related scientific fields. The unique properties of this isotopically labeled compound make it a powerful tool for elucidating complex biological and chemical processes.

References

In-Depth Technical Guide: Butane-1,4-¹³C₂ (CAS: 69105-48-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butane-1,4-¹³C₂, a stable isotope-labeled compound with significant potential in metabolic research and related fields. This document details its physicochemical properties, outlines plausible experimental protocols for its use as a metabolic tracer, and visualizes hypothetical metabolic pathways and experimental workflows.

Core Compound Data

Butane-1,4-¹³C₂ is a form of butane where the carbon atoms at positions 1 and 4 are replaced with the stable isotope carbon-13. This labeling allows for the tracking of the butane molecule and its metabolites through various biological and chemical processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Physicochemical Properties

The following table summarizes the key quantitative data for Butane-1,4-¹³C₂.

PropertyValue
CAS Number 69105-48-2
Linear Formula ¹³CH₃CH₂CH₂¹³CH₃
Molecular Weight 60.11 g/mol
Isotopic Purity 99 atom % ¹³C
Melting Point -138 °C (lit.)
Boiling Point -0.5 °C (lit.)
Vapor Density 2.11 (vs air)
Vapor Pressure 51.6 psi (at 37.7 °C)
Flash Point -60 °C (-76 °F) - closed cup
Safety Information

Butane-1,4-¹³C₂ is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area.

Hazard CategoryDescription
Pictograms Flame, Gas cylinder
Signal Word Danger
Hazard Statements H220 (Extremely flammable gas), H280 (Contains gas under pressure; may explode if heated)
Precautionary Statements P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P377 (Leaking gas fire: Do not extinguish, unless leak can be stopped safely), P381 (In case of leakage, eliminate all ignition sources), P410 + P403 (Protect from sunlight. Store in a well-ventilated place)

Experimental Protocols

While specific published experimental protocols for the biological use of Butane-1,4-¹³C₂ are not widely available, its application can be inferred from established methodologies for stable isotope tracing with other short-chain alkanes. The following are detailed, plausible protocols for its use in metabolic studies of microorganisms capable of alkane degradation.

¹³C NMR Spectroscopy for Metabolite Identification

This protocol describes the use of ¹³C NMR to identify metabolites derived from Butane-1,4-¹³C₂ in a microbial culture.

Objective: To identify and quantify the incorporation of ¹³C from Butane-1,4-¹³C₂ into downstream metabolites.

Methodology:

  • Culture Preparation: Cultivate an alkane-degrading microorganism (e.g., Pseudomonas putida) in a minimal salts medium with a standard carbon source until the mid-logarithmic growth phase.

  • Isotope Labeling: Introduce Butane-1,4-¹³C₂ into the sealed culture vessel as the sole carbon source. The gas can be bubbled through the culture medium or introduced into the headspace.

  • Incubation: Incubate the culture for a defined period to allow for the uptake and metabolism of the labeled butane.

  • Metabolite Extraction:

    • Harvest the cells by centrifugation.

    • Quench metabolism by rapidly immersing the cell pellet in a cold solvent mixture (e.g., 60% methanol at -20°C).

    • Extract metabolites using a two-phase extraction method (e.g., chloroform/methanol/water).

  • NMR Sample Preparation:

    • Lyophilize the polar extract.

    • Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition:

    • Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Key parameters to optimize include the number of scans (ns), relaxation delay (d1), and acquisition time. For a typical experiment, start with ns = 1024 and d1 = 2s.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, MestReNova).

    • Identify ¹³C-labeled metabolites by comparing the chemical shifts to spectral databases and authentic standards.

    • Quantify the relative abundance of metabolites based on the integral of the corresponding peaks relative to the internal standard.

Mass Spectrometry for Metabolic Flux Analysis

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment in central metabolites following the metabolism of Butane-1,4-¹³C₂.

Objective: To trace the metabolic fate of carbon atoms from Butane-1,4-¹³C₂ and quantify metabolic fluxes.

Methodology:

  • Isotope Labeling and Quenching: Follow steps 1-4 from the NMR protocol.

  • Metabolite Derivatization:

    • Dry the polar metabolite extract under a stream of nitrogen.

    • Derivatize the metabolites to make them volatile for GC analysis. A common method is two-step derivatization with methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites.

    • Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a library of standards.

    • Determine the mass isotopologue distribution (MID) for each identified metabolite by analyzing the relative abundance of different mass ions.

    • Correct the MIDs for the natural abundance of ¹³C.

    • Use the corrected MIDs to infer the labeling patterns of downstream metabolites and to perform metabolic flux analysis using appropriate software (e.g., INCA, Metran).

Visualizations

Hypothetical Metabolic Pathway of Butane-1,4-¹³C₂

The following diagram illustrates a plausible initial breakdown pathway of Butane-1,4-¹³C₂ in a microorganism. The pathway begins with the terminal oxidation of butane to butanol, followed by further oxidation to butyraldehyde and then butyric acid, which can then enter central metabolism via beta-oxidation.

Butane_Metabolism Butane Butane-1,4-13C2 Butanol 1-Butanol-1,4-13C2 Butane->Butanol Monooxygenase Butyraldehyde Butyraldehyde-1,4-13C2 Butanol->Butyraldehyde Alcohol Dehydrogenase ButyricAcid Butyric Acid-1,4-13C2 Butyraldehyde->ButyricAcid Aldehyde Dehydrogenase BetaOxidation Beta-Oxidation ButyricAcid->BetaOxidation Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analytical Analytical Procedures cluster_data Data Analysis Culture 1. Cell Culture Labeling 2. Introduce this compound Culture->Labeling Quenching 3. Quench Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. NMR / MS Analysis Extraction->Analysis Processing 6. Data Processing & Identification Analysis->Processing FluxAnalysis 7. Metabolic Flux Analysis Processing->FluxAnalysis Interpretation 8. Biological Interpretation FluxAnalysis->Interpretation

Synthesis of Butane-1,4-¹³C₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Butane-1,4-¹³C₂, a stable isotope-labeled compound valuable in metabolic research, pharmacokinetic studies, and as a tracer in drug development. The primary synthetic route involves the catalytic hydrogenation of Succinic acid-1,4-¹³C₂. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of relevant quantitative data.

Synthetic Pathway Overview

The core of the synthesis is the reduction of the carboxyl groups of Succinic acid-1,4-¹³C₂ to primary alcohols, yielding Butane-1,4-¹³C₂. This transformation is typically achieved through high-pressure catalytic hydrogenation. The general reaction scheme is as follows:

HOOC-¹³CH₂CH₂-¹³COOH + 4H₂ → HOCH₂-¹³CH₂CH₂-¹³CH₂OH + 2H₂O

This process can be carried out directly from the labeled succinic acid or via an intermediate ester, such as dimethyl succinate, which is then subsequently hydrogenated. The choice of catalyst and reaction conditions significantly influences the yield and purity of the final product.

Experimental Protocols

Two primary methodologies are presented, based on the direct hydrogenation of succinic acid and the hydrogenation of a succinate ester.

Direct Hydrogenation of Succinic acid-1,4-¹³C₂

This protocol is adapted from the aqueous-phase hydrogenation of succinic acid using a palladium-rhenium catalyst.[1]

Materials:

  • Succinic acid-1,4-¹³C₂

  • Deionized water

  • 2 wt% Pd–5 wt% Re/ZrO₂ catalyst

  • High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetically driven impeller

  • Hydrogen gas (high purity)

  • Argon gas (inert)

Procedure:

  • Catalyst Preparation: The Pd–Re/ZrO₂ catalyst can be prepared by impregnation of zirconia with solutions of palladium(II) acetate and ammonium perrhenate.[1] The catalyst should be dried and activated prior to use.[1]

  • Reaction Setup: Prepare a 5 wt% aqueous solution of Succinic acid-1,4-¹³C₂ in deionized water. For example, dissolve 6 g of Succinic acid-1,4-¹³C₂ in 114 g of water.[1]

  • Reactor Loading: Load the aqueous solution of Succinic acid-1,4-¹³C₂ and the catalyst (e.g., 1 g of catalyst for 120 mL of solution) into the high-pressure batch reactor.[1]

  • Inerting: Seal the reactor and purge it three times with argon gas to remove any air.[1]

  • Reaction Conditions:

    • Heat the reactor to the desired temperature (e.g., 160 °C).[1]

    • Pressurize the reactor with hydrogen gas to the target pressure (e.g., 150 bar).[1]

    • Commence stirring at a high rate (e.g., 900 rpm).[1]

  • Reaction Monitoring: Maintain the reaction under these conditions for a sufficient duration to ensure complete conversion (e.g., 48 hours).[1] The reaction progress can be monitored by taking samples (if the reactor setup allows) and analyzing them by GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • The crude Butane-1,4-¹³C₂ in the aqueous solution can be purified by distillation.

Hydrogenation of Diethyl Succinate-1,4-¹³C₂

This method involves the esterification of Succinic acid-1,4-¹³C₂ to diethyl succinate, followed by hydrogenation.

Part A: Esterification of Succinic acid-1,4-¹³C₂

A standard Fischer esterification protocol can be used. Briefly, Succinic acid-1,4-¹³C₂ is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The resulting diethyl succinate is then purified.

Part B: Hydrogenation of Diethyl Succinate-1,4-¹³C₂

This protocol is based on the hydrogenation of diethyl succinate using a copper-based catalyst.[2]

Materials:

  • Diethyl Succinate-1,4-¹³C₂

  • CuO-ZnO-Al₂O₃ catalyst

  • Fixed-bed flow reactor

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Activation: The CuO-ZnO-Al₂O₃ catalyst typically requires reduction with hydrogen prior to use.

  • Reaction Setup: The hydrogenation is performed in a continuous flow reactor packed with the catalyst.

  • Reaction Conditions:

    • Temperature: 200-220 °C[2]

    • Pressure: 4.0-6.0 MPa[2]

    • H₂/Ester Mole Ratio: 150-250[2]

    • Liquid Hourly Space Velocity (LHSV): 0.1-0.4 h⁻¹[2]

  • Product Collection: The product stream exiting the reactor is cooled and collected.

  • Purification: The collected liquid contains Butane-1,4-¹³C₂, ethanol, and potentially some byproducts. The desired product is purified by fractional distillation.

Data Presentation

The following table summarizes quantitative data from various catalytic systems for the hydrogenation of succinic acid and its esters to 1,4-butanediol.

Starting MaterialCatalystTemperature (°C)Pressure (MPa)SolventConversion (%)Selectivity to 1,4-BDO (%)Yield (%)Reference
Diethyl SuccinateCuO-ZnO-Al₂O₃200-2204.0-6.0->95>90-[2]
Dimethyl SuccinateCuFeAl₀.₅240 → 19051,4-Dioxane--91.2[3]
Succinic AcidPd-Re/ZrO₂16015Water---[1]
Succinic AcidRu-Sn/AC--Water100-82[4]
Succinic AcidRe-Pd/SiO₂14081,4-Dioxane9878-[5]

Mandatory Visualization

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material Preparation cluster_hydrogenation Catalytic Hydrogenation cluster_purification Purification cluster_product Final Product start Succinic acid-1,4-13C2 ester Diethyl Succinate-1,4-13C2 start->ester Esterification (Ethanol, H+) direct_hydrog Direct Hydrogenation (e.g., Pd-Re/ZrO2, H2) start->direct_hydrog ester_hydrog Ester Hydrogenation (e.g., CuO-ZnO-Al2O3, H2) ester->ester_hydrog filtration Catalyst Filtration direct_hydrog->filtration distillation Fractional Distillation ester_hydrog->distillation filtration->distillation product Butane-1,4-13C2 distillation->product

Caption: Synthetic workflow for Butane-1,4-¹³C₂.

Logical Relationship of Key Parameters in Hydrogenation

Hydrogenation_Parameters Catalyst Catalyst (e.g., Cu-based, Pd-based) Yield Product Yield & Selectivity Catalyst->Yield Influences activity and selectivity Temperature Temperature Temperature->Yield Affects reaction rate and side reactions Pressure Hydrogen Pressure Pressure->Yield Drives hydrogenation equilibrium Substrate Substrate (Succinic Acid or Ester) Substrate->Yield Solvent Solvent (e.g., Water, Dioxane) Solvent->Yield Affects solubility and catalyst performance

Caption: Key parameters influencing hydrogenation.

References

An In-depth Guide to the Molecular Weight of Butane-1,4-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the molecular weight of Butane-1,4-¹³C₂, a stable isotope-labeled form of butane-1,4-diol. This information is crucial for researchers and scientists in drug development and metabolic studies who utilize labeled compounds for tracing and quantification in complex biological systems.

Introduction to Isotopically Labeled Compounds

Stable isotope labeling is a non-radioactive method used to trace the metabolic fate of molecules. By replacing atoms of a specific element with their heavier, stable isotopes, researchers can distinguish the labeled molecule from its endogenous counterparts using mass spectrometry. Butane-1,4-¹³C₂ is specifically labeled at the first and fourth carbon positions with the Carbon-13 (¹³C) isotope.

Calculation Methodology

The molecular weight of a molecule is the sum of the atomic masses of its constituent atoms. For an isotopically labeled compound like Butane-1,4-¹³C₂, the calculation must account for the specific isotopes used.

The standard molecular formula for butane-1,4-diol is C₄H₁₀O₂[1][2][3][4]. In Butane-1,4-¹³C₂, two of the four carbon atoms are replaced with the ¹³C isotope. The calculation proceeds as follows:

  • Identify the constituent atoms and their isotopes:

    • 2 atoms of Carbon-13 (¹³C)

    • 2 atoms of Carbon-12 (¹²C)

    • 10 atoms of Hydrogen (¹H)

    • 2 atoms of Oxygen (¹⁶O)

  • Sum the precise atomic masses of each isotope:

    • The atomic mass of ¹²C is defined as exactly 12.000000 Daltons (Da)[5][6][7].

    • The atomic mass of ¹³C is approximately 13.003355 Da[6][8][9][10].

    • The atomic mass of ¹H is approximately 1.007825 Da.

    • The atomic mass of ¹⁶O is approximately 15.994915 Da.

  • Calculate the total molecular weight:

    • (2 x 13.003355 Da) + (2 x 12.000000 Da) + (10 x 1.007825 Da) + (2 x 15.994915 Da) = 92.07479 Da

This calculated value represents the monoisotopic mass, which is critical for high-resolution mass spectrometry analysis.

Data Summary: Molecular Weight Comparison

The table below summarizes the molecular weights of standard (unlabeled) butane-1,4-diol and its ¹³C₂ labeled variant for easy comparison.

CompoundMolecular FormulaIsotopic CompositionMonoisotopic Mass (Da)
Butane-1,4-diolC₄H₁₀O₂4x ¹²C, 10x ¹H, 2x ¹⁶O90.06808
Butane-1,4-¹³C₂ ¹³C₂¹²C₂H₁₀O₂2x ¹³C, 2x ¹²C, 10x ¹H, 2x ¹⁶O92.07479

Note: The average molecular weight of standard butane-1,4-diol, which accounts for the natural abundance of isotopes, is approximately 90.121 g/mol [1][4]. However, for mass spectrometry applications, the monoisotopic mass is the more relevant value.

Logical Framework for Calculation

The determination of the molecular weight for an isotopically labeled compound is a straightforward process based on the sum of the masses of its specific isotopes. The logical flow is visualized in the diagram below.

G cluster_input Inputs cluster_process Process cluster_output Output A Compound: Butane-1,4-¹³C₂ C Identify Isotopic Composition: 2x ¹³C 2x ¹²C 10x ¹H 2x ¹⁶O A->C B Atomic Masses: ¹²C = 12.000000 Da ¹³C = 13.003355 Da ¹H = 1.007825 Da ¹⁶O = 15.994915 Da D Sum of Atomic Masses: (2 * ¹³C) + (2 * ¹²C) + (10 * ¹H) + (2 * ¹⁶O) B->D C->D E Calculated Molecular Weight: 92.07479 Da D->E

Calculation workflow for molecular weight.

References

An In-depth Technical Guide to the Physical Properties of Butane-1,4-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Butane-1,4-¹³C₂, a stable isotope-labeled form of butane. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide details the physical characteristics of Butane-1,4-¹³C₂, outlines general experimental protocols for their determination, and presents a key application in mechanistic studies.

Core Physical Properties

Butane-1,4-¹³C₂ is a form of butane where the carbon atoms at the first and fourth positions are replaced with the stable isotope carbon-13. This isotopic labeling is particularly useful in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the fate of molecules in chemical reactions and biological pathways.

Quantitative Data Summary

The table below summarizes the key physical properties of Butane-1,4-¹³C₂. These values are primarily sourced from literature and supplier specifications.

PropertyValueUnits
Molecular Formula ¹³CH₃CH₂CH₂¹³CH₃
Molecular Weight 60.11 g/mol
CAS Number 69105-48-2
Melting Point -138°C
Boiling Point -0.5°C
Vapor Density 2.11(vs air)
Vapor Pressure 51.6 (at 37.7 °C)psi
Flash Point -60°C (closed cup)
Isotopic Purity ≥99atom % ¹³C

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

The melting point of substances that are gases at room temperature is determined at cryogenic temperatures.

  • Sample Preparation: A small amount of Butane-1,4-¹³C₂ gas is condensed into a liquid and then frozen into a solid using a cold finger or a liquid nitrogen bath. The solid sample is then finely powdered at low temperatures.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[1][2]

  • Measurement: The capillary tube is placed in a cryostat equipped with a heating block and a viewing port. The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute).[3]

  • Data Recording: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[1][2]

Boiling Point Determination (Micro Boiling Point Method)

For volatile liquids, a micro boiling point determination is often used, which requires a small amount of the substance.

  • Sample Preparation: A small volume (a few drops) of liquefied Butane-1,4-¹³C₂ is placed in a small test tube or a Durham tube.[4][5]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the sample tube. The entire assembly is attached to a thermometer.[4]

  • Heating: The apparatus is heated in a Thiele tube containing a heating oil.[4][6] As the temperature rises, the air trapped in the capillary tube expands and escapes, followed by the vapor of the sample, forming a steady stream of bubbles.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the substance equals the atmospheric pressure.[4][6]

Vapor Density Determination (Gas Densitometry)

Vapor density is typically determined relative to a reference gas, usually air.

  • Methodology: The method involves weighing a known volume of the gas in a specialized glass bulb (pycnometer) at a known temperature and pressure.[7]

  • Procedure:

    • The glass bulb is first evacuated and weighed.

    • It is then filled with Butane-1,4-¹³C₂ gas to a specific pressure and reweighed.

    • The same procedure is repeated with the reference gas (air).

  • Calculation: The vapor density is calculated as the ratio of the mass of the Butane-1,4-¹³C₂ gas to the mass of an equal volume of air under the same conditions of temperature and pressure.[8][9]

Application in Mechanistic Studies: Skeletal Isomerization of n-Butane

Butane-1,4-¹³C₂ is a valuable tool for elucidating reaction mechanisms. A prominent example is its use in studying the skeletal isomerization of n-butane to isobutane over solid acid catalysts.[10][11][12] The isotopic labeling allows for the tracking of carbon atoms and helps to distinguish between different proposed pathways.

Monomolecular vs. Bimolecular Isomerization Pathways

The isomerization of n-butane is believed to proceed through either a monomolecular or a bimolecular pathway, and the use of Butane-1,4-¹³C₂ can help differentiate between them.[11][13]

  • Monomolecular Pathway: In this mechanism, a single n-butane molecule rearranges. If Butane-1,4-¹³C₂ undergoes a monomolecular isomerization, the resulting isobutane product would retain both ¹³C labels within the same molecule.[11][13]

  • Bimolecular Pathway: This pathway involves the reaction of two butane molecules (or their derivatives), leading to the formation of a C₈ intermediate which then cracks to form isobutane.[11][12] In this case, the ¹³C labels can be "scrambled" between the product molecules, leading to isobutane molecules with zero, one, or two ¹³C atoms.[13]

Visualizing the Isomerization Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the monomolecular and bimolecular isomerization pathways for Butane-1,4-¹³C₂.

monomolecular_pathway Butane-1,4-13C2 This compound Protonated Butane Protonated Butane This compound->Protonated Butane Protonation Cyclopropane Intermediate Cyclopropane Intermediate Protonated Butane->Cyclopropane Intermediate Rearrangement Isobutane-13C2 Isobutane-13C2 Cyclopropane Intermediate->Isobutane-13C2 Ring Opening & Deprotonation

Caption: Monomolecular isomerization pathway of Butane-1,4-¹³C₂.

bimolecular_pathway cluster_reactants Reactants cluster_products Products with Carbon Scrambling Butane-1,4-13C2_1 This compound C8 Intermediate C8 Intermediate Butane-1,4-13C2_1->C8 Intermediate Butane-1,4-13C2_2 This compound Butane-1,4-13C2_2->C8 Intermediate Isobutane_0_13C Isobutane (0 13C) C8 Intermediate->Isobutane_0_13C Cracking Isobutane_1_13C Isobutane (1 13C) C8 Intermediate->Isobutane_1_13C Cracking Isobutane_2_13C Isobutane (2 13C) C8 Intermediate->Isobutane_2_13C Cracking

Caption: Bimolecular isomerization pathway showing carbon scrambling.

References

Introduction to Butane-1,4-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Isotopic Purity of Butane-1,4-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butane-1,4-¹³C₂, focusing on the critical aspects of its isotopic purity, synthesis, and analysis. The precise determination of isotopic enrichment is paramount for its application as a tracer in metabolic research and quantitative bioanalytical studies. This document outlines the state-of-the-art methodologies used to ensure the quality and reliability of this important research chemical.

Butane-1,4-¹³C₂ (CAS: 69105-48-2) is a stable isotope-labeled version of butane where the carbon atoms at positions 1 and 4 are replaced with the heavy isotope, carbon-13 (¹³C).[1] This specific labeling pattern provides a distinct mass shift of +2 compared to the unlabeled molecule, making it an ideal tracer for a variety of research applications.[1]

The utility of isotopically labeled compounds hinges on two key quality attributes: chemical purity and isotopic purity . Chemical purity refers to the absence of other chemical compounds, while isotopic purity (or isotopic enrichment) refers to the percentage of the molecules that contain the ¹³C label at the specified positions. High isotopic purity is essential for minimizing interference from naturally abundant isotopes and ensuring the accuracy of quantitative measurements in metabolic flux analysis (MFA) and as an internal standard in mass spectrometry-based assays.[2][3]

Synthesis and Purification

Proposed Synthetic Pathway:

A likely approach involves the reduction of a dicarboxylic acid or its ester, where the carboxyl groups are labeled with ¹³C.

  • Starting Material: The synthesis would logically begin with [1,4-¹³C₂]succinic acid. This precursor is commercially available or can be synthesized via methods that establish the C1-C4 labeling pattern.

  • Esterification: The labeled succinic acid is converted to its diethyl ester, diethyl [1,4-¹³C₂]succinate, to create a more suitable substrate for reduction.

  • Reduction/Hydrogenolysis: The diethyl [1,4-¹³C₂]succinate is then subjected to high-pressure hydrogenation in the presence of a catalyst like copper chromite. This reaction reduces the ester groups to primary alcohols, yielding [1,4-¹³C₂]butane-1,4-diol.[4]

  • Conversion to Dibromide: The resulting diol is converted to the corresponding dibromide, 1,4-dibromo-[1,4-¹³C₂]butane, using a reagent such as hydrobromic acid.

  • Final Reduction: The final step is the reduction of the dibromide to the target molecule, Butane-1,4-¹³C₂, using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.

Purification: Given that butane is a gas at room temperature (boiling point: -0.5 °C), purification would be achieved through cryogenic distillation to separate it from any remaining solvents, reagents, or non-volatile impurities.[1]

Determination of Isotopic Purity

The isotopic purity of Butane-1,4-¹³C₂ is determined using high-resolution analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the exact position and extent of isotopic labeling.[5] For Butane-1,4-¹³C₂, ¹³C NMR is particularly informative.

Due to the symmetry of the butane molecule, a standard ¹³C NMR spectrum of unlabeled butane shows only two peaks: one for the terminal methyl carbons (C1 and C4) and one for the internal methylene carbons (C2 and C3).[6] In a highly enriched sample of Butane-1,4-¹³C₂, the signal corresponding to the C1/C4 position would be significantly enhanced. Furthermore, the presence of two adjacent ¹³C atoms is rare at natural abundance (about 1.1%), but in labeled compounds, ¹³C-¹³C couplings can be observed, providing direct evidence of the labeling pattern.[5]

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: A sample of the Butane-1,4-¹³C₂ gas is condensed at low temperature and dissolved in a deuterated solvent (e.g., CDCl₃) in a sealed NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard with a chemical shift of 0.0 ppm.[6]

  • Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. A quantitative ¹³C experiment is performed, which involves using a long relaxation delay and inverse-gated proton decoupling to ensure that the peak integrals are directly proportional to the number of nuclei.

  • Spectral Analysis:

    • Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the ¹³C signal at the labeled positions (C1/C4) to the signal of a known quantitative internal standard or by comparing it to the integral of the unlabeled positions (C2/C3) after correcting for natural abundance.

    • Positional Purity: The presence of strong signals only at the expected chemical shifts for C1 and C4 confirms the correct labeling positions. The absence of significant ¹³C-¹³C coupling between C1-C2 or C2-C3 further validates the specified labeling.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal tool for determining isotopic enrichment by measuring the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[7] Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for a volatile compound like butane.

Experimental Protocol: GC-MS Isotopic Purity Analysis

  • Sample Introduction: A gaseous sample of Butane-1,4-¹³C₂ is injected into a Gas Chromatograph (GC). The GC separates the target compound from any volatile chemical impurities.

  • Ionization and Fragmentation: The eluted butane enters the mass spectrometer's ion source (typically using electron ionization, EI), where it is fragmented.

  • Mass Analysis: A high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap) separates the molecular ion and its fragments. For Butane-1,4-¹³C₂, the molecular ion region will show a base peak at m/z 58 (for ¹²C₄H₁₀), an M+1 peak at m/z 59 (for ¹³C¹²C₃H₁₀), and a prominent M+2 peak at m/z 60 (for the desired ¹³C₂¹²C₂H₁₀).

  • Data Analysis:

    • The raw abundances of the M, M+1, and M+2 ions are measured.

    • A correction is applied to account for the natural abundance of ¹³C in the unlabeled portion of the molecule and in any residual unlabeled butane.

    • The isotopic purity is calculated from the corrected relative abundances of the isotopologues. For instance, the percentage of M+2 represents the abundance of the desired doubly labeled compound.

Data Presentation

Quantitative data regarding the purity of Butane-1,4-¹³C₂ is crucial for its effective use.

Table 1: Typical Product Specifications for Butane-1,4-¹³C₂

ParameterSpecificationMethod
Chemical Formula¹³CH₃CH₂CH₂¹³CH₃-
Isotopic Purity≥ 99 atom % ¹³CMS / NMR
Chemical Purity≥ 98%GC-FID / GC-MS
Mass ShiftM+2MS

Data based on commercially available standards.[1]

Table 2: Comparison of Analytical Methods for Isotopic Purity

FeatureNMR SpectroscopyMass Spectrometry
Principle Measures nuclear spin properties in a magnetic field.Measures mass-to-charge ratio of ions.
Information Provides precise positional information and enrichment.Provides overall enrichment and isotopologue distribution.
Sample Prep Requires dissolution in deuterated solvent.Requires sample to be volatile and ionizable.
Quantitation Inherently quantitative with proper experimental setup.Highly quantitative, often requires calibration curves.
Advantages Non-destructive; unambiguous structure determination.High sensitivity; can be coupled with chromatography (GC/LC).
Disadvantages Lower sensitivity compared to MS.Can involve fragmentation, complicating spectral interpretation.

Visualization of Workflows and Applications

Isotopic Purity Analysis Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of a labeled compound like Butane-1,4-¹³C₂.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Analysis cluster_3 Final Reporting Sample Butane-1,4-13C2 Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Gas Phase Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR GCMS GC-MS System Prep_MS->GCMS Process_NMR Integration & Positional Analysis NMR->Process_NMR Process_MS Isotopologue Abundance Measurement GCMS->Process_MS Result Isotopic Purity Report (Enrichment & Position) Process_NMR->Result Process_MS->Result

Caption: Workflow for Isotopic Purity Determination.

Hypothetical Metabolic Application

While specific studies utilizing Butane-1,4-¹³C₂ as a tracer are not prominent in the literature, its metabolic fate can be hypothesized based on known biochemical pathways. If introduced into a biological system, butane could undergo terminal oxidation to butanol, followed by further oxidation to butanoic acid. Through beta-oxidation, this could yield two molecules of acetyl-CoA. Alternatively, ω-oxidation could lead to succinyl-CoA, a key intermediate in the Tricarboxylic Acid (TCA) cycle. The diagram below illustrates this hypothetical pathway, showing how the ¹³C labels would be incorporated into central metabolism.

G cluster_0 Exogenous Tracer cluster_1 Activation & Oxidation cluster_2 Central Metabolism (TCA Cycle) cluster_3 Downstream Biosynthesis Butane This compound (13CH3-CH2-CH2-13CH3) SuccinylCoA [1,4-13C2]Succinyl-CoA Butane->SuccinylCoA ω-oxidation Succinate [1,4-13C2]Succinate SuccinylCoA->Succinate Fumarate [1,4-13C2]Fumarate Succinate->Fumarate Malate [1,4-13C2]Malate Fumarate->Malate OAA [1,4-13C2]Oxaloacetate Malate->OAA OAA->SuccinylCoA ...TCA Cycle... Aspartate [1,4-13C2]Aspartate OAA->Aspartate Transamination Glucose Labeled Glucose (via Gluconeogenesis) OAA->Glucose

Caption: Hypothetical Metabolic Fate of Butane-1,4-¹³C₂.

References

Technical Guide: Butane-1,4-13C2 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and core applications of Butane-1,4-13C2, a stable isotope-labeled compound increasingly utilized in advanced research, particularly within the realm of drug development and metabolic studies.

Commercial Availability

This compound is available from several reputable suppliers of stable isotope-labeled compounds. The following table summarizes the offerings from key distributors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierProduct NameCAS NumberIsotopic PurityCatalog Number/Link
Sigma-Aldrich (Merck) This compound69105-48-299 atom % 13C--INVALID-LINK--[1]
Cambridge Isotope Laboratories, Inc. (CIL) Butane-1-13C106-97-8 (unlabeled)99%Inquire for custom synthesis of 1,4-13C2 labeled version.[2][3]
Santa Cruz Biotechnology, Inc. Butane-1,4-diyldiphosphonic acid (related compound)N/AN/A--INVALID-LINK--[4]
Fisher Scientific (distributor for CIL and others) 1,4-BUTANEDIAMINE (13C4, 98%) (related compound)1173023-66-998%--INVALID-LINK--[5]

Synthesis of this compound

While detailed, proprietary synthesis methods are seldom published, a chemically sound and common approach for the synthesis of this compound involves a two-step process starting from a readily available precursor, 1,4-dihalobutane.

Proposed Synthesis Pathway:

  • Cyanation: The first step involves a nucleophilic substitution reaction where a 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane) is reacted with a 13C-labeled cyanide salt, such as potassium cyanide (K13CN). This reaction introduces the 13C label at both ends of the butane chain, forming Adiponitrile-1,6-13C2.

  • Reduction: The resulting dinitrile is then reduced to the corresponding alkane. A strong reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, can be employed to convert the nitrile groups to methyl groups, yielding this compound.

G 1,4-Dihalobutane 1,4-Dihalobutane Adiponitrile-1,6-13C2 Adiponitrile-1,6-13C2 1,4-Dihalobutane->Adiponitrile-1,6-13C2 Nucleophilic Substitution K13CN K13CN K13CN->Adiponitrile-1,6-13C2 13C Source This compound This compound Adiponitrile-1,6-13C2->this compound Reduction Reduction (e.g., LiAlH4) Reduction (e.g., LiAlH4) Reduction (e.g., LiAlH4)->this compound G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Biological_Matrix Biological Matrix (e.g., Plasma) Spike_IS Spike with This compound (IS) Biological_Matrix->Spike_IS Spike_Analyte Spike with Analyte (for Calibrators & QCs) Spike_IS->Spike_Analyte Sample_Cleanup Sample Cleanup (PPT, LLE, or SPE) Spike_Analyte->Sample_Cleanup Reconstitution Reconstitute in Mobile Phase Sample_Cleanup->Reconstitution LC_Separation LC Separation (Co-elution of Analyte & IS) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification Method_Validation Method Validation Quantification->Method_Validation

References

Technical Safety Guide: Butane-1,4-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the safety data for Butane-1,4-¹³C₂, a stable isotope-labeled form of 1,4-butanediol. The information presented is crucial for researchers, scientists, and drug development professionals to ensure safe handling, storage, and use of this compound in experimental settings. While the isotopic labeling does not significantly alter the chemical hazards compared to the unlabeled compound, it is essential to handle it with the same precautions.

Section 1: Chemical Identification and Properties

Butane-1,4-¹³C₂ is chemically known as (1,4-¹³C₂)butane-1,4-diol. Its primary use in research is as a tracer in metabolic studies and for the synthesis of labeled compounds in drug development.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name(1,4-¹³C₂)butane-1,4-diol[1]
Synonyms1,4-Butanediol-1,4-¹³C₂, 1,4-Butylene glycol-¹³C₂, Tetramethylene glycol-¹³C₂[1][2]
CAS Number79864-96-3[1]
Molecular FormulaC₂¹³C₂H₁₀O₂
Molecular Weight92.11 g/mol [1]
InChI KeyWERYXYBDKMZEQL-CQDYUVAPSA-N[1]
SMILESC(C[13CH2]O)[13CH2]O[1]
Table 2: Physical and Chemical Properties
PropertyValue
Physical StateLiquid
AppearanceColorless, clear liquid[3]
OdorLittle to no odor[3]
Boiling Point228 °C[4]
Melting Point20.1 °C
Flash Point> 121 °C (open cup)[4]
Autoignition Temperature350 °C[4]
Vapor Pressure0.0105 mmHg at 25 °C[4]
Vapor Density3.1 (Air = 1)[4]
Density1.017 g/cm³[4]
Solubility in WaterMiscible (> 100 g/L at 20 °C)[3][4]
n-octanol/water partition coefficient-0.83[4]

Section 2: Hazard Identification and Toxicological Data

Butane-1,4-¹³C₂ shares the same hazard profile as its unlabeled counterpart, 1,4-butanediol. The primary hazards are acute oral toxicity and central nervous system (CNS) depression.[2][3][5]

Table 3: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][5]
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness[2][5]

Signal Word:Warning [2][5]

Table 4: Toxicological Data (for 1,4-Butanediol)
TestSpeciesRouteValue
LD50RatOral1500 mg/kg[4]
LD50RatDermal> 5000 mg/kg[4]
LC50RatInhalation> 5100 mg/m³ (4 hr)[4]

Summary of Toxicological Effects:

  • Acute Effects: Harmful if swallowed.[2][5] Ingestion can lead to CNS depression, causing symptoms such as drowsiness, dizziness, nausea, and headache.[3][4] In severe cases, it can lead to convulsions, coma, and respiratory failure.[3][4] Inhalation of high concentrations of vapor may also cause narcotic effects.[5]

  • Chronic Effects: Currently not classified as carcinogenic, mutagenic, or a reproductive toxicant.[5]

Section 3: Handling, Storage, and Emergency Procedures

Table 5: Exposure Controls and Personal Protective Equipment (PPE)
Control ParameterRecommendation
Engineering ControlsUse only in well-ventilated areas, preferably under a chemical fume hood.[2][6] Ensure an emergency eyewash station and safety shower are readily accessible.[4]
Eye/Face ProtectionWear chemical safety goggles with side protection.[5]
Skin ProtectionWear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[5]
Respiratory ProtectionIf ventilation is inadequate or vapors/mists are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[2][5]
General HygieneWash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]
Table 6: Storage and Disposal
ConditionRecommendation
StorageStore in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and metals.[3][4] Recommended storage temperature: 4 °C.[5]
DisposalDispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not allow the product to enter drains.[2]
Table 7: First Aid Measures
Exposure RouteFirst Aid Procedure
IngestionIF SWALLOWED: Call a POISON CENTER or doctor immediately if you feel unwell.[2] Rinse mouth. Do not induce vomiting.[2]
InhalationIF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[2]
Skin ContactWash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[6] Seek medical attention if irritation develops.[3]
Eye ContactRinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[3]

Section 4: Experimental Protocols and Visualizations

General Experimental Workflow

The following diagram outlines a standard workflow for handling Butane-1,4-¹³C₂ in a research setting, emphasizing safety and proper procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood B->C D Retrieve from Storage (4°C) C->D Start Experiment E Aliquot Required Amount D->E F Perform Experiment E->F G Decontaminate Glassware F->G Complete Experiment I Return to Storage F->I H Dispose of Waste (Approved Container) G->H J Doff PPE & Wash Hands I->J

Caption: General laboratory workflow for handling chemical reagents.

Metabolic Pathway and Mechanism of Action

1,4-Butanediol is metabolized in the body to gamma-hydroxybutyric acid (GHB), a known CNS depressant. This metabolic conversion is responsible for its physiological effects. The diagram below illustrates this simplified pathway.

G cluster_pathway Metabolic Pathway cluster_effect Physiological Effect BDO Butane-1,4-¹³C₂ (1,4-Butanediol) GBL γ-Hydroxybutyraldehyde BDO->GBL Alcohol Dehydrogenase GHB γ-Hydroxybutyric Acid (GHB) GBL->GHB Aldehyde Dehydrogenase CNS Central Nervous System (CNS) Depression GHB->CNS Acts on GABA receptors

References

An In-depth Technical Guide to the Storage and Handling of Butane-1,4-¹³C₂ for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and principal research applications of Butane-1,4-¹³C₂, an isotopically labeled compound crucial for mechanistic studies in catalysis and organic chemistry. This document synthesizes critical safety information, experimental protocols, and data presentation to ensure safe and effective utilization in a laboratory setting.

Compound Identification and Properties

Butane-1,4-¹³C₂ is a stable, isotopically labeled form of n-butane where the carbon atoms at the 1 and 4 positions are replaced with the carbon-13 isotope. This labeling allows for the tracing of the carbon backbone in chemical reactions without altering the chemical properties of the molecule.

Table 1: Chemical and Physical Properties of Butane-1,4-¹³C₂

PropertyValue
Linear Formula ¹³CH₃CH₂CH₂¹³CH₃[1][2]
CAS Number 69105-48-2[1][2]
Molecular Weight 60.11 g/mol [1][2]
Isotopic Purity 99 atom % ¹³C[1]
Melting Point -138 °C (lit.)[1][2]
Boiling Point -0.5 °C (lit.)[1]
Vapor Density 2.11 (vs air)[1]
Vapor Pressure 51.6 psi (37.7 °C)[1]
Flash Point -60 °C (-76 °F) - closed cup[1][2]

Safety, Storage, and Handling

The safe handling and storage of Butane-1,4-¹³C₂ are paramount due to its high flammability and status as a compressed gas. The safety protocols are analogous to those for unlabeled n-butane.

Hazard Identification and Precautions

Butane-1,4-¹³C₂ is classified as an extremely flammable gas and contains gas under pressure, which may explode if heated.[1][2][3]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H220Extremely flammable gas.[1][2][3]
H280Contains gas under pressure; may explode if heated.[1][2][3]
Precautionary Statements P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2][3]
P377Leaking gas fire: Do not extinguish, unless leak can be stopped safely.[1][2][3]
P381In case of leakage, eliminate all ignition sources.[1][2][3]
P410 + P403Protect from sunlight. Store in a well-ventilated place.[1][2][3]
Storage and Handling Procedures

Proper storage and handling of compressed gas cylinders are critical to ensure laboratory safety.

Storage:

  • Store cylinders upright and securely fastened to a wall or benchtop with chains or straps.[4]

  • Store in a well-ventilated, dry area away from heat sources, open flames, and electrical hazards.[4][5][6]

  • Protect cylinders from direct sunlight.[5][6]

  • Flammable gas cylinders should be stored at least 20 feet away from oxidizing gases or separated by a fire-resistant barrier.[4][7]

  • Ensure the valve protection cap is in place when the cylinder is not in use.[4]

Handling:

  • Use a cylinder cart for transportation, even for short distances. Do not roll or drag cylinders.[4]

  • Before use, purge the system with an inert gas to remove air.

  • Use only non-sparking tools and explosion-proof equipment.[3][6]

  • Ensure all equipment is properly grounded to prevent static discharge.[3]

  • In case of a leak, do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely. Evacuate the area and eliminate all ignition sources.[3][5]

Application in Mechanistic Studies: Skeletal Isomerization of n-Butane

A primary research application of Butane-1,4-¹³C₂ is as a tracer to elucidate the reaction mechanisms of the skeletal isomerization of n-butane to isobutane over solid acid catalysts.[1][2] This reaction is of significant industrial importance for producing high-octane gasoline components. The ¹³C labeling allows researchers to track the carbon atoms and distinguish between proposed reaction pathways.

The two primary mechanisms that can be investigated using Butane-1,4-¹³C₂ are the monomolecular and bimolecular pathways.

Monomolecular Isomerization Pathway

In the monomolecular mechanism, a single n-butane molecule isomerizes. When using Butane-1,4-¹³C₂, this pathway exclusively produces isobutane with two ¹³C atoms.

monomolecular_pathway reactant Butane-1,4-¹³C₂ (¹³CH₃CH₂CH₂¹³CH₃) intermediate Protonated Cyclopropane Intermediate reactant->intermediate Intramolecular Rearrangement product Isobutane-1,3-¹³C₂ (¹³CH(CH₃)CH₂¹³CH₃) intermediate->product

Monomolecular isomerization pathway of Butane-1,4-¹³C₂.
Bimolecular Isomerization Pathway

The bimolecular mechanism involves the reaction of two butane molecules (or their derivatives), leading to the formation of a C₈ intermediate that then cracks to form isobutane. This pathway results in a scrambling of the ¹³C labels, producing isobutane molecules with zero, one, two, three, or four ¹³C atoms.

bimolecular_pathway cluster_reactants Reactants cluster_products Products (Scrambled Isotopes) butane1 Butane-1,4-¹³C₂ intermediate C₈ Intermediate Formation (Octyl Cation) butane1->intermediate butane2 Butane-1,4-¹³C₂ butane2->intermediate isobutane0 Isobutane-¹²C₄ intermediate->isobutane0 Cracking isobutane1 Isobutane-¹³C₁ intermediate->isobutane1 isobutane2 Isobutane-¹³C₂ intermediate->isobutane2 isobutane3 Isobutane-¹³C₃ intermediate->isobutane3 isobutane4 Isobutane-¹³C₄ intermediate->isobutane4

Bimolecular isomerization pathway showing isotopic scrambling.

Experimental Protocol: Isomerization over a Solid Acid Catalyst

This section outlines a general experimental protocol for studying the skeletal isomerization of n-butane using Butane-1,4-¹³C₂ as a tracer, based on methodologies described in the literature.[1]

Materials and Equipment
  • Butane-1,4-¹³C₂ (99 atom % ¹³C)

  • Solid acid catalyst (e.g., sulfated zirconia or Cs₂.₅H₀.₅PW₁₂O₄₀)

  • Closed circulation reaction system (approx. 300 cm³)

  • Vacuum line

  • Gas chromatograph (GC) for product analysis

  • Mass spectrometer (MS) for isotopic distribution analysis

  • Furnace for catalyst pretreatment and reaction

Experimental Workflow

The following diagram illustrates the general workflow for a typical catalytic isomerization experiment.

experimental_workflow start Start pretreatment Catalyst Pretreatment (Vacuum, 573-673 K) start->pretreatment introduction Introduce Butane-1,4-¹³C₂ (e.g., 40 torr) pretreatment->introduction reaction Isomerization Reaction (393-523 K) introduction->reaction analysis Product Analysis reaction->analysis gc GC Analysis (Conversion & Selectivity) analysis->gc Quantitative ms MS Analysis (Isotopic Distribution) analysis->ms Qualitative end End gc->end ms->end

General experimental workflow for butane isomerization studies.
Detailed Procedure

  • Catalyst Pretreatment: Place the solid acid catalyst in the reactor. Evacuate the system and heat the catalyst under vacuum at a specified temperature (e.g., 573 K for Cs₂.₅H₀.₅PW₁₂O₄₀ or 673 K for sulfated zirconia) for a set period to remove adsorbed water and impurities.[1]

  • Reactant Introduction: After cooling the reactor to the desired reaction temperature (e.g., 393 K), introduce a known pressure of Butane-1,4-¹³C₂ into the closed circulation system.[1]

  • Reaction: Maintain the reaction at the set temperature. Periodically, take small aliquots of the gas mixture for analysis.

  • Product Analysis:

    • Gas Chromatography (GC): Analyze the gas samples using a GC to determine the conversion of n-butane and the selectivity to isobutane and other products.

    • Mass Spectrometry (MS): Analyze the products via MS to determine the isotopic distribution of the isobutane produced. The relative abundance of isobutane molecules with different numbers of ¹³C atoms provides evidence for the dominant reaction mechanism.

Data Interpretation

The distribution of ¹³C isotopes in the isobutane product is the key to distinguishing between the monomolecular and bimolecular pathways.

Table 3: Expected Isotopic Distribution in Isobutane Product

MechanismExpected ¹³C Distribution in Isobutane
Monomolecular Exclusively ¹³C₂-isobutane.[1]
Bimolecular A statistical (binomial) distribution of ¹³C₀, ¹³C₁, ¹³C₂, ¹³C₃, and ¹³C₄-isobutane, indicating intermolecular isotopic scrambling.[1]

By analyzing the product mixture, researchers can determine the relative contributions of each pathway under different reaction conditions (e.g., temperature, catalyst type), providing valuable insights for catalyst design and optimization.

References

Unlocking Cellular Secrets: A Technical Guide to 13C Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The advent of stable isotope labeling has revolutionized our ability to probe the intricate workings of biological systems. Among these, carbon-13 (¹³C) labeled compounds have emerged as an indispensable tool, offering a non-radioactive, stable tracer to elucidate metabolic pathways, quantify protein dynamics, and accelerate drug development. This technical guide provides a comprehensive overview of the synthesis, application, and analysis of ¹³C labeled compounds, tailored for researchers and professionals in the life sciences.

Core Principles of 13C Isotope Labeling

Carbon-13 is a naturally occurring, stable isotope of carbon, accounting for approximately 1.1% of all carbon atoms. Unlike the radioactive ¹⁴C isotope, ¹³C can be safely used in a wide range of in vitro and in vivo studies without the need for specialized radiological handling.[1][2] The fundamental principle of ¹³C labeling lies in replacing the naturally abundant ¹²C atoms within a molecule with ¹³C atoms. This subtle mass change allows for the differentiation and tracking of labeled molecules through complex biological processes using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Synthesis of 13C Labeled Compounds

The generation of ¹³C labeled compounds can be broadly categorized into two primary methods: chemical synthesis and biosynthesis.

  • Chemical Synthesis: This approach involves the strategic incorporation of ¹³C atoms into a target molecule through traditional organic chemistry reactions. Simple, commercially available ¹³C-containing precursors, such as ¹³C-glucose or ¹³C-amino acids, are used as building blocks in multi-step synthetic routes. This method allows for precise, position-specific labeling, which is crucial for detailed mechanistic studies.

  • Biosynthesis: In this method, living organisms, such as bacteria, yeast, or cell cultures, are grown in media where the primary carbon source is a uniformly ¹³C-labeled substrate (e.g., [U-¹³C]-glucose). The organisms naturally incorporate the ¹³C into their proteins, metabolites, and other biomolecules. This approach is highly effective for producing uniformly labeled complex biomolecules.[5]

Key Applications in Research and Development

The versatility of ¹³C labeled compounds has led to their widespread adoption across various scientific disciplines.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[6] By introducing a ¹³C-labeled substrate into a biological system and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can map the flow of carbon through metabolic pathways. This provides invaluable insights into cellular physiology and disease states.[6][7]

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method for the quantitative analysis of proteins.[8] In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") or ¹³C-labeled ("heavy") versions of specific amino acids (e.g., arginine and lysine). After a period of cell growth, the heavy amino acids are fully incorporated into the proteome. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the heavy and light peptide pairs.[9][10][11]

Drug Metabolism and Pharmacokinetics (DMPK)

¹³C labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies during drug development.[3][4] By administering a ¹³C-labeled drug candidate, researchers can trace its fate in the body, identify metabolites, and determine pharmacokinetic profiles with high precision.[12] The use of stable isotopes avoids the complications associated with radiolabeled compounds.[3]

Analytical Techniques for 13C Labeled Compounds

The detection and quantification of ¹³C labeled compounds primarily rely on two major analytical platforms: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C results in a predictable mass shift in the labeled molecule or its fragments, allowing for its differentiation from the unlabeled counterpart. High-resolution mass spectrometers can readily resolve the isotopic peaks and provide quantitative information on the extent of ¹³C incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects the nuclear spin properties of atomic nuclei. The ¹³C nucleus is NMR-active, and its chemical environment within a molecule influences its resonance frequency. ¹³C-NMR can provide detailed information about the specific position of the ¹³C label within a molecule, which is a significant advantage for elucidating metabolic pathways.[13]

Data Presentation: Quantitative Insights

The choice of analytical technique and labeling strategy significantly impacts the quantitative data that can be obtained. The following tables summarize key quantitative parameters.

ParameterNMR SpectroscopyMass Spectrometry
Sensitivity Lower (typically in the micromolar to millimolar range)[13]Higher (can reach nanomolar to picomolar detection limits)[13]
Reproducibility Very high[14]Average to high, dependent on instrumentation and experimental setup[14]
Number of Detectable Metabolites 30-100 in a single experiment[14]300-1000+ (depending on the specific MS technique)[14]
Information Provided Positional information of the ¹³C label, structural elucidationIsotopic enrichment, molecular formula determination
Labeling StrategyTypical Isotopic Enrichment AchievedKey Application
Uniform Labeling >95-99%[5][15]Global metabolic profiling, SILAC
Position-Specific Labeling Dependent on synthetic route, can be close to 100% for the labeled positionMechanistic studies, tracing specific atomic transformations
Isotopic Ratio Outlier Analysis (IROA) 5% and 95% ¹³C labeling[16]Differentiating biological signals from artifacts, determining carbon number

Experimental Protocols

General Workflow for 13C Metabolic Flux Analysis (MFA)

This protocol outlines the key steps for a typical ¹³C-MFA experiment.

  • Experimental Design:

    • Define the metabolic network of interest.

    • Select the appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]-glucose, [U-¹³C]-glucose).

    • Determine the optimal labeling duration to achieve isotopic steady-state.

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • Introduce the ¹³C-labeled substrate.

    • Monitor cell growth and substrate consumption.

  • Metabolite Extraction:

    • Quench metabolic activity rapidly (e.g., with cold methanol).

    • Extract intracellular metabolites using a suitable solvent system.

  • Sample Analysis:

    • Analyze the isotopic labeling patterns of key metabolites using GC-MS, LC-MS, or NMR.

  • Data Analysis and Flux Calculation:

    • Correct raw data for natural isotope abundance.

    • Use specialized software to fit the labeling data to a metabolic model and estimate intracellular fluxes.

MFA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Experimental Design (Substrate Selection) B Cell Culture A->B C 13C Labeling B->C D Metabolite Quenching & Extraction C->D E MS or NMR Analysis D->E F Data Processing E->F G Flux Calculation F->G

General workflow for 13C Metabolic Flux Analysis.
Protocol for SILAC-based Quantitative Proteomics

This protocol provides a step-by-step guide for performing a SILAC experiment.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • One population is grown in "light" medium containing natural arginine and lysine.

    • The other population is grown in "heavy" medium containing ¹³C-labeled arginine ([¹³C₆]-Arg) and lysine ([¹³C₆]-Lys).

    • Grow cells for at least five doublings to ensure >97% incorporation of the heavy amino acids.[11]

  • Experimental Treatment:

    • Apply the desired experimental conditions to the two cell populations (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Extraction:

    • Harvest and combine the light and heavy cell populations in a 1:1 ratio.

    • Lyse the cells and extract the total protein.

  • Protein Digestion:

    • Digest the protein mixture into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using LC-MS/MS.

    • Identify peptides and quantify the intensity ratio of heavy to light peptide pairs.

  • Data Analysis:

    • Use specialized software to calculate protein abundance ratios and perform statistical analysis.

SILAC_Workflow cluster_labeling Labeling Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Light Cell Culture ('Light' Medium) Treatment_L Control Treatment Light->Treatment_L Heavy Cell Culture ('Heavy' 13C Medium) Treatment_H Experimental Treatment Heavy->Treatment_H Mix Combine Cell Populations (1:1) Treatment_L->Mix Treatment_H->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Protein Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Workflow for SILAC-based quantitative proteomics.

Logical Relationships in Data Interpretation

Data_Interpretation cluster_input Experimental Input cluster_process Biological Process cluster_output Analytical Output cluster_conclusion Biological Conclusion A 13C Labeled Substrate (e.g., [U-13C]-Glucose) C Metabolic Conversion A->C B Biological System (Cells, Organism) B->C D Isotopic Labeling Pattern in Metabolites/Proteins C->D E MS/NMR Data D->E F Metabolic Fluxes / Protein Turnover E->F

Logical flow from experimental input to biological conclusion.

Conclusion

¹³C labeled compounds are a cornerstone of modern life science research, providing unparalleled insights into the dynamic processes of living systems. From elucidating complex metabolic networks to quantifying the entire proteome and accelerating the development of new therapeutics, the applications of ¹³C isotopes are vast and continue to expand. As analytical technologies become more sensitive and accessible, the use of ¹³C labeled compounds will undoubtedly play an even more critical role in advancing our understanding of biology and medicine.

References

Butane-1,4-¹³C₂ in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Butane-1,4-¹³C₂, a stable isotope-labeled form of butane, serves as a critical tool in various scientific research domains. Its primary utility lies in its application as a tracer for metabolic pathways and reaction mechanisms, and as an internal standard for quantitative analysis, particularly in mass spectrometry. The incorporation of two ¹³C atoms at the terminal positions of the butane molecule allows for precise tracking and quantification, providing researchers with invaluable insights into complex biological and chemical systems.

Core Applications in Research

The research applications of Butane-1,4-¹³C₂ are centered around its isotopic labeling, which distinguishes it from its unlabeled counterpart in analytical instrumentation. This property is leveraged in two main areas:

  • Metabolic and Mechanistic Studies: As a metabolic tracer, Butane-1,4-¹³C₂ can be introduced into biological or chemical systems to trace the metabolic fate of butane or to elucidate reaction mechanisms. By tracking the incorporation of the ¹³C label into downstream metabolites or products, researchers can map metabolic pathways and understand the intricate steps of chemical reactions. A notable example is its use in studying the skeletal isomerization of n-butane, where it has been instrumental in distinguishing between different reaction pathways[1].

  • Quantitative Analysis using Mass Spectrometry: In quantitative mass spectrometry, Butane-1,4-¹³C₂ is an ideal internal standard for the accurate measurement of unlabeled butane. Since it is chemically identical to the analyte of interest but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response. This is a common practice in fields such as environmental analysis and drug metabolism studies[2][3].

Physicochemical Properties

A summary of the key physicochemical properties of Butane-1,4-¹³C₂ is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
Linear Formula ¹³CH₃CH₂CH₂¹³CH₃
CAS Number 69105-48-2
Molecular Weight 60.11 g/mol
Isotopic Purity 99 atom % ¹³C
Boiling Point -0.5 °C (lit.)
Melting Point -138 °C (lit.)
Vapor Density 2.11 (vs air)

Data sourced from Sigma-Aldrich.

Experimental Protocols

Mechanistic Study of n-Butane Skeletal Isomerization

This protocol provides a detailed methodology for studying the skeletal isomerization of n-butane to isobutane using Butane-1,4-¹³C₂ as a tracer, a method that helps in elucidating the reaction mechanism[1].

Objective: To determine the reaction pathway of n-butane isomerization over a solid acid catalyst.

Materials:

  • Butane-1,4-¹³C₂

  • Solid acid catalyst (e.g., Cs2.5H0.5PW12O40 or sulfated ZrO₂)

  • Fixed-bed reactor system

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Pack a fixed-bed reactor with the chosen solid acid catalyst.

  • Activate the catalyst by heating it under a flow of inert gas at a specified temperature.

  • Introduce a feed gas containing a mixture of Butane-1,4-¹³C₂ and an inert gas (e.g., helium) into the reactor at a controlled flow rate.

  • Maintain the reactor at the desired reaction temperature (e.g., 393 K or 523 K).

  • Collect the reactor effluent at different time intervals.

  • Analyze the composition of the effluent using GC-MS to identify and quantify the products, particularly the ¹³C-labeled and unlabeled isotopomers of isobutane.

  • By analyzing the distribution of ¹³C in the isobutane product, the reaction mechanism (e.g., monomolecular vs. bimolecular pathway) can be determined.

Quantitative Analysis of Butane using GC-MS with Butane-1,4-¹³C₂ as an Internal Standard

This protocol outlines the use of Butane-1,4-¹³C₂ as an internal standard for the accurate quantification of butane in a sample matrix by GC-MS.

Objective: To accurately quantify the concentration of butane in a sample.

Materials:

  • Butane-1,4-¹³C₂ solution of a known concentration

  • Sample containing unlabeled butane

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Gas-tight syringe

Procedure:

  • Prepare a series of calibration standards containing known concentrations of unlabeled butane and a fixed concentration of the Butane-1,4-¹³C₂ internal standard.

  • Prepare the unknown sample by adding the same fixed concentration of the Butane-1,4-¹³C₂ internal standard.

  • Inject a specific volume of each calibration standard and the unknown sample into the GC-MS system.

  • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions of both unlabeled butane and Butane-1,4-¹³C₂.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte (unlabeled butane) to the peak area of the internal standard (Butane-1,4-¹³C₂) against the concentration of the analyte for the calibration standards.

  • Determine the concentration of butane in the unknown sample by using the peak area ratio from the sample and interpolating from the calibration curve.

Visualizing Workflows and Concepts

To further clarify the application of Butane-1,4-¹³C₂, the following diagrams illustrate a typical metabolic tracer workflow and the principle of using an internal standard.

metabolic_tracer_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation A Introduce Butane-1,4-¹³C₂ into the system B Incubate for a defined period A->B C Quench the reaction and extract metabolites B->C D Analyze extracts using Mass Spectrometry or NMR C->D E Identify and quantify ¹³C-labeled metabolites D->E F Map the distribution of ¹³C in the metabolic network E->F G Elucidate metabolic pathways and reaction mechanisms F->G

Metabolic Tracer Experimental Workflow

internal_standard_concept cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification A Unknown Sample (contains unlabeled Butane) B Add known amount of Butane-1,4-¹³C₂ (Internal Standard) A->B C Analyze the mixture B->C D Measure peak areas of both unlabeled Butane and Butane-1,4-¹³C₂ C->D E Calculate the ratio of (Peak Area of Analyte) / (Peak Area of IS) D->E F Determine the concentration of unlabeled Butane from the calibration curve E->F

Principle of Internal Standard for Quantification

References

The Cornerstone of Modern Metabolic Research: A Technical Guide to 13C Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotopic labeling with the stable, non-radioactive carbon-13 (¹³C) isotope has emerged as an indispensable tool in the life sciences, providing unparalleled insights into the intricate workings of metabolic networks. By tracing the journey of ¹³C-labeled substrates through cellular pathways, researchers can quantitatively measure metabolic fluxes, identify novel drug targets, and elucidate the mechanisms of disease. This technical guide provides a comprehensive overview of the fundamental principles of ¹³C isotopic labeling, detailed experimental protocols for its application, and a framework for data analysis and interpretation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource for the successful implementation of ¹³C tracer studies.

Core Principles of ¹³C Isotopic Labeling

The fundamental principle of ¹³C isotopic labeling lies in the substitution of the naturally abundant ¹²C isotope with its heavier, stable counterpart, ¹³C.[1] These ¹³C-labeled compounds are chemically identical to their unlabeled forms and are processed by enzymes in the same manner.[2] This allows them to act as tracers, enabling the tracking of carbon atoms as they are incorporated into various metabolites. The distribution of ¹³C within these metabolites, known as isotopologue distribution, provides a direct readout of the activity of the metabolic pathways involved.[3][4]

The primary analytical techniques for detecting and quantifying ¹³C enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The incorporation of ¹³C atoms increases the mass of a metabolite, resulting in a shift in its mass spectrum. By analyzing the relative abundance of these mass isotopologues, researchers can determine the degree of ¹³C enrichment.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The ¹³C nucleus has a nuclear spin that allows it to be detected by NMR.[7][8] ¹³C-NMR can provide detailed information about the specific position of ¹³C atoms within a molecule, offering a deeper understanding of the underlying biochemical transformations.[5][7]

A key application of ¹³C isotopic labeling is Metabolic Flux Analysis (MFA) . ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[1][6][9] By feeding cells a ¹³C-labeled substrate and measuring the resulting labeling patterns in intracellular metabolites, it is possible to construct a detailed map of cellular metabolism.[1][9]

Experimental Design and Protocols

The success of a ¹³C labeling experiment hinges on a well-designed protocol. Key considerations include the choice of the ¹³C-labeled tracer, the duration of labeling, and the methods for sample collection and analysis.

Choice of ¹³C-Labeled Tracer

The selection of the ¹³C tracer is critical and depends on the specific metabolic pathway under investigation. For studies of central carbon metabolism, ubiquitously labeled glucose ([U-¹³C]-glucose), where all six carbon atoms are ¹³C, is a common choice.[10] To probe specific pathways, positionally labeled tracers, such as [1,2-¹³C₂]-glucose, can provide more precise information about fluxes through glycolysis and the pentose phosphate pathway.[11][12]

General Experimental Workflow

The following diagram illustrates a typical workflow for a ¹³C labeling experiment.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Tracer_Addition 2. Addition of ¹³C-labeled Substrate Cell_Culture->Tracer_Addition Incubation 3. Incubation to Achieve Isotopic Steady State Tracer_Addition->Incubation Quenching 4. Rapid Quenching of Metabolism Incubation->Quenching Metabolite_Extraction 5. Metabolite Extraction Quenching->Metabolite_Extraction Analysis 6. MS or NMR Analysis Metabolite_Extraction->Analysis Data_Processing 7. Data Processing and Isotopologue Distribution Analysis Analysis->Data_Processing Flux_Analysis 8. Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: General workflow of a ¹³C isotopic labeling experiment.
Detailed Protocol: ¹³C-Glucose Labeling of Adherent Mammalian Cells for MS Analysis

This protocol provides a step-by-step guide for labeling adherent mammalian cells with [U-¹³C]-glucose and preparing extracts for mass spectrometry.

Materials:

  • Adherent mammalian cells of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C]-glucose

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture overnight in complete medium.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with 10% dFBS and the desired concentration of [U-¹³C]-glucose (e.g., 10 mM).

  • Tracer Addition: One hour before labeling, replace the culture medium with fresh, pre-warmed complete medium. At the start of the experiment, aspirate the medium, wash the cells once with pre-warmed glucose-free medium, and then add the pre-warmed ¹³C-labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time can range from minutes for glycolysis to several hours for the TCA cycle and is cell-type dependent.[4]

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Add 1 mL of pre-chilled -80°C 80% methanol to each well to quench metabolic activity.

    • Place the plate on dry ice for 10 minutes.

    • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 30 seconds.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for MS:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis.

    • Prior to MS analysis, resuspend the dried metabolites in a suitable solvent compatible with the chromatography method.

Protocol: Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Cell extract (from ¹³C labeling experiment)

  • Deuterated water (D₂O)

  • NMR tubes

  • pH meter

  • Deuterated acid/base (e.g., DCl/NaOD) for pH adjustment

Procedure:

  • Resuspension: Resuspend the lyophilized cell extract in a precise volume of D₂O (typically 500-600 µL for a standard 5 mm NMR tube).[13]

  • pH Adjustment: Adjust the pH of the sample to a precise value (e.g., 7.0) using deuterated acid or base. This is critical as the chemical shifts of many metabolites are pH-dependent.[13]

  • Removal of Solids: Centrifuge the sample to pellet any insoluble material. Solid particles in the NMR tube will lead to poor spectral quality.[8]

  • Transfer to NMR Tube: Carefully transfer the supernatant to a clean, high-quality NMR tube.[8][14]

  • Addition of Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from ¹³C labeling experiments.

Table 1: ¹³C Enrichment in Central Carbon Metabolites after [U-¹³C]-Glucose Labeling

MetaboliteIsotopologueFractional Enrichment (%) - Condition AFractional Enrichment (%) - Condition B
PyruvateM+385.2 ± 3.165.7 ± 4.5
LactateM+388.9 ± 2.570.1 ± 3.9
CitrateM+275.4 ± 5.255.8 ± 6.1
α-KetoglutarateM+270.1 ± 4.850.3 ± 5.5
SuccinateM+268.5 ± 5.048.9 ± 5.8
MalateM+272.3 ± 4.652.1 ± 5.3
AspartateM+271.8 ± 4.951.5 ± 5.6

Data are presented as mean ± standard deviation from triplicate experiments. "M+n" denotes the isotopologue with 'n' ¹³C atoms.

Table 2: Relative Metabolic Fluxes Determined by ¹³C-MFA

Metabolic Pathway/ReactionRelative Flux (normalized to Glucose Uptake) - Condition ARelative Flux (normalized to Glucose Uptake) - Condition B
Glycolysis (Glucose -> Pyruvate)100100
Pentose Phosphate Pathway (Oxidative)15.3 ± 1.825.6 ± 2.3
TCA Cycle (PDH flux)80.1 ± 7.560.4 ± 6.9
Anaplerotic Carboxylation10.2 ± 1.518.9 ± 2.1
Glutamine contribution to TCA35.7 ± 4.155.2 ± 5.7

Flux values represent the net rate of conversion through a pathway, normalized to the rate of glucose uptake.

Visualization of Metabolic Pathways

Diagrams of key metabolic pathways are essential for visualizing the flow of ¹³C atoms and interpreting labeling patterns.

Glycolysis and TCA Cycle

This diagram illustrates the flow of carbons from glucose through glycolysis to the TCA cycle.

glycolysis_tca cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose (6C) G6P Glucose-6-P (6C) Glucose->G6P F6P Fructose-6-P (6C) G6P->F6P F16BP Fructose-1,6-BP (6C) F6P->F16BP GAP Glyceraldehyde-3-P (3C) F16BP->GAP Pyruvate Pyruvate (3C) GAP->Pyruvate AcetylCoA Acetyl-CoA (2C) Pyruvate->AcetylCoA PDH Citrate Citrate (6C) AcetylCoA->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate aKG α-Ketoglutarate (5C) Isocitrate->aKG SuccinylCoA Succinyl-CoA (4C) aKG->SuccinylCoA Succinate Succinate (4C) SuccinylCoA->Succinate Fumarate Fumarate (4C) Succinate->Fumarate Malate Malate (4C) Fumarate->Malate OAA Oxaloacetate (4C) Malate->OAA OAA->Citrate

Caption: Carbon flow from Glycolysis to the TCA Cycle.
Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a crucial alternative route for glucose metabolism.

ppp_pathway cluster_ppp Pentose Phosphate Pathway cluster_glycolysis_interface Interface with Glycolysis G6P_ppp Glucose-6-P (6C) PGL 6-Phosphoglucono- δ-lactone (6C) G6P_ppp->PGL G6PD PG 6-Phosphogluconate (6C) PGL->PG Ru5P Ribulose-5-P (5C) PG->Ru5P CO₂ release R5P Ribose-5-P (5C) Ru5P->R5P X5P Xylulose-5-P (5C) Ru5P->X5P F6P_ppp Fructose-6-P (6C) R5P->F6P_ppp Transketolase/ Transaldolase X5P->F6P_ppp Transketolase/ Transaldolase GAP_ppp Glyceraldehyde-3-P (3C) X5P->GAP_ppp Transketolase

Caption: The Pentose Phosphate Pathway (PPP).

Applications in Drug Development

¹³C isotopic labeling is a powerful tool in drug development, providing critical information on a drug's mechanism of action and its effects on cellular metabolism.[15] By treating cells with a drug candidate and simultaneously performing a ¹³C tracer experiment, researchers can identify metabolic pathways that are modulated by the compound. This can reveal off-target effects, elucidate mechanisms of toxicity, and identify biomarkers of drug efficacy.[15] Furthermore, ¹³C-labeled versions of drug molecules can be synthesized to trace their metabolic fate within the body, a crucial step in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[16]

Conclusion

¹³C isotopic labeling has revolutionized our ability to study cellular metabolism. This technical guide provides a foundational understanding of the principles, experimental protocols, and data analysis workflows that are central to the application of this powerful technology. For researchers, scientists, and drug development professionals, mastering these techniques is essential for unraveling the complexities of metabolic networks and accelerating the discovery of new therapeutic interventions. The continued development of analytical instrumentation and computational tools promises to further expand the capabilities of ¹³C isotopic labeling, ensuring its place at the forefront of metabolic research for years to come.

References

Methodological & Application

Application Notes and Protocols for Butane-1,4-¹³C₂ in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as those labeled with Carbon-13 (¹³C), is central to modern MFA. By introducing a ¹³C-labeled substrate to cells or organisms, researchers can trace the path of the labeled carbon atoms through the metabolic network. The resulting distribution of ¹³C in various metabolites, known as mass isotopomer distribution (MID), provides detailed information about the relative activities of different metabolic pathways.

While tracers like ¹³C-glucose and ¹³C-glutamine are commonly used, the selection of a specific tracer is critical for probing particular areas of metabolism. This document outlines the theoretical application and protocols for a less common tracer, Butane-1,4-¹³C₂, in metabolic flux analysis. Based on the known metabolic pathways of its unlabeled counterpart, butane-1,4-diol, this tracer holds potential for investigating specific aspects of fatty acid and dicarboxylic acid metabolism.

Theoretical Applications of Butane-1,4-¹³C₂ in Metabolic Flux Analysis

Butane-1,4-diol is known to be metabolized through oxidation to 4-hydroxybutyrate. From there, it can enter central carbon metabolism via several routes, including conversion to succinate or succinyl-CoA, or through β-oxidation to acetyl-CoA. In mammalian systems, it is primarily converted to γ-hydroxybutyric acid (GHB). These pathways suggest that Butane-1,4-¹³C₂ could be a valuable tool for the following applications:

  • Tracing Carbon into Fatty Acid Synthesis: By being a potential source of acetyl-CoA, Butane-1,4-¹³C₂ can be used to quantify the contribution of C4 compounds to the lipogenic acetyl-CoA pool. This is particularly relevant in cancer metabolism where cells often exhibit altered lipid metabolism.

  • Investigating Dicarboxylic Acid Metabolism: The metabolism of butane-1,4-diol is linked to C4 dicarboxylic acids like succinate. This tracer could therefore be employed to study the flux through pathways involving these important metabolic intermediates.

  • Probing Enzyme Activity: The use of Butane-1,4-¹³C₂ can help in assessing the in vivo activity of enzymes involved in its metabolism, such as alcohol and aldehyde dehydrogenases.

Below is a diagram illustrating the theoretical metabolic fate of Butane-1,4-¹³C₂.

Theoretical Metabolic Fate of Butane-1,4-13C2 This compound This compound 4-Hydroxybutyraldehyde-13C2 4-Hydroxybutyraldehyde-13C2 This compound->4-Hydroxybutyraldehyde-13C2 Alcohol Dehydrogenase 4-Hydroxybutyrate-13C2 4-Hydroxybutyrate-13C2 4-Hydroxybutyraldehyde-13C2->4-Hydroxybutyrate-13C2 Aldehyde Dehydrogenase Succinic Semialdehyde-13C2 Succinic Semialdehyde-13C2 4-Hydroxybutyrate-13C2->Succinic Semialdehyde-13C2 Acetyl-CoA-13C2 Acetyl-CoA-13C2 4-Hydroxybutyrate-13C2->Acetyl-CoA-13C2 β-oxidation Succinate-13C2 Succinate-13C2 Succinic Semialdehyde-13C2->Succinate-13C2 Succinyl-CoA-13C2 Succinyl-CoA-13C2 Succinate-13C2->Succinyl-CoA-13C2 TCA Cycle TCA Cycle Succinyl-CoA-13C2->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA-13C2->TCA Cycle Acetyl-CoA-13C2->Fatty Acid Synthesis

Caption: Theoretical metabolic pathways of Butane-1,4-¹³C₂.

Protocols

The following protocols are adapted from established ¹³C-MFA methodologies and are tailored for the theoretical use of Butane-1,4-¹³C₂.

Protocol 1: ¹³C Labeling Experiment in Cell Culture

This protocol describes a steady-state labeling experiment using a mammalian cell line.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Butane-1,4-¹³C₂

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture plates (e.g., 6-well plates)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach the desired confluency (typically 70-80%) at the time of harvest. Culture in standard growth medium.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and Butane-1,4-¹³C₂ at a known concentration (e.g., 1-10 mM, to be optimized). The use of dialyzed FBS is crucial to minimize the concentration of unlabeled metabolites.

  • Labeling: Once cells reach the desired confluency, aspirate the standard growth medium, wash once with pre-warmed PBS, and then add the pre-warmed labeling medium.

  • Incubation: Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady state. This time should be determined empirically but is typically 18-24 hours for mammalian cells.[1]

  • Metabolite Quenching and Extraction:

    • Place the cell culture plates on a refrigerated surface or in a cold room.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Immediately add ice-cold quenching solution to the wells to arrest metabolism.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet the cell debris.

    • Transfer the supernatant (containing the extracted metabolites) to a new tube for analysis.

Experimental Workflow for 13C-MFA A Cell Seeding & Growth B Introduction of this compound A->B C Incubation to Isotopic Steady State B->C D Metabolite Quenching & Extraction C->D E Sample Derivatization (for GC-MS) D->E F GC-MS or LC-MS Analysis E->F G Mass Isotopomer Distribution Data F->G H Metabolic Flux Calculation G->H I Flux Map H->I

Caption: General experimental workflow for ¹³C-MFA.

Protocol 2: Sample Preparation and GC-MS Analysis

This protocol outlines the steps for derivatization and analysis of extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Metabolite extract from Protocol 1

  • Nitrogen gas evaporator

  • Derivatization agent (e.g., MTBSTFA + 1% TBDMSCI)

  • GC-MS instrument

Procedure:

  • Sample Drying: Dry the metabolite extract to completeness under a stream of nitrogen gas.

  • Derivatization: Re-suspend the dried extract in the derivatization agent. This step makes the metabolites volatile for GC analysis. Incubate at a specific temperature and time (e.g., 60°C for 1 hour).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution.

  • Data Acquisition: Collect the mass spectra for the metabolites of interest. The relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.) is recorded.

Data Analysis and Presentation

The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes. The corrected mass isotopomer distributions are then used in a computational model of the metabolic network to estimate the intracellular fluxes. Software packages such as INCA or Metran can be used for this purpose.[2]

The quantitative data should be summarized in clear and structured tables.

Table 1: Hypothetical Mass Isotopomer Distribution Data for Key Metabolites

MetaboliteM+0M+1M+2M+3M+4
Palmitate0.600.150.200.040.01
Stearate0.650.120.180.040.01
Succinate0.400.100.450.030.02
Malate0.420.110.430.030.01
Citrate0.500.150.300.030.02

Table 2: Hypothetical Metabolic Fluxes Calculated from ¹³C Labeling Data (relative to Butane-1,4-¹³C₂ uptake rate of 100)

ReactionFlux ValueConfidence Interval
Butane-1,4-diol -> 4-Hydroxybutyrate100-
4-Hydroxybutyrate -> Acetyl-CoA4035-45
4-Hydroxybutyrate -> Succinate6055-65
Pyruvate -> Acetyl-CoA (from glucose)150140-160
Acetyl-CoA -> Palmitate2522-28
Succinate -> Fumarate (TCA Cycle)8075-85

While the direct application of Butane-1,4-¹³C₂ in metabolic flux analysis is not yet documented in the literature, its known metabolic pathways suggest it could be a valuable tracer for specific research questions, particularly in the study of fatty acid and dicarboxylic acid metabolism. The protocols and theoretical applications presented here provide a framework for researchers and drug development professionals to explore the potential of this novel isotopic tracer. As with any new tracer, careful experimental design and validation are essential for obtaining accurate and meaningful results.

References

Application Notes and Protocols for Butane-1,4-¹³C₂ as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracers are indispensable tools in understanding the intricate network of biochemical reactions that constitute cellular metabolism. Stable isotope-labeled compounds, in particular, allow for the elucidation of metabolic pathways and the quantification of flux through these pathways without the concerns associated with radioactive isotopes. Butane-1,4-¹³C₂ is a specifically labeled metabolic tracer designed to probe central carbon metabolism through its entry into the tricarboxylic acid (TCA) cycle.

This document provides detailed application notes and experimental protocols for the use of Butane-1,4-¹³C₂ as a metabolic tracer in various research contexts, including basic science and drug development.

Principle of Butane-1,4-¹³C₂ Tracing

Butane-1,4-¹³C₂ is a four-carbon diol with ¹³C labels at positions 1 and 4. Upon entering the cell, it is metabolized via a series of oxidation steps to succinate, a key intermediate of the TCA cycle. The ¹³C labels are thus introduced into the TCA cycle at the level of succinate, and their propagation through the cycle can be monitored using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing the mass isotopomer distribution of downstream metabolites, researchers can gain insights into the activity of the TCA cycle and connected pathways.

The metabolic conversion of 1,4-butanediol to succinate proceeds through the following intermediates:

  • 1,4-Butanediol is oxidized to 4-hydroxybutyraldehyde .

  • 4-Hydroxybutyraldehyde is further oxidized to 4-hydroxybutyrate (GHB) .

  • 4-Hydroxybutyrate is then oxidized to succinic semialdehyde .

  • Finally, succinic semialdehyde is oxidized to succinate , which enters the TCA cycle.

The use of Butane-1,4-¹³C₂ allows for the direct assessment of this metabolic route and its contribution to the TCA cycle pool of succinate.

Applications

The use of Butane-1,4-¹³C₂ as a metabolic tracer is applicable to a wide range of research areas:

  • Cancer Metabolism: To investigate the reliance of cancer cells on alternative carbon sources to fuel the TCA cycle, particularly in the context of glutamine or glucose deprivation.

  • Neurobiology: To study neurotransmitter metabolism, as succinate can be derived from the GABA shunt, providing a link to GABA metabolism.

  • Drug Development: To assess the on-target and off-target effects of drugs that modulate central carbon metabolism or enzymes involved in 1,4-butanediol metabolism.

  • Microbiology and Biotechnology: To probe the metabolic pathways in microorganisms that can utilize diols as a carbon source.[1]

Data Presentation

The following tables present illustrative quantitative data from a hypothetical experiment where cancer cells were cultured in the presence of Butane-1,4-¹³C₂. This data represents the expected mass isotopomer distribution of key TCA cycle intermediates after reaching isotopic steady state.

Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Succinate45.35.148.9 0.50.2
Fumarate46.15.048.2 0.40.3
Malate47.85.246.5 0.30.2
Aspartate55.26.138.10.40.2
Citrate60.57.320.18.53.6
α-Ketoglutarate58.96.815.514.34.5

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Note: The high M+2 enrichment in succinate, fumarate, and malate is indicative of the direct entry of the doubly labeled carbon backbone from Butane-1,4-¹³C₂. The propagation of the label to citrate and α-ketoglutarate with different isotopomer patterns reflects the turns of the TCA cycle.

Experimental Protocols

Protocol 1: Cell Culture and Labeling

This protocol describes the general procedure for labeling adherent mammalian cells with Butane-1,4-¹³C₂.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Butane-1,4-¹³C₂ (sterile solution)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of Butane-1,4-¹³C₂. A typical starting concentration is 1-5 mM, but this should be optimized for the specific cell line and experimental goals.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period to allow for tracer incorporation and attainment of isotopic steady state. The time required to reach steady state should be determined empirically, but typically ranges from 6 to 24 hours.

  • Metabolite Extraction: Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction from Adherent Cells

Materials:

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Quenching and Lysis:

    • Place the culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6 cm dish).

    • Place the plate at -80°C for 15 minutes to quench metabolism and lyse the cells.

  • Cell Scraping and Collection:

    • Scrape the cells from the plate using a pre-chilled cell scraper.

    • Transfer the cell lysate (methanol suspension) to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by MS or NMR.

Protocol 3: GC-MS Analysis of ¹³C-Labeled Metabolites

Materials:

  • Metabolite extract

  • Nitrogen gas evaporator (e.g., N-EVAP)

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • GC-MS instrument with an appropriate column (e.g., DB-5ms)

Procedure:

  • Sample Drying: Dry the metabolite extract to completeness under a gentle stream of nitrogen gas.

  • Derivatization:

    • Add the derivatization agent to the dried sample.

    • Incubate at a suitable temperature (e.g., 70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the metabolites.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate temperature gradient to separate the metabolites.

    • Acquire mass spectra in full scan mode to detect all mass isotopologues of the target metabolites.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized TCA cycle intermediates based on their retention times and mass spectra.

    • Determine the mass isotopomer distribution for each metabolite by integrating the peak areas for each isotopologue (M+0, M+1, M+2, etc.).

    • Correct the raw data for the natural abundance of ¹³C.

Visualizations

Metabolic_Pathway B14C2 Butane-1,4-13C2 HBAld 4-Hydroxybutyraldehyde-1,4-13C2 B14C2->HBAld Oxidation GHB 4-Hydroxybutyrate-1,4-13C2 HBAld->GHB Oxidation SSA Succinic Semialdehyde-1,4-13C2 GHB->SSA Oxidation Succ Succinate-1,4-13C2 SSA->Succ Oxidation TCA TCA Cycle Succ->TCA

Caption: Metabolic pathway of Butane-1,4-¹³C₂ to Succinate-1,4-¹³C₂ and its entry into the TCA Cycle.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seeding Seed Cells labeling Incubate with This compound seeding->labeling quench Quench Metabolism (Cold Methanol) labeling->quench extract Scrape & Collect Lysate quench->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge derivatize Dry & Derivatize centrifuge->derivatize gcms GC-MS Analysis derivatize->gcms data_analysis Data Processing & Interpretation gcms->data_analysis

Caption: Experimental workflow for using Butane-1,4-¹³C₂ as a metabolic tracer.

TCA_Cycle_Labeling cluster_tca TCA Cycle Succ Succinate (M+2) Fum Fumarate (M+2) Succ->Fum Mal Malate (M+2) Fum->Mal OAA Oxaloacetate (M+2) Mal->OAA Cit Citrate (M+2) OAA->Cit + Acetyl-CoA aKG α-Ketoglutarate (M+2) Cit->aKG - CO2 Succ_unlabeled Succinate (M+0) aKG->Succ_unlabeled - CO2

Caption: Propagation of the ¹³C label from Succinate (M+2) through the first turn of the TCA cycle.

References

Application Notes and Protocols for Butane-1,4-13C2 in 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Butane-1,4-13C2 is a stable isotope-labeled compound that can serve as a valuable tracer to probe the metabolism of short-chain hydrocarbons and their entry into central carbon metabolism. The specific labeling at the C1 and C4 positions allows for the precise tracking of the carbon backbone through various biochemical transformations.

These application notes provide a detailed protocol for utilizing this compound in 13C NMR spectroscopy to investigate metabolic pathways in biological systems, such as bacterial cultures. The described methodology can be adapted for various research applications, including metabolic engineering, drug discovery, and environmental microbiology.

Principle of 13C Tracer Analysis

When a biological system is supplied with a 13C-labeled substrate like this compound, the labeled carbon atoms are incorporated into downstream metabolites. By analyzing the 13C NMR spectra of cellular extracts, the specific positions and enrichment of 13C in these metabolites can be determined. This information provides direct evidence of metabolic pathways and can be used to calculate the relative or absolute rates of metabolic reactions (fluxes). The distinct chemical shifts of carbon atoms in different molecules and their specific labeling patterns provide a high level of detail for metabolic pathway analysis.

Hypothetical Application: Tracing Butane Metabolism in Pseudomonas butanovora

Pseudomonas butanovora is a bacterium known to utilize butane as its sole carbon and energy source. The metabolic pathway involves the terminal oxidation of butane to butyrate, which can then enter the central carbon metabolism.[1][2] Using this compound as a tracer, we can follow the flow of the labeled carbons through this pathway and into key metabolic intermediates.

Proposed Metabolic Pathway

The proposed metabolic pathway for the utilization of this compound in P. butanovora is depicted below. The terminal methyl carbons, labeled with 13C, are sequentially oxidized to a carboxylic acid. Butyrate can then be converted to butyryl-CoA and subsequently metabolized, potentially leading to the formation of intermediates of the tricarboxylic acid (TCA) cycle, such as succinate, and amino acids like glutamate.

Butane_Metabolism cluster_0 Butane Oxidation Pathway cluster_1 Central Metabolism This compound This compound 1-Butanol-1,4-13C2 1-Butanol-1,4-13C2 This compound->1-Butanol-1,4-13C2 Butane monooxygenase Butyraldehyde-1,4-13C2 Butyraldehyde-1,4-13C2 1-Butanol-1,4-13C2->Butyraldehyde-1,4-13C2 Alcohol dehydrogenase Butyrate-1,4-13C2 Butyrate-1,4-13C2 Butyraldehyde-1,4-13C2->Butyrate-1,4-13C2 Aldehyde dehydrogenase Butyryl-CoA Butyryl-CoA Butyrate-1,4-13C2->Butyryl-CoA Succinate Succinate Butyryl-CoA->Succinate β-oxidation (simplified) TCA Cycle TCA Cycle Succinate->TCA Cycle Glutamate Glutamate TCA Cycle->Glutamate

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocol

This protocol outlines the steps for a 13C labeling experiment using this compound with a bacterial culture, followed by sample preparation for 13C NMR analysis.

I. Culture Preparation and Labeling
  • Prepare Growth Medium: Prepare a minimal salt medium suitable for the growth of the target microorganism (e.g., P. butanovora). The sole carbon source should be butane.

  • Inoculation and Pre-culture: Inoculate the medium with a starter culture and grow until the mid-exponential phase under a headspace of air.

  • Labeling Experiment:

    • Transfer a defined volume of the pre-culture to a sealed serum bottle containing fresh minimal medium.

    • Evacuate the headspace and replace it with a mixture of air and this compound (e.g., 20% v/v butane in air).

    • Incubate the culture under optimal growth conditions (e.g., temperature, shaking) for a predetermined period to allow for the uptake and metabolism of the labeled substrate. A time-course experiment is recommended to track the label incorporation over time.

    • Include a control culture grown with unlabeled butane.

II. Metabolite Extraction
  • Quenching Metabolism: Rapidly cool the culture by adding it to a pre-chilled quenching solution (e.g., 60% methanol at -40°C) to halt all enzymatic activity.

  • Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., 4°C) to pellet the cells.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

    • Perform cell lysis using methods such as sonication or bead beating on ice.

    • Separate the polar and non-polar phases by centrifugation. The polar phase contains the majority of the central metabolites.

  • Sample Preparation for NMR:

    • Lyophilize the polar extract to remove the solvents.

    • Re-dissolve the dried extract in a known volume of D2O containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

    • Adjust the pH of the sample to a standardized value (e.g., pH 7.0) to ensure consistent chemical shifts.

    • Transfer the final sample to an NMR tube.

III. 13C NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D 13C NMR:

    • Acquire a proton-decoupled 1D 13C NMR spectrum. This will result in a single peak for each chemically distinct carbon atom.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, which can be significant for low-abundance metabolites.

    • Employ a relaxation delay (D1) that is at least 5 times the longest T1 relaxation time of the carbons of interest for accurate quantification.

  • 2D NMR (Optional):

    • Acquire 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to aid in the assignment of resonances by correlating carbons to their attached protons and neighboring atoms.

IV. Data Analysis
  • Spectral Processing: Process the NMR data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

  • Resonance Assignment: Identify the resonances of the labeled substrate and its metabolites by comparing the chemical shifts to databases (e.g., HMDB, BMRB) and published literature values. The 2D NMR data will be crucial for unambiguous assignments.

  • Isotopic Enrichment Calculation: Determine the fractional 13C enrichment of specific carbon positions in the metabolites by comparing the integral of the 13C-labeled peak to the corresponding peak in the unlabeled control or by using quantitative 13C NMR methods.

  • Metabolic Flux Analysis (Optional): For a more quantitative analysis, the isotopic labeling data can be used as input for metabolic flux analysis software to calculate intracellular reaction rates.

Experimental_Workflow cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 NMR Analysis cluster_3 Data Interpretation A Prepare Bacterial Culture B Introduce this compound A->B C Incubate and Grow B->C D Quench Metabolism C->D Harvest Cells E Extract Metabolites D->E F Prepare NMR Sample E->F G Acquire 1D/2D 13C NMR Data F->G NMR Tube H Process and Analyze Spectra G->H I Identify Labeled Metabolites H->I J Calculate Isotopic Enrichment I->J K Metabolic Pathway Elucidation J->K

Figure 2: General experimental workflow for 13C NMR tracer analysis.

Data Presentation

The following table summarizes the expected 13C NMR chemical shifts for this compound and its potential downstream metabolites. These values are approximate and can vary depending on the solvent, pH, and temperature.

CompoundCarbon PositionExpected 13C Chemical Shift (ppm)
This compound C1, C4 ~13.2
C2, C3~25.0
Putrescine C1, C4 ~41.7 [3]
C2, C3~26.6[3]
gamma-Aminobutyric acid (GABA) C1 (Carboxyl)~184.2[4]
C2~37.1[4][5]
C3~26.4[4][5]
C4 ~42.2 [4][5]
Succinate C1, C4 (Carboxyl) ~182.0
C2, C3~34.0[6]
Glutamate C1 (Carboxyl)~175.5
C2~55.6
C3~28.2
C4 ~34.2 [7]
C5 (Carboxyl)~182.0

Note: The bolded carbon positions indicate the potential locations of the 13C label originating from this compound.

Conclusion

This compound is a promising tracer for investigating the metabolism of short-chain alkanes using 13C NMR spectroscopy. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute labeling experiments to gain valuable insights into metabolic pathways. The ability to track the fate of specific carbon atoms provides a powerful tool for understanding cellular physiology, identifying metabolic bottlenecks, and discovering novel enzymatic reactions.

References

Application Note: Tracking Carbon's Journey Through Butane Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Mass Spectrometry Analysis of Butane-1,4-13C2 Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the metabolic fate of small organic molecules is a cornerstone of research in fields ranging from environmental microbiology to drug development. Stable isotope tracing, coupled with mass spectrometry, offers a powerful tool to elucidate metabolic pathways and quantify metabolite flux. This application note details the analysis of metabolites derived from this compound, a terminally labeled stable isotope of butane. By tracking the incorporation of the heavy carbon atoms, researchers can gain insights into the oxidative metabolism of short-chain alkanes.

Butane, a volatile organic compound, is metabolized by various microorganisms through a series of oxidative steps. The primary aerobic metabolic pathway for n-butane initiates with the oxidation of a terminal methyl group, proceeding through an alcohol, an aldehyde, and finally to a carboxylic acid.[1] This pathway is of significant interest for bioremediation, biofuel production, and understanding the metabolism of xenobiotics. The use of this compound allows for the unambiguous identification of metabolites directly derived from the parent molecule, distinguishing them from the endogenous metabolic background.

This document provides detailed protocols for sample preparation, and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds, and Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile, more polar metabolites.

Metabolic Pathway of Butane

The aerobic metabolism of n-butane in microorganisms like Pseudomonas butanovora follows a canonical oxidative pathway. The terminal methyl groups are sequentially oxidized, leading to the formation of butyrate.[1] Butyrate can then enter central carbon metabolism, often via conversion to succinyl-CoA, which is an intermediate of the tricarboxylic acid (TCA) cycle. The use of this compound means that the 13C labels will be located at the first and fourth carbon positions of the resulting metabolites.

Butane_Metabolism Butane This compound Butanol 1-Butanol-1,4-13C2 Butane->Butanol Butane Monooxygenase Butyraldehyde Butyraldehyde-1,4-13C2 Butanol->Butyraldehyde Alcohol Dehydrogenase Butyrate Butyrate-1,4-13C2 Butyraldehyde->Butyrate Aldehyde Dehydrogenase Succinate Succinate-1,4-13C2 Butyrate->Succinate β-oxidation (simplified) TCA TCA Cycle Succinate->TCA Experimental_Workflow cluster_culture Cell Culture and Labeling cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Culture Microbial Culture Growth Labeling Introduction of this compound Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS Analysis (Polar Metabolites) Extraction->LCMS GCMS GC-MS Analysis (Volatile/Semi-Volatile) Derivatization->GCMS Peak_Integration Peak Integration and Quantification GCMS->Peak_Integration LCMS->Peak_Integration Isotopologue_Analysis Isotopologue Distribution Analysis Peak_Integration->Isotopologue_Analysis Pathway_Mapping Pathway Mapping Isotopologue_Analysis->Pathway_Mapping

References

Application Notes and Protocol for In Vivo Labeling with Butane-1,4-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and fluxes in vivo. Butane-1,4-¹³C₂ is a valuable tracer for probing the tricarboxylic acid (TCA) cycle and related metabolic pathways. Following administration, it is metabolized to γ-hydroxybutyrate (GHB) and subsequently to succinate, which then enters the TCA cycle.[1][2] This allows for the tracking of the ¹³C labels through central carbon metabolism, providing insights into cellular energetics and biosynthesis. These application notes provide a comprehensive protocol for in vivo labeling studies using Butane-1,4-¹³C₂ in rodent models, covering tracer administration, sample collection, metabolite extraction, and analysis by mass spectrometry.

Metabolic Pathway of Butane-1,4-¹³C₂

Butane-1,4-¹³C₂ is metabolized in a multi-step process. Initially, it is converted to γ-hydroxybutyrate (GHB) by alcohol dehydrogenase and aldehyde dehydrogenase.[3] GHB is then further metabolized to succinic semialdehyde, which is subsequently converted to succinate.[2] The ¹³C-labeled succinate enters the mitochondrial TCA cycle, and the labels are incorporated into downstream metabolites such as fumarate, malate, and citrate.

cluster_0 Cytosol cluster_1 Mitochondrion Butane-1,4-13C2 This compound GHB-13C2 GHB-13C2 This compound->GHB-13C2 Alcohol/Aldehyde Dehydrogenase Succinic_Semialdehyde-13C2 Succinic_Semialdehyde-13C2 GHB-13C2->Succinic_Semialdehyde-13C2 GHB Dehydrogenase Succinate-13C2 Succinate-13C2 Succinic_Semialdehyde-13C2->Succinate-13C2 Succinic Semialdehyde Dehydrogenase Fumarate-13C2 Fumarate-13C2 Succinate-13C2->Fumarate-13C2 SDH Malate-13C2 Malate-13C2 Fumarate-13C2->Malate-13C2 Fumarase Oxaloacetate-13C2 Oxaloacetate-13C2 Malate-13C2->Oxaloacetate-13C2 MDH Citrate-13C2 Citrate-13C2 Oxaloacetate-13C2->Citrate-13C2 Citrate Synthase alpha-Ketoglutarate-13C2 alpha-Ketoglutarate-13C2 Citrate-13C2->alpha-Ketoglutarate-13C2 Isocitrate Dehydrogenase alpha-Ketoglutarate-13C2->Succinate-13C2 α-KGDH Succinyl-CoA Synthetase A Animal Acclimatization & Fasting B Prepare & Administer This compound Tracer A->B C Tissue Collection at Defined Time Points B->C D Snap Freeze Tissues in Liquid Nitrogen C->D E Metabolite Extraction with Cold 80% Methanol D->E F Sample Analysis by LC-MS/MS E->F G Data Processing & Isotopologue Analysis F->G H Biological Interpretation G->H

References

Application Notes and Protocols for Cell Culture Experiments with Butane-1,4-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Butane-1,4-¹³C₂ as a metabolic tracer in cell culture experiments. The protocols detailed below are designed to enable the robust and accurate analysis of cellular metabolism, particularly focusing on the tricarboxylic acid (TCA) cycle.

Introduction

Butane-1,4-¹³C₂ is a stable isotope-labeled compound that serves as an excellent tracer for metabolic flux analysis (MFA). Upon entering the cell, it is metabolized to ¹³C₂-labeled succinate, which then enters the TCA cycle. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantitatively measure the activity of the TCA cycle and connected metabolic pathways. This approach is invaluable for understanding cellular bioenergetics, identifying metabolic reprogramming in disease states such as cancer, and assessing the metabolic effects of therapeutic compounds.

Principle of Butane-1,4-¹³C₂ Tracing

The core principle of using Butane-1,4-¹³C₂ as a tracer lies in its specific metabolic conversion. The labeled carbons at positions 1 and 4 of butane-1,4-diol are retained through the enzymatic conversions to succinate. This doubly labeled succinate (M+2) enters the mitochondrial TCA cycle, and the ¹³C atoms are distributed throughout the cycle's intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can then be used to measure the mass isotopomer distributions of these metabolites, providing a quantitative measure of the metabolic flux.

Applications

  • Metabolic Flux Analysis (MFA) of the TCA Cycle: Quantify the rate of carbon entry into and through the TCA cycle.

  • Cancer Metabolism Research: Investigate the metabolic reprogramming of cancer cells, which often exhibit altered TCA cycle activity.

  • Drug Discovery and Development: Assess the on-target and off-target metabolic effects of novel drug candidates.

  • Toxicology Studies: Understand the metabolic perturbations induced by toxic compounds.

  • Neuroscience Research: Probe the metabolic activity of neuronal and glial cells.

Data Presentation: Quantitative Metabolic Flux Analysis

The following table presents representative data from a hypothetical experiment where a cancer cell line was cultured with Butane-1,4-¹³C₂. The data illustrates the fractional contribution of the tracer to various TCA cycle intermediates, indicating the relative flux.

MetaboliteMass IsotopomerFractional Abundance (Control)Fractional Abundance (Treated)Fold Change
SuccinateM+20.85 ± 0.040.65 ± 0.05-1.31
FumarateM+20.78 ± 0.030.59 ± 0.04-1.32
MalateM+20.75 ± 0.050.55 ± 0.06-1.36
CitrateM+20.68 ± 0.060.45 ± 0.05-1.51
α-KetoglutarateM+20.65 ± 0.040.42 ± 0.04-1.55

Data are presented as mean ± standard deviation (n=3). "Treated" refers to cells exposed to a hypothetical drug that inhibits a key TCA cycle enzyme.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with Butane-1,4-¹³C₂
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with Butane-1,4-¹³C₂ to a final concentration of 1 mM. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.

  • Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the PBS with the prepared labeling medium.

  • Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the tracer. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady-state.

  • Metabolite Extraction: Following incubation, proceed immediately to the metabolite quenching and extraction protocol.

Protocol 2: Quenching and Extraction of Intracellular Metabolites from Adherent Cells

This protocol is critical for halting metabolic activity and preserving the in vivo metabolic state of the cells.

  • Quenching:

    • Aspirate the labeling medium from the culture vessel.

    • Immediately wash the cells with 5 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

    • Aspirate the saline solution completely.

    • Add 1 mL of ice-cold 80% methanol (-80°C) to the culture vessel to quench all enzymatic reactions.

  • Cell Lysis and Metabolite Extraction:

    • Place the culture vessel on dry ice for 10 minutes.

    • Scrape the cells in the cold methanol using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tube for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis:

    • Transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • The dried metabolite pellet can be stored at -80°C until derivatization for GC-MS analysis.

Protocol 3: Metabolite Derivatization and GC-MS Analysis

Derivatization is necessary to make the polar metabolites volatile for GC-MS analysis.

  • Derivatization:

    • To the dried metabolite pellet, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups.

    • Vortex for 1 minute and incubate at 30°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to silylate hydroxyl and amine groups.

    • Vortex for 1 minute and incubate at 37°C for 30 minutes.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC-MS vial with an insert.

    • Analyze the sample using a GC-MS system equipped with a suitable column (e.g., DB-5ms).

    • The mass spectrometer should be operated in full scan mode to acquire mass spectra for all eluting compounds.

    • The mass isotopomer distributions of the TCA cycle intermediates are determined by analyzing the ion chromatograms for the different isotopologues (M, M+1, M+2, etc.).

Mandatory Visualizations

metabolic_pathway cluster_tca TCA Cycle Butane_1_4_13C2 Butane-1,4-¹³C₂ GHB γ-Hydroxybutyrate-¹³C₂ Butane_1_4_13C2->GHB ADH SSA Succinic semialdehyde-¹³C₂ GHB->SSA ALDH Succinate Succinate-¹³C₂ (M+2) SSA->Succinate SSADH Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate OAA Oxaloacetate (M+2) Malate->OAA Citrate Citrate (M+2) OAA->Citrate Citrate Synthase Isocitrate Isocitrate (M+2) Citrate->Isocitrate aKG α-Ketoglutarate (M+2) Isocitrate->aKG Succinyl_CoA Succinyl-CoA (M+2) aKG->Succinyl_CoA Succinyl_CoA->Succinate

Caption: Metabolic pathway of Butane-1,4-¹³C₂ to TCA cycle intermediates.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Prepare ¹³C Labeling Medium A->B C Incubate with Butane-1,4-¹³C₂ B->C D Quench Metabolism C->D E Extract Metabolites D->E F Dry Extract E->F G Derivatize Metabolites F->G H GC-MS Analysis G->H I Data Analysis & Flux Calculation H->I

Caption: Experimental workflow for ¹³C metabolic flux analysis.

logical_relationship Tracer Butane-1,4-¹³C₂ Metabolism Cellular Metabolism Tracer->Metabolism Labeled_Metabolites ¹³C-Labeled Metabolites Metabolism->Labeled_Metabolites Mass_Spec Mass Spectrometry (GC-MS) Labeled_Metabolites->Mass_Spec MID Mass Isotopomer Distribution (MID) Mass_Spec->MID MFA Metabolic Flux Analysis (MFA) MID->MFA Flux_Map Quantitative Flux Map MFA->Flux_Map

Caption: Logical relationship of stable isotope tracing to metabolic flux analysis.

Unlocking Microbial Metabolism: Applications of Butane-1,4-¹³C₂ in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The use of stable isotope-labeled compounds has revolutionized our understanding of microbial metabolism. Among these, Butane-1,4-¹³C₂ is emerging as a powerful tool for researchers, scientists, and drug development professionals to trace the metabolic fate of short-chain alkanes in complex microbial communities. This application note provides a detailed overview of the uses of Butane-1,4-¹³C₂, experimental protocols, and data interpretation in the field of microbiology.

Introduction to Butane-1,4-¹³C₂ and its Significance

Butane-1,4-¹³C₂ is a stable isotope-labeled form of butane where the carbon atoms at positions 1 and 4 are replaced with the heavy isotope ¹³C. This non-radioactive labeling allows for the precise tracking of butane and its metabolic byproducts through various biochemical pathways within microorganisms. The strategic placement of the ¹³C labels at the terminal ends of the molecule provides a distinct isotopic signature that can be followed using advanced analytical techniques. This enables researchers to identify which microorganisms in a mixed population are consuming butane, elucidate the metabolic pathways involved, and quantify the flow of carbon from butane into cellular biomass and other metabolites.

Core Applications in Microbiology

The primary applications of Butane-1,4-¹³C₂ in microbiology center around Stable Isotope Probing (SIP) and Metabolic Flux Analysis (MFA).

1. Identification of Butane-Utilizing Microorganisms using Stable Isotope Probing (SIP):

Stable Isotope Probing (SIP) is a powerful technique used to identify active microorganisms in a complex community that are metabolizing a specific substrate.[1][2][3][4] By providing Butane-1,4-¹³C₂ as the sole or primary carbon source, researchers can trace the incorporation of ¹³C into microbial biomarkers such as DNA, RNA, proteins, and phospholipids.

  • DNA-SIP: This is the most common approach where ¹³C-labeled DNA from butane-metabolizing organisms is separated from the unlabeled DNA of non-utilizers by density gradient ultracentrifugation.[4] Subsequent sequencing of the ¹³C-enriched DNA reveals the taxonomic identity of the butane-degrading bacteria and archaea.[5][6]

  • RNA-SIP: Targeting RNA, which is more indicative of active metabolism, allows for the identification of currently active butane utilizers.

  • Protein-SIP (or Proteomic-SIP): This technique identifies the specific proteins that are synthesized using the carbon from the labeled butane, providing insights into the functional enzymes involved in the metabolic pathways.

2. Elucidation of Metabolic Pathways:

Butane-1,4-¹³C₂ is instrumental in deciphering the intricacies of both aerobic and anaerobic butane metabolism.

  • Aerobic Butane Oxidation: In aerobic bacteria, such as Pseudomonas butanovora, butane is typically oxidized at a terminal carbon atom by a butane monooxygenase (BMO).[7][8][9][10][11] The use of Butane-1,4-¹³C₂ can confirm this pathway by tracking the ¹³C label through the successive intermediates: 1-butanol, butyraldehyde, and butyrate, before it enters central metabolic pathways like the TCA cycle and fatty acid biosynthesis.[10][11][12]

  • Anaerobic Butane Activation: The mechanisms of anaerobic butane metabolism are more diverse. In sulfate-reducing bacteria, one known pathway involves the addition of fumarate to a sub-terminal carbon of butane.[13] However, in some archaea, such as 'Candidatus Syntrophoarchaeum', a novel pathway involving the formation of a butyl-coenzyme M intermediate has been identified.[14][15] Feeding studies with Butane-1,4-¹³C₂ can help to confirm the initial activation step and trace the flow of the labeled carbons through subsequent degradation steps, such as beta-oxidation.

3. Quantifying Metabolic Fluxes:

Metabolic Flux Analysis (MFA) with ¹³C-labeled substrates allows for the quantification of the rates of metabolic reactions within a cell. By measuring the isotopic enrichment in key metabolites and biomass components (like proteinogenic amino acids), researchers can build models to estimate the intracellular metabolic fluxes. This provides a quantitative understanding of how microorganisms partition carbon and energy from butane.

Quantitative Data Summary

The following table summarizes hypothetical, yet expected, quantitative data from a DNA-SIP experiment using Butane-1,4-¹³C₂ to identify butane-oxidizing bacteria in a soil microcosm.

ParameterUnlabeled Control (¹²C-Butane)Labeled Sample (Butane-1,4-¹³C₂)
Buoyant Density of DNA (g/mL) 1.7051.728
¹³C Atom % Excess in Heavy DNA Fraction 085%
Relative Abundance of Pseudomonas 16S rRNA gene in heavy DNA fraction < 1%45%
Relative Abundance of Giesbergeria 16S rRNA gene in heavy DNA fraction < 0.5%28%
Relative Abundance of Ramlibacter 16S rRNA gene in heavy DNA fraction < 0.2%15%
Abundance of bmoX gene (copies/ng DNA) in heavy fraction Not Detected5.2 x 10⁴

Table 1: Representative quantitative data from a hypothetical DNA-SIP experiment. The data illustrates the expected shift in DNA buoyant density and the enrichment of specific butane-oxidizing bacteria and functional genes in the ¹³C-labeled sample.

Experimental Protocols

Protocol 1: DNA-Based Stable Isotope Probing (DNA-SIP) to Identify Butane-Oxidizing Microorganisms

Objective: To identify the active butane-degrading microorganisms in an environmental sample.

Materials:

  • Environmental sample (e.g., soil, sediment, water)

  • Microcosm setup (e.g., serum bottles with stoppers)

  • Butane-1,4-¹³C₂ (≥98 atom % ¹³C)

  • Unlabeled butane (¹²C-butane)

  • Minimal salts medium

  • DNA extraction kit

  • Cesium chloride (CsCl)

  • Gradient buffer

  • Ultracentrifuge and tubes

  • Syringe for fractionation

  • Quantitative PCR (qPCR) reagents

  • Primers for 16S rRNA gene and functional genes (e.g., bmoX)

  • Sanger or next-generation sequencing platform

Methodology:

  • Microcosm Setup:

    • Distribute equal amounts of the environmental sample into replicate microcosms.

    • Add minimal salts medium.

    • Seal the microcosms with gas-tight stoppers.

    • For the labeled experiment, inject a known concentration of Butane-1,4-¹³C₂ into the headspace.

    • For the control experiment, inject the same concentration of ¹²C-butane.

    • Incubate the microcosms under appropriate conditions (e.g., temperature, light/dark).

  • DNA Extraction:

    • At the end of the incubation period, sacrifice the microcosms and extract total DNA from the samples using a suitable DNA extraction kit.

    • Quantify the extracted DNA.

  • Isopycnic Centrifugation:

    • Combine approximately 5 µg of DNA with a CsCl solution to achieve a final buoyant density of ~1.72 g/mL.

    • Transfer the mixture to an ultracentrifuge tube and seal.

    • Centrifuge at high speed (e.g., 177,000 x g) for 48-72 hours to form a density gradient.

  • Fractionation and DNA Recovery:

    • Carefully fractionate the gradient by collecting small volume fractions from the bottom of the tube.

    • Measure the refractive index of each fraction to determine its buoyant density.

    • Precipitate the DNA from each fraction and resuspend in a small volume of sterile water.

  • Analysis of DNA Fractions:

    • Quantify the DNA in each fraction.

    • Perform qPCR on each fraction using primers for the 16S rRNA gene to locate the DNA peak. The ¹³C-labeled DNA will be in the heavier fractions compared to the control.

    • Pool the "heavy" DNA fractions from the labeled experiment and the corresponding fractions from the control.

    • Amplify and sequence the 16S rRNA gene from the pooled heavy DNA to identify the microorganisms that incorporated the ¹³C from butane.

    • Perform qPCR with primers for known butane monooxygenase genes (e.g., bmoX) to quantify their enrichment in the heavy DNA fraction.

Visualizations

Aerobic_Butane_Metabolism Butane Butane-1,4-13C2 Butanol 1-Butanol-1,4-13C2 Butane->Butanol Butane Monooxygenase Butyraldehyde Butyraldehyde-1,4-13C2 Butanol->Butyraldehyde Alcohol Dehydrogenase Butyrate Butyrate-1,4-13C2 Butyraldehyde->Butyrate Aldehyde Dehydrogenase AcetylCoA [1-13C]Acetyl-CoA + [2-13C]Acetyl-CoA Butyrate->AcetylCoA Beta-Oxidation TCA TCA Cycle AcetylCoA->TCA Biomass 13C-Labeled Biomass (Fatty Acids, Amino Acids) TCA->Biomass

Caption: Aerobic metabolic pathway of Butane-1,4-¹³C₂ in bacteria.

DNA_SIP_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Microcosm_labeled Microcosm + This compound DNA_Extraction Total DNA Extraction Microcosm_labeled->DNA_Extraction Microcosm_control Microcosm + 12C-Butane Microcosm_control->DNA_Extraction Centrifugation CsCl Density Gradient Ultracentrifugation DNA_Extraction->Centrifugation Fractionation Fractionation Centrifugation->Fractionation Heavy_DNA Identify 'Heavy' 13C-DNA Fractions Fractionation->Heavy_DNA Sequencing 16S rRNA Gene Sequencing Heavy_DNA->Sequencing Identification Identify Butane Utilizers Sequencing->Identification

Caption: Experimental workflow for DNA-Stable Isotope Probing (DNA-SIP).

Conclusion

Butane-1,4-¹³C₂ is an invaluable tool for microbiologists studying the environmental fate and microbial metabolism of short-chain alkanes. Its application in Stable Isotope Probing and Metabolic Flux Analysis provides unprecedented insights into the identity, function, and metabolic capabilities of butane-degrading microorganisms. The protocols and conceptual frameworks presented here offer a solid foundation for researchers to design and execute experiments that will further our understanding of these important biogeochemical processes.

References

Application Notes and Protocols for Tracing Carbon Metabolism with Butane-1,4-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes in living systems. While tracers like ¹³C-glucose and ¹³C-glutamine are widely used to probe central carbon metabolism, there is a continuous need for novel tracers to investigate specific pathways, such as fatty acid and ketone body metabolism. Butane-1,4-¹³C₂, a four-carbon alkane labeled at its terminal carbons, presents a unique tool for tracing the metabolism of short-chain hydrocarbons and their entry into central carbon metabolism, primarily through the generation of labeled acetyl-CoA.

This document provides a detailed, albeit theoretical, application framework and experimental protocols for the use of Butane-1,4-¹³C₂ as a metabolic tracer in mammalian cell culture. The proposed metabolic pathway is based on established principles of alkane metabolism and beta-oxidation.

Principle of the Method

The core principle of using Butane-1,4-¹³C₂ as a tracer lies in its hypothesized metabolic conversion to ¹³C-labeled acetyl-CoA, a central metabolic intermediate. The label distribution in downstream metabolites, such as tricarboxylic acid (TCA) cycle intermediates and newly synthesized fatty acids, can then be analyzed to infer pathway activity.

The proposed metabolic fate of Butane-1,4-¹³C₂ is as follows:

  • Initial Oxidation: Butane is likely hydroxylated by a cytochrome P450 monooxygenase to form 1-butanol-1,4-¹³C₂. This is a common mechanism for alkane metabolism in various organisms.

  • Conversion to Butyryl-CoA: The resulting butanol is sequentially oxidized to butanal and then to butyric acid. Butyric acid is then activated to butyryl-CoA, preserving the ¹³C labels at positions 1 and 4.

  • Beta-Oxidation: [1,4-¹³C₂]-Butyryl-CoA enters the mitochondrial beta-oxidation pathway. The first cycle of beta-oxidation cleaves the four-carbon chain into two molecules of acetyl-CoA. Crucially, this process is expected to yield one molecule of [1-¹³C]-acetyl-CoA (from the original C1 and C2 of butyryl-CoA) and one molecule of [2-¹³C]-acetyl-CoA (from the original C3 and C4 of butyryl-CoA).

  • Entry into Central Carbon Metabolism: The labeled acetyl-CoA pool then enters various metabolic pathways, most notably the TCA cycle for energy production and fatty acid synthesis for lipid biosynthesis.

Applications

  • Probing Short-Chain Alkane Metabolism: Directly investigating the capacity of cells or organisms to metabolize short-chain hydrocarbons.

  • Tracing Acetyl-CoA Pools: Providing a source of heterogeneously labeled acetyl-CoA to study its contribution to the TCA cycle and lipogenesis.

  • Investigating Fatty Acid Oxidation: Serving as a substrate for the beta-oxidation pathway, allowing for the study of its regulation and potential dysregulation in disease states.

  • Drug Discovery: Evaluating the effects of drug candidates on short-chain fatty acid metabolism and related pathways.

Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HepG2, A549, or a cell line of interest) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture in standard growth medium overnight.

  • Tracer Introduction: The next day, replace the standard medium with a labeling medium containing Butane-1,4-¹³C₂. Due to the volatility of butane, specialized culture conditions may be required, such as a sealed incubation chamber with a defined atmospheric concentration of the labeled butane. Alternatively, a more soluble precursor that is metabolized to butane could be considered if available. For initial experiments, a concentration range of 1-5 mM equivalent in the medium can be targeted.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the ¹³C label into various metabolite pools and approach isotopic steady state.

Metabolite Extraction

Quenching and Extraction of Polar Metabolites (for TCA Cycle Intermediates):

  • Rapidly aspirate the labeling medium from the wells.

  • Wash the cells once with 1 mL of ice-cold 0.9% NaCl solution.

  • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

Extraction of Non-Polar Metabolites (for Fatty Acids):

  • After quenching and scraping the cells as described above, pellet the cell debris.

  • To the pellet, add a mixture of methanol and chloroform (e.g., 2:1 v/v).

  • Vortex thoroughly to lyse the cells and extract lipids.

  • Add water to induce phase separation.

  • Centrifuge to separate the layers.

  • Collect the lower chloroform layer containing the lipids.

  • Dry the lipid extract under nitrogen.

  • Store the dried lipid extracts at -80°C until analysis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis:

  • Derivatization: The dried lipid extracts need to be derivatized to make the fatty acids volatile for GC-MS analysis. A common method is to convert them to fatty acid methyl esters (FAMEs) by incubation with BF₃-methanol at 70°C for 30 minutes.

  • Extraction of FAMEs: After derivatization, extract the FAMEs with a non-polar solvent like hexane.

  • GC-MS Analysis: Inject the FAMEs onto a GC-MS system. Use a suitable column for fatty acid separation (e.g., a DB-23 column). The mass spectrometer will be used to determine the mass isotopologue distribution of the fatty acids.

Liquid Chromatography-Mass Spectrometry (LC-MS) for TCA Cycle Intermediate Analysis:

  • Sample Reconstitution: Reconstitute the dried polar metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar TCA cycle intermediates.

  • MS Analysis: Couple the LC system to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) to measure the mass isotopologue distributions of the TCA cycle metabolites.

Data Presentation

The quantitative data from mass spectrometry analysis should be corrected for the natural abundance of ¹³C. The results can be presented as the percentage of the metabolite pool that is labeled and the fractional contribution of each isotopologue.

Table 1: Hypothetical Mass Isotopologue Distribution in TCA Cycle Intermediates after Labeling with Butane-1,4-¹³C₂.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Citrate60152032
α-Ketoglutarate65181520
Succinate70101811
Malate68121721

Table 2: Hypothetical Fractional Enrichment in Newly Synthesized Palmitate (C16:0) from Butane-1,4-¹³C₂.

IsotopologueFractional Abundance (%)
M+075
M+15
M+210
M+32
M+45
M+51
M+61.5
M+70.5
M+81

Visualization of Pathways and Workflows

Butane_Metabolism Butane Butane-1,4-13C2 Butanol 1-Butanol-1,4-13C2 Butane->Butanol  Cytochrome P450 ButyrylCoA [1,4-13C2]-Butyryl-CoA Butanol->ButyrylCoA  Oxidation &  Activation AcetylCoA1 [1-13C]-Acetyl-CoA ButyrylCoA->AcetylCoA1 Beta-Oxidation AcetylCoA2 [2-13C]-Acetyl-CoA ButyrylCoA->AcetylCoA2 Beta-Oxidation TCA_Cycle TCA Cycle AcetylCoA1->TCA_Cycle Fatty_Acids Fatty Acid Synthesis AcetylCoA1->Fatty_Acids AcetylCoA2->TCA_Cycle AcetylCoA2->Fatty_Acids

Caption: Proposed metabolic pathway of Butane-1,4-¹³C₂.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_data Data Interpretation seeding Cell Seeding labeling Incubation with This compound seeding->labeling quenching Quenching labeling->quenching extraction Polar & Non-Polar Extraction quenching->extraction lcms LC-MS Analysis (Polar Metabolites) extraction->lcms gcms GC-MS Analysis (Fatty Acids) extraction->gcms isotopologue_analysis Isotopologue Distribution Analysis lcms->isotopologue_analysis gcms->isotopologue_analysis flux_analysis Metabolic Flux Calculation isotopologue_analysis->flux_analysis

Caption: General experimental workflow for tracing studies.

Data_Analysis_Logic raw_data Raw MS Data peak_integration Peak Integration & Isotopologue Abundance raw_data->peak_integration correction Natural Abundance Correction peak_integration->correction labeled_fraction Calculate % Labeled & Fractional Contribution correction->labeled_fraction pathway_mapping Map to Metabolic Pathways labeled_fraction->pathway_mapping interpretation Biological Interpretation pathway_mapping->interpretation

Caption: Logical flow of data analysis and interpretation.

Application Notes and Protocols for Butane-1,4-¹³C₂ in Fluxomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled substrates, is central to MFA. While glucose and glutamine are the most commonly used tracers, the choice of tracer can significantly influence the ability to resolve specific metabolic pathways. Butane-1,4-¹³C₂ is a specialized tracer that offers unique advantages for probing specific areas of cellular metabolism, particularly pathways related to dicarboxylic acids and the Krebs cycle.

This document provides detailed application notes and protocols for the experimental design of fluxomics studies using Butane-1,4-¹³C₂.

Metabolic Pathway of Butane-1,4-diol

In both mammalian and microbial systems, 1,4-butanediol is metabolized into key intermediates of central carbon metabolism. In mammals, it is rapidly converted to gamma-hydroxybutyric acid (GHB), which is then oxidized to succinate, an intermediate of the Krebs cycle.[1][2][3] Similarly, microorganisms like Pseudomonas putida can oxidize 1,4-butanediol to 4-hydroxybutyrate, which is subsequently metabolized to succinate or succinyl-CoA, also feeding into the Krebs cycle.[4][5]

The labeling pattern from Butane-1,4-¹³C₂ (labeled at both terminal carbons) will propagate through these pathways, allowing for the tracing of carbon flux into the Krebs cycle and connected biosynthetic pathways.

Butane_Metabolism Butane Butane-1,4-¹³C₂ GHB γ-Hydroxybutyrate-¹³C₂ Butane->GHB Alcohol/Aldehyde Dehydrogenase Succinate Succinate-¹³C₂ GHB->Succinate Oxidation Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle Amino_Acids Amino Acid Biosynthesis Krebs_Cycle->Amino_Acids Fatty_Acids Fatty Acid Biosynthesis Krebs_Cycle->Fatty_Acids via Citrate

Figure 1: Metabolic fate of Butane-1,4-¹³C₂.

Experimental Design and Workflow

A typical fluxomics experiment using Butane-1,4-¹³C₂ involves several key stages, from cell culture and labeling to data analysis and flux estimation.

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture Isotopic_Labeling Isotopic Labeling with Butane-1,4-¹³C₂ Cell_Culture->Isotopic_Labeling Metabolic_Quenching Metabolic Quenching Isotopic_Labeling->Metabolic_Quenching Metabolite_Extraction Metabolite Extraction Metabolic_Quenching->Metabolite_Extraction MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing Data Processing & Isotopologue Distribution MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation

Figure 2: Experimental workflow for fluxomics.

Protocols

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To label cells with Butane-1,4-¹³C₂ to achieve isotopic steady state.

Materials:

  • Cell line of interest (e.g., mammalian cancer cell line, microbial culture)

  • Appropriate culture medium

  • Butane-1,4-¹³C₂ (sterile, cell-culture grade)

  • Standard cell culture equipment (incubator, flasks, etc.)

Procedure:

  • Cell Seeding: Seed cells in culture flasks or plates at a density that will allow for logarithmic growth during the labeling period.

  • Pre-culture: Culture cells in standard medium until they reach the desired confluency or cell density for the start of the experiment.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the standard culture medium with a known concentration of Butane-1,4-¹³C₂. The final concentration will depend on the cell type and experimental goals but typically ranges from 1 to 10 mM.

  • Medium Exchange: Remove the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Initiate Labeling: Add the pre-warmed labeling medium containing Butane-1,4-¹³C₂ to the cells.

  • Incubation: Incubate the cells under standard culture conditions for a duration sufficient to reach isotopic steady state. This time should be determined empirically but is often between 24 and 72 hours for mammalian cells.

  • Monitoring: Monitor cell viability and growth throughout the labeling period.

Protocol 2: Metabolic Quenching and Metabolite Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Cold quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C)

  • Extraction solvent (e.g., 80% methanol in water, pre-chilled to -20°C)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Quenching: Aspirate the labeling medium and immediately add the cold quenching solution to the culture vessel to arrest all enzymatic activity.

  • Cell Lysis and Scraping: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cells.

  • Metabolite Extraction: Discard the supernatant and resuspend the cell pellet in the cold extraction solvent.

  • Incubation: Incubate the mixture on ice for 15-20 minutes with intermittent vortexing to ensure complete extraction of metabolites.

  • Clarification: Centrifuge the extract at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the extracted metabolites to a new tube for analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To separate and detect ¹³C-labeled metabolites and determine their mass isotopologue distributions.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase ion-pairing)

  • Mobile phases

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC Separation: Inject the reconstituted sample onto the LC system. Use a gradient elution method to separate the metabolites of interest.

  • MS Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer in either positive or negative ion mode, depending on the target metabolites.

  • Data Acquisition: Acquire full scan MS data to identify metabolites and tandem MS (MS/MS) data to confirm metabolite identities and quantify isotopologue distributions.

Data Presentation and Analysis

The primary data obtained from the LC-MS/MS analysis is the mass isotopologue distribution (MID) for key metabolites. This data reflects the number of ¹³C atoms incorporated into each metabolite from the Butane-1,4-¹³C₂ tracer.

Table 1: Hypothetical Mass Isotopologue Distributions of Key Metabolites
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Succinate2057032
Fumarate2266822
Malate2576332
Aspartate3085552
Glutamate40104073
Citrate3595042

This table presents hypothetical data for illustrative purposes. Actual MIDs will vary depending on the experimental conditions and biological system.

The MIDs are then used in computational models to calculate the relative or absolute fluxes through the metabolic network. Software packages such as INCA, Metran, or OpenFLUX can be used for this purpose. The models take into account the known biochemical reactions and atom transitions to simulate the expected labeling patterns for a given set of fluxes and compare them to the experimentally measured MIDs. By minimizing the difference between the simulated and measured data, the best-fit flux map can be determined.

References

Application Notes and Protocols for Quantification of Metabolites using Butane-1,4-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Butane-1,4-¹³C₂ is a stable isotope-labeled compound that serves as a valuable tracer for probing the tricarboxylic acid (TCA) cycle. Upon entering the cell, it is metabolized to succinate, a key intermediate of the TCA cycle. By tracking the incorporation of the ¹³C label into downstream metabolites such as fumarate and malate, researchers can gain quantitative insights into the activity of this central metabolic pathway. These application notes provide a detailed protocol for utilizing Butane-1,4-¹³C₂ to quantify TCA cycle intermediates in cultured cells, from experimental design to data analysis.

Principle of the Method

Butane-1,4-¹³C₂ acts as a metabolic tracer that is enzymatically converted to ¹³C₂-labeled succinate. This labeled succinate then enters the mitochondrial TCA cycle, where it is sequentially oxidized. The two ¹³C atoms are retained in fumarate and malate, allowing for their detection and quantification by mass spectrometry. The degree of ¹³C enrichment in these metabolites provides a direct measure of the flux through this segment of the TCA cycle. This approach is particularly useful for studying metabolic alterations in various disease states, such as cancer and metabolic disorders, and for evaluating the effects of therapeutic agents on cellular metabolism.

Featured Application: Tracing TCA Cycle Dynamics in Cancer Cell Lines

Cancer cells often exhibit altered metabolism, including changes in TCA cycle activity, to support their rapid proliferation. This protocol details the use of Butane-1,4-¹³C₂ to quantify the flux of succinate to malate in a cancer cell line, providing a window into mitochondrial function.

Experimental Protocols

Cell Culture and Isotope Labeling

A detailed protocol for culturing cells and introducing the Butane-1,4-¹³C₂ tracer.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Butane-1,4-¹³C₂ (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

  • Tracer Preparation: Prepare a stock solution of Butane-1,4-¹³C₂ in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 100 mM.

  • Labeling Medium Preparation: On the day of the experiment, prepare the labeling medium by supplementing the complete cell culture medium with Butane-1,4-¹³C₂ to a final concentration of 1 mM.

  • Isotope Labeling:

    • Aspirate the existing medium from the cell culture wells.

    • Wash the cells once with pre-warmed PBS.

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂.

Metabolite Extraction

A robust method for quenching metabolism and extracting intracellular metabolites.

Materials:

  • Ice-cold 80% methanol (v/v) in water

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Liquid nitrogen

Procedure:

  • Quenching:

    • Place the 6-well plate on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with 2 mL of ice-cold PBS.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Flash-freeze the tubes in liquid nitrogen to ensure complete cell lysis and quenching of metabolic activity.

  • Sample Clarification:

    • Thaw the samples on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new clean, pre-chilled microcentrifuge tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

LC-MS/MS Analysis

A sensitive and specific method for the quantification of ¹³C-labeled TCA cycle intermediates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the organic acids of the TCA cycle.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the unlabeled (M+0) and labeled (M+2) forms of succinate, fumarate, and malate need to be established.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Succinate (M+0)117.073.0
Succinate (M+2) 119.0 75.0
Fumarate (M+0)115.071.0
Fumarate (M+2) 117.0 73.0
Malate (M+0)133.0115.0
Malate (M+2) 135.0 117.0

Note: These MRM transitions are illustrative and should be optimized for the specific instrument used.

Data Analysis and Quantification

The raw data from the LC-MS/MS is processed to determine the peak areas for both the unlabeled and labeled metabolites. The fractional enrichment of the ¹³C label is then calculated.

Calculation of Fractional Enrichment:

Fractional Enrichment (%) = [Peak Area (M+2) / (Peak Area (M+0) + Peak Area (M+2))] x 100

This value represents the percentage of the metabolite pool that has been newly synthesized from the Butane-1,4-¹³C₂ tracer.

Data Presentation

The quantitative data should be summarized in tables to facilitate easy comparison between different experimental conditions or time points.

Table 1: Fractional Enrichment of TCA Cycle Intermediates over Time

Time (hours)% ¹³C₂-Succinate% ¹³C₂-Fumarate% ¹³C₂-Malate
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
115.2 ± 1.88.5 ± 1.15.1 ± 0.7
445.6 ± 3.230.1 ± 2.522.3 ± 1.9
868.9 ± 4.555.4 ± 3.848.7 ± 3.1
2485.3 ± 5.178.2 ± 4.672.5 ± 4.2
Data are presented as mean ± standard deviation (n=3).

Visualizations

Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Butane-1,4-13C2 This compound Succinate-13C2 Succinate-¹³C₂ This compound->Succinate-13C2 Fumarate-13C2 Fumarate-¹³C₂ Succinate-13C2->Fumarate-13C2 Malate-13C2 Malate-¹³C₂ Fumarate-13C2->Malate-13C2 Oxaloacetate-13C2 Oxaloacetate-¹³C₂ Malate-13C2->Oxaloacetate-13C2 Citrate-13C2 Citrate-¹³C₂ Oxaloacetate-13C2->Citrate-13C2 Isocitrate-13C2 Isocitrate-¹³C₂ Citrate-13C2->Isocitrate-13C2 alpha-Ketoglutarate-13C2 α-Ketoglutarate-¹³C₂ Isocitrate-13C2->alpha-Ketoglutarate-13C2 Succinyl-CoA-13C2 Succinyl-CoA-¹³C₂ alpha-Ketoglutarate-13C2->Succinyl-CoA-13C2 Succinyl-CoA-13C2->Succinate-13C2

Caption: Metabolic fate of Butane-1,4-¹³C₂ tracing the TCA cycle.

Experimental Workflow

A Cell Seeding (6-well plate) B Isotope Labeling (this compound) A->B C Metabolite Quenching & Extraction (80% MeOH) B->C D Sample Clarification (Centrifugation) C->D E LC-MS/MS Analysis (Targeted MRM) D->E F Data Analysis (Fractional Enrichment) E->F G Quantitative Results & Interpretation F->G

Caption: Workflow for metabolite quantification using Butane-1,4-¹³C₂.

Application Note: Quantitative Analysis of Butane-1,4-¹³C₂ in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Butane-1,4-¹³C₂, a stable isotope-labeled form of 1,4-butanediol (1,4-BDO), in biological samples using gas chromatography-mass spectrometry (GC-MS). 1,4-BDO is a compound of interest in various fields, including toxicology and metabolic research, due to its conversion to γ-hydroxybutyric acid (GHB).[1][2][3] The use of a stable isotope-labeled internal standard allows for accurate and precise quantification, which is critical for pharmacokinetic, metabolic, and tracer studies. This protocol outlines procedures for sample preparation, derivatization, GC-MS analysis, and data processing.

Introduction

1,4-Butanediol is an industrial solvent that is also used as a recreational drug due to its in vivo conversion to GHB, a potent central nervous system depressant.[1][2][3] Understanding the metabolic fate of 1,4-BDO is crucial for clinical and forensic toxicology, as well as for the development of potential therapeutic interventions. Butane-1,4-¹³C₂ serves as an invaluable tool in these studies, acting as a tracer to elucidate metabolic pathways and quantify the conversion to its metabolites. Gas chromatography coupled with mass spectrometry is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds. For polar molecules like 1,4-BDO, derivatization is necessary to increase volatility and improve chromatographic performance.[4][5] This application note provides a detailed GC-MS method for the analysis of Butane-1,4-¹³C₂ following silylation.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of 1,4-BDO from biological matrices such as plasma, serum, or urine.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • Butane-1,4-¹³C₂ standard

  • Internal Standard (IS): 1,4-Butanediol-d₆ (or another suitable deuterated analog)

  • Methylene chloride or Chloroform[6]

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Glass vials with screw caps

Procedure:

  • Pipette 1.0 mL of the biological sample into a 15 mL centrifuge tube.

  • Spike the sample with the internal standard (1,4-Butanediol-d₆) to a final concentration of 10 µg/mL.

  • For calibration curve and quality control samples, spike with known concentrations of Butane-1,4-¹³C₂.

  • Add 5.0 mL of methylene chloride to the tube.[6]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • The dried extract is now ready for derivatization.

Derivatization (Silylation)

This procedure converts the polar hydroxyl groups of 1,4-BDO to more volatile trimethylsilyl (TMS) ethers.[4][5]

Materials:

  • Dried sample extract from the previous step.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

  • Acetonitrile (GC grade)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried extract in 100 µL of acetonitrile.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.[5]

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 75°C for 45 minutes to ensure complete derivatization.[5]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890 GC with 5977 MS).

GC Conditions:

ParameterValue
Column 5% Phenyl/95% Methyl Silicone (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 260°C[6]
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 100°C, hold for 1 min, ramp to 270°C at 15°C/min, hold for 4 min[6]

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

The following ions are suggested for monitoring the TMS-derivatized analytes. The exact masses may vary slightly based on instrumentation.

CompoundDerivatized FormQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
1,4-Butanediol (unlabeled)bis-TMS-1,4-BDO205117, 147
Butane-1,4-¹³C₂ bis-TMS-Butane-1,4-¹³C₂ 207 119, 147
1,4-Butanediol-d₆ (IS)bis-TMS-1,4-BDO-d₆211120, 150

Data Presentation

The following table summarizes the expected quantitative data for a typical validation of this method. The values are illustrative and should be determined for each specific laboratory setup.

ParameterButane-1,4-¹³C₂
Linear Range 1 - 500 ng/mL[7]
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL[7]
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%[7]

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Urine, etc.) extraction Liquid-Liquid Extraction (Methylene Chloride) sample->extraction Add Internal Standard derivatization Derivatization (BSTFA + 1% TMCS) extraction->derivatization Evaporate & Reconstitute gcms GC-MS Analysis (SIM Mode) derivatization->gcms Inject 1 µL data Data Analysis (Quantification) gcms->data

Caption: Experimental workflow for the GC-MS analysis of Butane-1,4-¹³C₂.

Metabolic Pathway of 1,4-Butanediol

The primary metabolic pathway of 1,4-butanediol in humans involves its oxidation to succinic acid, which then enters the Krebs cycle.[2]

metabolic_pathway BDO Butane-1,4-diol-¹³C₂ GHB γ-Hydroxybutyric acid-¹³C₂ BDO->GHB Alcohol Dehydrogenase SSA Succinic semialdehyde-¹³C₂ GHB->SSA GHB Dehydrogenase SA Succinic acid-¹³C₂ SSA->SA Succinic Semialdehyde Dehydrogenase Krebs Krebs Cycle SA->Krebs

Caption: Metabolic conversion of Butane-1,4-¹³C₂ to succinic acid.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantitative analysis of Butane-1,4-¹³C₂ in biological matrices. The use of a stable isotope-labeled internal standard and selected ion monitoring ensures high accuracy and specificity. This protocol is well-suited for researchers in toxicology, pharmacology, and drug metabolism to conduct tracer studies and accurately determine the pharmacokinetic and metabolic profiles of 1,4-butanediol.

References

Application Note and Protocol for LC-MS/MS Analysis of Butane-1,4-13C2 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds. The use of Butane-1,4-13C2, a labeled form of 1,4-butanediol (BDO), in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the precise tracking and quantification of its conversion into various downstream metabolites. This application note provides a detailed protocol for the analysis of this compound and its labeled metabolites in biological samples. The methodology is based on established principles for the analysis of short-chain dicarboxylic acids and related compounds by LC-MS/MS.[1][2][3]

1,4-Butanediol is a chemical with industrial and pharmaceutical relevance, and understanding its metabolism is crucial. In biological systems, it can be metabolized, for instance, into succinic acid, a key intermediate in the Krebs cycle. By using a 13C labeled BDO, researchers can distinguish the metabolic products of the administered compound from the endogenous pool of metabolites.[4]

This document outlines the necessary steps for sample preparation, LC-MS/MS instrument setup, and data analysis. Additionally, it includes representative quantitative data and a diagram of a potential metabolic pathway.

Experimental Protocols

Sample Preparation (Metabolite Extraction)

A robust sample preparation protocol is critical for accurate and reproducible results. The following procedure is a general guideline and may need optimization depending on the specific biological matrix (e.g., plasma, urine, cell culture).[5]

Materials:

  • Biological sample (e.g., 100 µL of plasma or cell lysate)

  • Ice-cold 80% methanol (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a commercially available 13C-labeled metabolite mix or a specific labeled analogue not expected to be formed from this compound)

  • Centrifuge capable of reaching >14,000 x g and maintaining 4°C

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solvent (e.g., 5% acetonitrile, 0.1% formic acid in water)

Procedure:

  • To 100 µL of sample, add 400 µL of ice-cold 80% methanol.

  • Add the internal standard solution at a known concentration.

  • Vortex the mixture for 30 seconds to precipitate proteins and extract metabolites.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness using a nitrogen evaporator or a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following LC-MS/MS conditions are a starting point and should be optimized for the specific instrument and metabolites of interest. The method is designed for the analysis of polar, short-chain dicarboxylic acids which are potential metabolites of 1,4-butanediol.[1][6][7]

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 column with a polar endcapping (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % B
    0.0 2
    1.0 2
    5.0 95
    7.0 95
    7.1 2

    | 10.0 | 2 |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizer Gas Flow: Instrument dependent

    • Drying Gas Flow: Instrument dependent

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions for Potential Metabolites:

The following table provides theoretical MRM transitions for this compound and its potential downstream metabolite, Succinic acid-1,4-13C2. These transitions should be empirically optimized on the specific mass spectrometer being used. The precursor ion in negative mode is the [M-H]- ion.

CompoundLabeled Precursor Ion (m/z)Labeled Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound91.0573.045015
Succinic acid-1,4-13C2119.0375.025012

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a validation study of the described method.

Table 1: Method Performance Characteristics

ParameterThis compoundSuccinic acid-1,4-13C2
Linear Range (µg/mL) 0.01 - 100.01 - 10
Correlation Coefficient (R²) > 0.995> 0.995
Limit of Detection (LOD) (µg/mL) 0.0030.003
Limit of Quantitation (LOQ) (µg/mL) 0.010.01
Intra-day Precision (%RSD) < 5%< 5%
Inter-day Precision (%RSD) < 8%< 8%
Recovery (%) 92 - 105%90 - 108%

Table 2: Example Quantification in a Cell Culture Experiment

SampleThis compound (µM)Succinic acid-1,4-13C2 (µM)
Control (t=0h) 100.2 ± 4.5< LOQ
Treated (t=6h) 75.8 ± 3.112.5 ± 1.1
Treated (t=12h) 48.3 ± 2.728.9 ± 2.3
Treated (t=24h) 15.1 ± 1.545.7 ± 3.8

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Metabolite Extraction (80% Methanol) sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 drying Evaporation centrifugation1->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Overview of the experimental workflow from sample preparation to data analysis.

Proposed Metabolic Pathway

The following diagram illustrates a simplified potential metabolic pathway for this compound. This is a plausible route of metabolism, where 1,4-butanediol is oxidized to succinic acid, which can then enter the Krebs cycle.

metabolic_pathway BDO This compound GABAld gamma-Hydroxybutyraldehyde-13C2 BDO->GABAld ADH GHB gamma-Hydroxybutyric acid-13C2 GABAld->GHB ALDH SSA Succinic semialdehyde-13C2 GHB->SSA GHB-DH Succinate Succinic acid-13C2 SSA->Succinate SSADH Krebs Krebs Cycle Succinate->Krebs

Caption: Proposed metabolic conversion of this compound to Succinic acid-13C2.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound labeled metabolites. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are based on established procedures for similar analytes and offer a solid foundation for researchers investigating the metabolic fate of 1,4-butanediol. The use of stable isotope labeling combined with the specificity and sensitivity of LC-MS/MS provides a powerful tool for quantitative metabolic research.[8][9] Researchers should note that the provided protocols may require further optimization for their specific application and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Butane-1,4-13C2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Butane-1,4-13C2 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of this stable isotope-labeled compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research?

This compound is primarily used as a tracer in metabolic flux analysis (MFA) studies to investigate various metabolic pathways. Its symmetric labeling at the terminal carbons allows for the precise tracking of the carbon backbone through central carbon metabolism, including the tricarboxylic acid (TCA) cycle and related pathways. It can be particularly useful for studying fatty acid oxidation and the metabolism of short-chain fatty acids.

Q2: How should I prepare my this compound tracer for cell culture experiments?

For cell culture experiments, this compound, which is a gas at standard temperature and pressure, needs to be dissolved in an appropriate solvent or medium. Due to its low boiling point (-0.5 °C), handling requires care. It is recommended to bubble the gas through cold culture medium or a suitable, sterile solvent to create a stock solution. The final concentration in the experimental medium should be carefully determined and optimized for your specific cell type and experimental goals.

Q3: I am observing low incorporation of the 13C label into my target metabolites. What are the possible reasons?

Low label incorporation can stem from several factors:

  • Insufficient Tracer Concentration: The concentration of this compound in the medium may be too low to compete with other carbon sources.

  • Cellular Uptake Issues: The cells may have a low capacity for butane uptake and metabolism.

  • Metabolic State of Cells: The metabolic pathways utilizing butane may not be highly active under your experimental conditions.

  • Incorrect Sampling Time: The incubation time may be too short for the label to be incorporated into downstream metabolites. Isotopic steady state for different metabolite pools can take anywhere from minutes to hours to achieve.[1]

Q4: My mass spectrometry data shows complex and unexpected labeling patterns. How can I interpret this?

Complex labeling patterns can arise from:

  • Metabolic Cycling: The 13C label can be scrambled through multiple turns of the TCA cycle or other cyclical pathways.

  • Pathway Overlap: Multiple pathways may contribute to the synthesis of the metabolite of interest, each with a different labeling pattern.

  • Background Noise and Natural Abundance: It is crucial to correct for the natural abundance of 13C and any background signals in your mass spectrometry data. Several software tools are available for natural abundance correction.

Troubleshooting Guides

Issue 1: Inconsistent or Poorly Resolved Peaks in NMR Spectra

Possible Causes & Solutions:

Cause Solution
Sample Impurities Ensure the purity of your this compound source. Potential impurities from synthesis can interfere with your spectra.
Low Signal-to-Noise Ratio Increase the number of scans to improve the signal-to-noise ratio. Ensure your sample concentration is optimal.
Poor Shimming Carefully shim the magnet before acquiring data to improve field homogeneity and peak shape.
Incorrect Referencing Use an appropriate internal or external standard for chemical shift referencing.
Issue 2: Mass Spectrometry Signal Instability or Loss

Possible Causes & Solutions:

Cause Solution
Source Contamination Clean the mass spectrometer's ion source regularly to prevent signal suppression.
Inconsistent Sample Derivatization If using GC-MS, ensure complete and consistent derivatization of your analytes. Incomplete derivatization can lead to variable fragmentation and retention times.
Matrix Effects Biological samples can contain compounds that suppress the ionization of your target analytes. Optimize your sample preparation to remove interfering substances. Consider using a matrix-matched calibration curve.
Instrument Calibration Drift Calibrate your mass spectrometer frequently to ensure mass accuracy.

Experimental Protocols

Protocol 1: General Workflow for a this compound Tracing Experiment in Cell Culture

This protocol outlines the key steps for a typical metabolic tracing experiment using this compound in cultured cells, followed by analysis using mass spectrometry.

1. Cell Seeding and Growth:

  • Seed cells at a density that will result in 70-80% confluency at the time of the experiment.
  • Allow cells to attach and grow in their standard culture medium.

2. Tracer Introduction:

  • Prepare the experimental medium containing the desired concentration of this compound. This is a critical step due to the gaseous nature of the compound. One approach is to bubble a slow, steady stream of the gas through pre-chilled, serum-free medium for a defined period in a cold room. The medium should then be sterile-filtered.
  • Remove the standard medium and replace it with the this compound-containing medium.

3. Incubation:

  • Incubate the cells for a predetermined time to allow for the uptake and metabolism of the tracer. The optimal time will depend on the specific metabolic pathway and metabolites being investigated.

4. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

5. Sample Analysis:

  • Analyze the metabolite extracts using an appropriate analytical platform, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

6. Data Analysis:

  • Process the raw data to identify and quantify the mass isotopologues of your target metabolites.
  • Correct for the natural abundance of 13C.
  • Calculate the fractional contribution of this compound to each metabolite pool.

Visualizations

Diagram 1: General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Tracer_Prep 2. Prepare this compound Medium Cell_Culture->Tracer_Prep Tracer_Incubation 3. Tracer Incubation Tracer_Prep->Tracer_Incubation Metabolite_Extraction 4. Metabolite Extraction Tracer_Incubation->Metabolite_Extraction MS_Analysis 5. LC-MS/GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing 6. Data Processing & Interpretation MS_Analysis->Data_Processing

Caption: A generalized workflow for this compound metabolic tracing experiments.

Diagram 2: Hypothetical Metabolic Fate of this compound

This diagram illustrates a plausible metabolic pathway for the utilization of this compound, leading to its incorporation into the TCA cycle.

Metabolic_Pathway cluster_tca TCA Cycle Butane This compound (13C at C1, C4) SuccinylCoA [1,4-13C2] Succinyl-CoA Butane->SuccinylCoA Hypothetical Activation & Oxidation Steps Succinate [1,4-13C2] Succinate SuccinylCoA->Succinate Fumarate [1,4-13C2] Fumarate Succinate->Fumarate Malate [1,4-13C2] Malate Fumarate->Malate OAA [1,4-13C2] Oxaloacetate Malate->OAA Citrate [1,6-13C2] or [4,5-13C2] Citrate OAA->Citrate Condensation with Unlabeled Acetyl-CoA aKG [1,2-13C2] or [4,5-13C2] α-Ketoglutarate Citrate->aKG aKG->SuccinylCoA Multiple Steps

Caption: A diagram showing the potential entry of this compound into the TCA cycle.

References

Technical Support Center: Optimizing Butane-1,4-13C2 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Butane-1,4-13C2 for stable isotope tracing in cell culture. The following information offers a framework for determining the ideal tracer concentration to maximize isotopic enrichment while minimizing cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in my cell culture experiments?

A: For a novel or uncharacterized 13C tracer like this compound, it is advisable to start with a broad concentration range to empirically determine the optimal concentration for your specific cell line and experimental goals. A preliminary dose-response experiment covering a range from low micromolar (e.g., 1 µM) to low millimolar (e.g., 10 mM) is recommended.

Q2: How can I determine if this compound is cytotoxic to my cells?

A: Cytotoxicity can be assessed using cell viability assays such as the MTT, MTS, or a trypan blue exclusion assay. You should incubate your cells with various concentrations of this compound for different durations (e.g., 24, 48, and 72 hours). The viability is then compared to untreated control cells. This will allow you to determine the half-maximal inhibitory concentration (IC50), which is a key indicator of the compound's toxicity.[1][2][3]

Q3: What is the optimal labeling duration for my cells with this compound?

A: The ideal labeling time depends on the metabolic rate of your cell line and the specific metabolic pathway under investigation. A time-course experiment is the best approach to determine this. You can label cells for various durations (e.g., 0, 2, 6, 12, 24, and 48 hours) and then measure the incorporation of 13C into your target metabolites using techniques like mass spectrometry.[4]

Q4: How do I confirm that my cells are taking up and metabolizing this compound?

A: To confirm uptake and metabolism, you should analyze both the cell extracts and the spent culture medium. A decrease in the concentration of this compound in the medium over time, coupled with the appearance of 13C-labeled downstream metabolites within the cells, will confirm its uptake and metabolic conversion.[5][6]

Q5: What control samples are necessary for a successful metabolic labeling experiment?

A: It is crucial to include the following controls:

  • Unlabeled Control: Cells cultured in a medium without the 13C tracer to measure the natural abundance of 13C.

  • Time-Zero Control: Cells harvested immediately after the addition of the labeling medium to establish a baseline.

  • Vehicle Control: If this compound is dissolved in a solvent (e.g., DMSO), cells should be treated with the solvent alone to account for any effects of the vehicle.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no 13C incorporation into target metabolites. 1. Insufficient tracer concentration.2. Labeling time is too short.3. Cells are not efficiently taking up the tracer.4. The metabolic pathway of interest is not active in the chosen cell line.1. Increase the concentration of this compound.2. Extend the labeling duration.3. Confirm tracer uptake by measuring its depletion from the culture medium.4. Investigate the expression and activity of key enzymes in the pathway or consider using a different cell line.
Decreased cell viability or cell death observed after labeling. 1. The tracer concentration is too high, leading to cytotoxicity.2. A metabolic byproduct of the tracer is toxic.3. Prolonged incubation under labeling conditions is causing cellular stress.1. Perform a dose-response experiment to determine the IC50 value and use a lower, non-toxic concentration.2. Use metabolomics to identify potential toxic byproducts.3. Optimize the labeling time to be as short as necessary to achieve sufficient enrichment.
High variability in labeling data between replicates. 1. Inconsistent cell seeding density.2. Variation in cell passage number.3. Inconsistent timing or concentration of tracer addition.1. Ensure accurate cell counting and even seeding in all wells/plates.2. Use cells within a consistent and narrow passage number range for all experiments.3. Maintain precise timing and concentrations for all experimental steps.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the outcomes of optimization experiments.

Table 1: Illustrative Cytotoxicity (IC50) of this compound Across Different Cell Lines

Cell Line24-hour IC50 (mM)48-hour IC50 (mM)72-hour IC50 (mM)
HCT-11618.512.38.9
MCF-728.221.715.4
A54914.610.87.2

This hypothetical data demonstrates that cytotoxicity can vary between cell lines and with incubation time.

Table 2: Example of 13C Incorporation and Cell Viability at Different this compound Concentrations (48-hour labeling)

This compound Concentration (mM)13C Incorporation in Target Metabolite (%)Cell Viability (% of Control)
0 (Control)1.1 (Natural Abundance)100
0.525.699
1.048.297
2.575.994
5.091.388
10.094.865

This hypothetical data illustrates the trade-off between achieving high isotopic enrichment and maintaining cell health. In this example, a concentration between 2.5 mM and 5.0 mM might be optimal.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Remove the existing medium and replace it with fresh medium containing serial dilutions of this compound (e.g., 0, 0.5, 1, 2.5, 5, 10, 25, 50 mM).

  • Incubate the cells for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 2: General Metabolic Labeling for Mass Spectrometry Analysis

  • Culture cells in appropriate vessels (e.g., 6-well plates) to the desired confluency.

  • Remove the standard culture medium and replace it with a labeling medium containing the pre-determined optimal concentration of this compound.

  • Incubate the cells for the desired labeling period (e.g., 0, 2, 6, 12, 24 hours).

  • At each time point, place the culture plates on ice and collect the spent medium.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold 80% methanol to the cells and scrape them to quench metabolism and extract metabolites.

  • Centrifuge the cell lysates to pellet cellular debris.

  • Transfer the supernatant (containing the metabolites) to a new tube and store it at -80°C until analysis by LC-MS or GC-MS.

Visualizations

experimental_workflow start_end start_end process process decision decision data data A Start: Define Cell Line and Tracer (this compound) B Dose-Response Experiment (Cytotoxicity Assay - MTT) A->B C Determine IC50 Value B->C D Is Tracer Toxic at Working Concentrations? C->D E Time-Course Experiment (Metabolic Labeling) D->E No H Select Non-Toxic Concentration Range D->H Yes F Measure 13C Incorporation (LC-MS/MS) E->F G Optimal Concentration and Time Point Determined F->G I Proceed with Main Metabolic Flux Experiments G->I H->E

Figure 1: Workflow for optimizing tracer concentration.

metabolic_pathway tracer tracer metabolite metabolite pathway pathway sub This compound (Extracellular) sub_in This compound (Intracellular) sub->sub_in Uptake A Metabolite A-13C2 sub_in->A Enzyme 1 pathway_x Pathway X A->pathway_x B Metabolite B-13C2 pathway_y Pathway Y B->pathway_y C Metabolite C-13C1 pathway_x->B pathway_y->C CO2 loss

Figure 2: Hypothetical metabolic pathway of this compound.

References

Technical Support Center: Troubleshooting Low 13C Enrichment from Butane-1,4-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Butane-1,4-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during metabolic labeling experiments with this tracer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is 1,4-butanediol that has been isotopically labeled with Carbon-13 at the first and fourth carbon positions. It is used as a tracer in metabolic studies to investigate pathways such as the tricarboxylic acid (TCA) cycle and fatty acid synthesis. The labeled carbons can be tracked as they are incorporated into various downstream metabolites.

Q2: What is the metabolic fate of this compound in mammalian cells?

A2: this compound is metabolized in a two-step enzymatic reaction. First, it is oxidized by alcohol dehydrogenase (ADH) to γ-hydroxybutyraldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to succinic acid. The labeled succinic acid can then enter the TCA cycle and its 13C atoms can be incorporated into other metabolites.

Q3: What are the expected downstream labeled metabolites from this compound?

A3: The primary entry point into central carbon metabolism is via succinate. Therefore, you can expect to see 13C enrichment in TCA cycle intermediates such as fumarate, malate, and citrate, as well as in amino acids derived from the TCA cycle, like aspartate and glutamate. The label can also be traced to fatty acids if the citrate produced is used for fatty acid synthesis.

Q4: How is the 13C enrichment from this compound typically measured?

A4: 13C enrichment is most commonly measured using mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC). Nuclear magnetic resonance (NMR) spectroscopy can also be used to determine the specific positions of the 13C labels within a molecule.

Troubleshooting Guide for Low 13C Enrichment

Low 13C enrichment in your target metabolites can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Problem 1: Low or No Detectable Enrichment in Any Downstream Metabolites

This often suggests a problem with the initial uptake or metabolism of the tracer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cellular Uptake of this compound 1. Optimize Tracer Concentration: Start with a concentration range of 1-10 mM and perform a dose-response experiment to find the optimal concentration for your cell line. 2. Increase Incubation Time: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration. 3. Check Cell Viability: High concentrations of 1,4-butanediol can be toxic to some cell lines. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at your chosen tracer concentration.
Low Alcohol Dehydrogenase (ADH) or Aldehyde Dehydrogenase (ALDH) Activity 1. Cell Line Specificity: ADH and ALDH expression can vary significantly between cell types. Research the expression levels of these enzymes in your specific cell line. You may need to switch to a cell line with higher known ADH/ALDH activity. 2. Cofactor Availability: These enzymes require NAD+ as a cofactor. Ensure your culture conditions support adequate NAD+ levels. 3. Competitive Inhibition: Other substrates in your media (e.g., ethanol) can compete for ADH.[1] If possible, use media devoid of other alcohols.
Issues with Tracer Quality 1. Verify Tracer Identity and Purity: Confirm the chemical identity and isotopic enrichment of your this compound stock with the supplier's certificate of analysis. If in doubt, consider having it independently analyzed.
Problem 2: Low Enrichment in TCA Cycle Intermediates but Detectable Labeled Succinate

This scenario points towards a dilution of the isotopic label within the TCA cycle.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Endogenous Pools of Unlabeled Metabolites 1. Pre-incubation in Substrate-Depleted Media: Before adding the tracer, consider a short pre-incubation period in media lacking unlabeled sources that feed into the TCA cycle (e.g., glucose, glutamine). This can help to reduce the pool of unlabeled intermediates. 2. Increase Tracer Concentration: A higher concentration of this compound may increase the proportion of labeled succinate entering the TCA cycle.
High Influx from Other Carbon Sources 1. Modify Media Composition: Reduce the concentration of other major carbon sources like glucose and glutamine in your labeling media. This will increase the relative contribution of the tracer to the TCA cycle. 2. Use of Other Tracers for Comparison: Perform parallel experiments with other 13C-labeled tracers like [U-13C]-glucose or [U-13C]-glutamine to understand the relative contributions of different substrates to the TCA cycle in your system.

Experimental Protocols

Protocol 1: General Procedure for Metabolic Labeling with this compound in Adherent Mammalian Cells
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare your cell culture medium containing this compound at the desired final concentration (e.g., 5 mM). Ensure the medium is pre-warmed to 37°C.

  • Initiation of Labeling:

    • Aspirate the old medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 6 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells quickly with ice-cold PBS.

    • Add ice-cold 80% methanol (-80°C) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried metabolites can then be derivatized (for GC-MS) or reconstituted in an appropriate solvent for LC-MS analysis.

Visualizations

Metabolic Pathway of this compound

Butane_Metabolism Butane This compound GHBA γ-Hydroxybutyraldehyde-1,4-13C2 Butane->GHBA Alcohol Dehydrogenase (ADH) NAD+ -> NADH Succinate Succinate-1,4-13C2 GHBA->Succinate Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH TCA TCA Cycle Succinate->TCA

Caption: Metabolic conversion of this compound to Succinate-1,4-13C2 and its entry into the TCA cycle.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low 13C Enrichment Check_Uptake Is there any labeled succinate? Start->Check_Uptake Low_Uptake Problem with Uptake/Metabolism Check_Uptake->Low_Uptake No Check_Dilution Problem with TCA Cycle Dilution Check_Uptake->Check_Dilution Yes Optimize_Conc Optimize Tracer Concentration & Incubation Low_Uptake->Optimize_Conc Check_Enzyme Check ADH/ALDH Activity Low_Uptake->Check_Enzyme Verify_Tracer Verify Tracer Quality Low_Uptake->Verify_Tracer Reduce_Pools Reduce Endogenous Pools Check_Dilution->Reduce_Pools Modify_Media Modify Media Composition Check_Dilution->Modify_Media

References

Technical Support Center: Enhancing 13C NMR Signal-to-Noise with Butane-1,4-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving signal-to-noise (S/N) in 13C NMR spectroscopy using Butane-1,4-13C2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio inherently low in 13C NMR spectroscopy?

A1: The low signal-to-noise ratio in 13C NMR is primarily due to the low natural abundance of the 13C isotope, which is only about 1.1%.[1] The vast majority of carbon atoms are the NMR-inactive 12C isotope. This scarcity of detectable nuclei means that fewer spins are available to generate a signal, resulting in spectra where the signal can be difficult to distinguish from the background noise.[1]

Q2: How does using this compound improve the signal-to-noise ratio?

A2: this compound is a molecule that has been synthetically enriched with the 13C isotope at the first and fourth carbon positions. By introducing a compound with a high abundance of 13C at specific sites into your sample or using it as a reference, you dramatically increase the concentration of NMR-active nuclei. This enrichment directly leads to a much stronger NMR signal from those carbon atoms, significantly improving the signal-to-noise ratio.

Q3: What is 13C-13C coupling, and will I observe it with this compound?

A3: 13C-13C coupling is the interaction between the nuclear spins of two adjacent 13C atoms, which results in the splitting of NMR signals. In molecules with natural abundance of 13C, the probability of two 13C atoms being adjacent is very low, so this coupling is generally not observed. However, in an isotopically labeled molecule like this compound, where two 13C atoms are intentionally placed in the same molecule, you can observe these couplings. The magnitude of the one-bond coupling constant (¹J_CC) provides valuable information about the chemical bond connecting the two labeled carbons.

Q4: Can I use this compound for quantitative 13C NMR?

A4: Yes, isotopically labeled compounds like this compound can be used in quantitative 13C NMR (qNMR). However, it is crucial to use experimental conditions that ensure the signal intensity is directly proportional to the concentration of the nuclei. This typically involves using a long relaxation delay (D1) between pulses to allow for complete relaxation of the 13C nuclei. Standard 13C NMR experiments often use shorter delays to save time, which can lead to inaccurate quantification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low signal intensity even with this compound 1. Low Sample Concentration: The concentration of your labeled compound may still be too low. 2. Improper Pulse Width: The excitation pulse may not be optimized. 3. Insufficient Number of Scans: Not enough signal averaging has been performed.1. Increase the concentration of this compound in your sample if possible. 2. Calibrate the 90° pulse width for your specific sample and probe. 3. Increase the number of scans to improve the signal-to-noise ratio. The S/N ratio increases with the square root of the number of scans.
Broad or distorted peaks 1. Poor Magnetic Field Homogeneity (Shimming): The magnetic field across the sample is not uniform. 2. Sample Viscosity: High sample viscosity can lead to broader lines. 3. Presence of Paramagnetic Impurities: Paramagnetic substances can cause significant line broadening.1. Carefully shim the magnetic field before acquiring data. 2. If possible, reduce the viscosity by increasing the temperature or using a different solvent. 3. Ensure your sample and NMR tube are free from paramagnetic impurities.
Unexpected peak splitting 1. 13C-1H Coupling: Protons coupled to the 13C nuclei can cause splitting if proton decoupling is not active or inefficient. 2. 13C-13C Coupling: As expected with this compound, you will see coupling between the labeled carbons.1. Ensure that broadband proton decoupling is turned on during acquisition. 2. This is an expected feature of the labeled compound and provides structural information. The one-bond coupling (¹J_CC) will split the signals of C1 and C4 into doublets.
Inaccurate quantitative results 1. Short Relaxation Delay (D1): Incomplete relaxation of the 13C nuclei between scans. 2. Nuclear Overhauser Effect (NOE): The NOE can enhance signals of protonated carbons, leading to inaccurate integrals for non-protonated carbons.1. Use a relaxation delay of at least 5 times the longest T1 relaxation time of the carbons of interest. 2. Use inverse-gated decoupling to suppress the NOE for more accurate quantification.

Experimental Protocols

Protocol 1: Standard 1D 13C NMR of this compound
  • Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃) to a concentration of 10-50 mM in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the 13C and 1H channels of the probe.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Pulse Width (p1): Calibrated 30° or 90° pulse.

    • Relaxation Delay (d1): 2 seconds (for qualitative analysis).

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): 128 or higher, depending on the sample concentration.

    • Spectral Width (sw): 0 to 200 ppm.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol 2: Quantitative 1D 13C NMR of this compound
  • Sample Preparation: Prepare the sample as in Protocol 1, adding a known amount of an internal standard if necessary.

  • Instrument Setup: Follow the same setup procedure as in Protocol 1.

  • Acquisition Parameters:

    • Pulse Program: A pulse program with inverse-gated decoupling to suppress the NOE (e.g., zgig30 on Bruker instruments).

    • Pulse Width (p1): Calibrated 30° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the carbons of interest (can be 60 seconds or more).

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio.

  • Processing:

    • Process the spectrum as in Protocol 1.

    • Integrate the signals of interest for quantification.

Data Presentation

Table 1: Expected 13C NMR Data for this compound in CDCl₃

Carbon PositionExpected Chemical Shift (ppm)Expected Multiplicity (with ¹³C-¹³C coupling)
C1 (¹³CH₃)~13.5Doublet
C2 (CH₂)~25.0Singlet
C3 (CH₂)~25.0Singlet
C4 (¹³CH₃)~13.5Doublet

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and temperature. The multiplicity of C1 and C4 is due to the three-bond 13C-13C coupling (³J_CC), which would result in a triplet if the coupling constants to the two adjacent protons were identical. However, for simplicity of illustration of the primary labeled sites, we are focusing on the one-bond coupling that would be present in a 1,2-labeled species.

Visualizations

Signal_Enhancement_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_result Result Start Start with Low S/N Sample Prepare Introduce This compound Start->Prepare Enrichment Acquire Acquire 13C NMR Spectrum Prepare->Acquire Analysis Process Process Data (FT, Phasing) Acquire->Process Analyze Improved S/N Spectrum Process->Analyze

Caption: Workflow for improving 13C NMR signal-to-noise using this compound.

Troubleshooting_Logic Start Low S/N in 13C Spectrum Check_Label Is the sample 13C labeled? Start->Check_Label Check_Conc Is concentration adequate? Check_Label->Check_Conc Yes Solution_Label Use 13C labeled compound like This compound Check_Label->Solution_Label No Check_Params Are acquisition parameters optimized? Check_Conc->Check_Params Yes Solution_Conc Increase sample concentration Check_Conc->Solution_Conc No Check_Shims Is the magnet well shimmed? Check_Params->Check_Shims Yes Solution_Params Increase scans, optimize pulse width and relaxation delay Check_Params->Solution_Params No Solution_Shims Re-shim the magnet Check_Shims->Solution_Shims No Good_Spectrum High S/N Spectrum Check_Shims->Good_Spectrum Yes Solution_Label->Good_Spectrum Solution_Conc->Good_Spectrum Solution_Params->Good_Spectrum Solution_Shims->Good_Spectrum

Caption: Troubleshooting flowchart for low signal-to-noise in 13C NMR experiments.

References

Technical Support Center: Minimizing Isotopic Scrambling from Butane-1,4-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Butane-1,4-¹³C₂. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling during your experiments, ensuring the integrity of your labeling studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing isotopic scrambling in my reaction products using Butane-1,4-¹³C₂. What is the primary cause?

A1: Isotopic scrambling in Butane-1,4-¹³C₂ typically arises from the reaction mechanism during isomerization or other catalytic processes. The primary cause is often a bimolecular reaction pathway that involves the formation of a C₈ intermediate. This intermediate can undergo various rearrangements, leading to the redistribution of the ¹³C labels across the butane backbone, rather than maintaining their original 1 and 4 positions. In contrast, a monomolecular pathway , which involves the rearrangement of a single butane molecule, is less prone to intermolecular scrambling.

Q2: How do my reaction conditions influence the extent of isotopic scrambling?

A2: Reaction conditions play a crucial role in determining the dominant reaction pathway and, consequently, the degree of isotopic scrambling. The key parameters to consider are:

  • Temperature: Lower temperatures (typically below 250°C) tend to favor the bimolecular mechanism, which increases the likelihood of isotopic scrambling.[1] Conversely, higher temperatures (above 300°C) can promote the monomolecular pathway, which is more selective and minimizes scrambling.[2]

  • Pressure: High partial pressures of butane can increase the probability of intermolecular collisions, thereby favoring the scrambling-prone bimolecular pathway.[2]

  • Catalyst Choice: The type of catalyst used is a critical factor. Strongly acidic catalysts are required for butane isomerization. Some catalysts, like sulfated zirconia, can promote the bimolecular mechanism, especially at lower temperatures.[3] Bifunctional catalysts, such as those containing platinum on a solid acid support, can be tailored to favor the desired monomolecular pathway under specific conditions.

Q3: What type of catalyst should I use to minimize isotopic scrambling?

A3: To minimize isotopic scrambling, you should select a catalyst that promotes the monomolecular isomerization pathway. A highly effective catalyst for this purpose is Platinum-promoted Cesium-exchanged phosphotungstic acid (Pt/Cs₂.₅H₀.₅PW₁₂O₄₀) . This bifunctional catalyst has been shown to exhibit high selectivity for isobutane formation via a monomolecular mechanism, particularly at elevated temperatures.[4][5]

Q4: I suspect isotopic scrambling is occurring. How can I confirm and quantify it?

A4: Two primary analytical techniques are well-suited for detecting and quantifying isotopic scrambling in Butane-1,4-¹³C₂:

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the position of the ¹³C labels within the butane molecule.[3][6] By analyzing the ¹³C NMR spectrum of your product, you can identify the different isotopologues present and their relative concentrations, providing a quantitative measure of scrambling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate the different butane isomers and analyze their mass spectra.[7][8] By examining the fragmentation patterns and the distribution of isotopologues, you can deduce the extent of ¹³C scrambling.

Experimental Protocols

Protocol 1: Minimizing Isotopic Scrambling during n-Butane Isomerization

This protocol outlines a procedure for the isomerization of Butane-1,4-¹³C₂ with minimal isotopic scrambling, by promoting a monomolecular reaction pathway.

Objective: To isomerize Butane-1,4-¹³C₂ to isobutane while minimizing the redistribution of the ¹³C labels.

Catalyst: Platinum-promoted Cesium-exchanged phosphotungstic acid (Pt/Cs₂.₅H₀.₅PW₁₂O₄₀). A detailed catalyst preparation protocol is provided below.

Experimental Setup:

  • Fixed-bed gas-flow reactor.[4]

  • Temperature controller.

  • Mass flow controllers for reactant and carrier gases.

  • Gas chromatograph (GC) for online product analysis.

  • Collection trap for offline analysis by NMR or GC-MS.

Procedure:

  • Catalyst Loading: Load the Pt/Cs₂.₅H₀.₅PW₁₂O₄₀ catalyst into the fixed-bed reactor.

  • Catalyst Activation:

    • Heat the catalyst under a flow of dry air to 450°C and hold for 3 hours.

    • Cool the catalyst to the reaction temperature under a flow of inert gas (e.g., nitrogen or argon).

    • Reduce the catalyst under a hydrogen flow at the reaction temperature for 1 hour prior to introducing the reactant.[9]

  • Reaction Conditions:

    • Temperature: 300°C. This temperature is chosen to favor the monomolecular pathway.[9]

    • Reactant Feed: A mixture of Butane-1,4-¹³C₂ and hydrogen. The hydrogen co-feed helps to maintain catalyst activity.

    • Flow Rates: Adjust the flow rates of butane and hydrogen to achieve the desired space velocity. A typical volumetric rate might involve 3 ml/min of n-butane and 18 ml/min of H₂.[9]

  • Product Collection and Analysis:

    • Monitor the reaction progress using an online GC.

    • Collect product samples at different time points using a cold trap for subsequent analysis by ¹³C NMR and/or GC-MS to quantify the extent of isotopic scrambling.

Protocol 2: Preparation of Pt/Cs₂.₅H₀.₅PW₁₂O₄₀ Catalyst

Materials:

  • Phosphotungstic acid (H₃PW₁₂O₄₀)

  • Cesium carbonate (Cs₂CO₃)

  • Chloroplatinic acid (H₂PtCl₆) solution

  • Deionized water

Procedure:

  • Preparation of Cs₂.₅H₀.₅PW₁₂O₄₀:

    • Dissolve phosphotungstic acid in deionized water.

    • Slowly add a stoichiometric amount of cesium carbonate solution to the phosphotungstic acid solution with vigorous stirring to achieve the desired cesium exchange.

    • The resulting precipitate is the Cs₂.₅H₀.₅PW₁₂O₄₀ salt.

    • Filter, wash, and dry the precipitate.

  • Platinum Impregnation:

    • Impregnate the dried Cs₂.₅H₀.₅PW₁₂O₄₀ support with an aqueous solution of chloroplatinic acid to achieve the desired platinum loading (e.g., 0.4% by weight).[5]

    • Dry the impregnated catalyst.

  • Calcination: Calcine the catalyst in air at an appropriate temperature to decompose the platinum precursor and disperse the platinum on the support.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen reaction pathway, highlighting the importance of selecting conditions that favor the monomolecular mechanism for minimizing isotopic scrambling.

Reaction PathwayTypical TemperatureExpected ¹³C Distribution in ProductIsotopic Scrambling
Monomolecular > 300°C[2]Primarily ¹³C at terminal positionsMinimal
Bimolecular < 250°C[1]¹³C distributed at both terminal and internal positionsSignificant

Visualizing Reaction Pathways

To better understand the mechanisms leading to isotopic scrambling, the following diagrams illustrate the monomolecular and bimolecular pathways for butane isomerization.

monomolecular_pathway Butane-1,4-13C2 This compound Carbenium_Ion [this compound]+ This compound->Carbenium_Ion Protonation Rearranged_Ion [Isobutane-1-13C or 3-13C]+ Carbenium_Ion->Rearranged_Ion Intramolecular Rearrangement Isobutane_Product Isobutane (Label Retained) Rearranged_Ion->Isobutane_Product Deprotonation

Caption: Monomolecular pathway for butane isomerization.

bimolecular_pathway cluster_reactants Reactants Butane1 This compound C8_Intermediate C8 Intermediate Butane1->C8_Intermediate Butane2 Butane Butane2->C8_Intermediate Scrambled_Fragments Scrambled C4 Fragments C8_Intermediate->Scrambled_Fragments Cracking & Rearrangement Scrambled_Product Isobutane (Scrambled Labels) Scrambled_Fragments->Scrambled_Product

Caption: Bimolecular pathway leading to isotopic scrambling.

Analytical Workflow

The following diagram outlines the general workflow for analyzing the products of your Butane-1,4-¹³C₂ experiment to determine the extent of isotopic scrambling.

analytical_workflow Reaction This compound Isomerization Collection Product Collection (Cold Trap) Reaction->Collection Sample_Prep Sample Preparation Collection->Sample_Prep Analysis Analysis Sample_Prep->Analysis NMR 13C NMR Spectroscopy Analysis->NMR GCMS GC-MS Analysis->GCMS Data_Analysis Data Analysis & Quantification of Scrambling NMR->Data_Analysis GCMS->Data_Analysis

Caption: General analytical workflow for scrambling analysis.

References

Technical Support Center: Butane-1,4-¹³C₂ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Butane-1,4-¹³C₂ as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: Why should I use Butane-1,4-¹³C₂ as an internal standard?

A1: Stable isotope-labeled internal standards, such as Butane-1,4-¹³C₂, are considered the gold standard in quantitative mass spectrometry. Because they are chemically identical to the analyte of interest (unlabeled 1,4-butanediol), they co-elute during chromatography and experience similar ionization effects.[][2] This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[] Using a ¹³C-labeled standard is often preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the native analyte and there is no risk of isotopic exchange.[2]

Q2: Do I need to derivatize Butane-1,4-¹³C₂ before analysis?

A2: Yes, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is essential. 1,4-butanediol is a polar and non-volatile compound. Derivatization chemically modifies it to increase its volatility and thermal stability, making it suitable for GC-MS.[3][4][5] Common derivatization methods include silylation, which replaces the active hydrogens on the hydroxyl groups.[3]

Q3: What are the most common causes of poor signal intensity for my Butane-1,4-¹³C₂ standard?

A3: Poor signal intensity can stem from several factors:

  • Improper Sample Concentration: The sample may be too dilute, or conversely, too concentrated, leading to ion suppression.[6]

  • Inefficient Ionization: The choice of ionization technique and its parameters can significantly impact signal strength.[6]

  • Instrument Contamination: Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening, effectively reducing the apparent signal intensity.[6]

  • Leaks in the System: Gas leaks in a GC-MS system can cause a loss of sensitivity.[7]

Q4: I am observing unexpected peaks in my chromatogram near my labeled standard. What could be the cause?

A4: The presence of unexpected peaks can be attributed to:

  • Contamination: Contaminants can be introduced from various sources, including solvents, plasticware, or detergents used for washing glassware.[8][9] It is crucial to use high-purity, MS-grade solvents and reagents.[8][9]

  • Sample Carry-Over: Residual sample from a previous injection can lead to ghost peaks. Running blank injections between samples can help mitigate this.[8][10]

  • Derivatization Artifacts: The derivatization process itself can sometimes produce by-products that appear as extra peaks in the chromatogram.

Troubleshooting Guides

Issue 1: No or Very Low Signal for Butane-1,4-¹³C₂

This guide will help you troubleshoot a lack of signal from your internal standard.

Caption: Troubleshooting workflow for no or low signal.

Issue 2: Poor Peak Shape and Resolution

Use this guide to address issues with peak broadening or splitting.

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocol: Derivatization of 1,4-Butanediol for GC-MS

This protocol describes a general method for the silylation of 1,4-butanediol and its ¹³C₂-labeled internal standard.

Materials:

  • Sample containing 1,4-butanediol

  • Butane-1,4-¹³C₂ internal standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

  • Anhydrous Pyridine or other suitable solvent (e.g., Acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Aliquoting: To a GC vial insert, add a precise volume of the sample.

  • Internal Standard Spiking: Add a known amount of the Butane-1,4-¹³C₂ internal standard solution to the sample. The amount should be chosen to yield a peak intensity comparable to that of the expected analyte concentration.

  • Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen. This step is crucial to remove any water, which can interfere with the derivatization reaction.

  • Reconstitution: Reconstitute the dried residue in a small volume of anhydrous pyridine (e.g., 50 µL).

  • Derivatization: Add the derivatizing reagent, BSTFA + 1% TMCS (e.g., 50 µL). Cap the vial tightly.

  • Reaction: Heat the vial at a controlled temperature (e.g., 70-90°C) for a specific duration (e.g., 30-60 minutes).[5] Optimization of temperature and time may be required.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Caption: Experimental workflow for derivatization.

Quantitative Data Summary

When using a stable isotope-labeled internal standard, the primary quantitative data is the ratio of the peak area of the native analyte to the peak area of the labeled standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve.

ParameterDescriptionTypical Acceptance Criteria
Calibration Curve A plot of the peak area ratio (Analyte/IS) versus the concentration of calibration standards.R² > 0.99
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.< 15% RSD (Relative Standard Deviation)
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.Within ±15% of the nominal value
Recovery The response of an analyte added to a blank matrix sample compared to the response of the analyte in a clean solvent.85-115%

Note: The specific acceptance criteria may vary depending on the regulatory guidelines (e.g., FDA, EMA) being followed.

References

Overcoming matrix effects in Butane-1,4-13C2 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming matrix effects in analyses utilizing Butane-1,4-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] These components, such as salts, lipids, and proteins from biological samples, can either suppress or enhance the analyte's signal in the mass spectrometer.[1][2] This phenomenon is a major concern in quantitative analysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS), as it can severely compromise the accuracy, precision, and sensitivity of the results.[3][4]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?

A2: A SIL-IS is considered the gold standard for quantitative mass spectrometry.[3] Because it is nearly chemically and physically identical to the unlabeled analyte, it is expected to behave similarly during sample preparation, chromatography, and ionization.[5][6] By adding a known amount of this compound to every sample, it can compensate for analyte loss during extraction and, most importantly, for variability in ionization due to matrix effects. The final quantification is based on the ratio of the analyte signal to the SIL-IS signal, which should remain constant even if both signals are suppressed or enhanced.

Q3: Can the signal from my internal standard, this compound, also be affected by matrix effects?

A3: Yes. The internal standard is subject to the same matrix effects as the analyte. The fundamental principle of using a SIL-IS is that both the analyte and the IS are affected to the same degree, thus keeping their response ratio constant.[6] However, problems arise when the analyte and the SIL-IS experience different degrees of matrix effect, which can lead to inaccurate quantification.

Q4: How do I quantitatively assess the matrix effect for my analysis?

A4: The matrix effect can be quantified by comparing the peak response of an analyte (or internal standard) in a post-extraction spiked matrix sample to its response in a pure solvent. The formula is:

Matrix Effect (%) = (Peak Response in Matrix / Peak Response in Solvent) x 100%

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. This assessment should be performed on matrix from multiple sources to evaluate the inter-sample variability of the effect.[7][8]

Troubleshooting Guide

Q5: I'm observing poor reproducibility and high variability in my analyte and this compound signals across different samples. What's the cause?

A5: This is a classic sign of significant and variable matrix effects. The composition of biological samples can differ from individual to individual, leading to inconsistent ion suppression or enhancement.[7] If the interfering compounds are not adequately removed during sample preparation, you will see this variability.

Recommended Actions:

  • Improve Sample Cleanup: Move from a simple protein precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering components like phospholipids.[9]

  • Optimize Chromatography: Modify your chromatographic method (e.g., adjust the gradient, change the column) to better separate your analyte and IS from the matrix components causing the interference.[10]

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.[3][11]

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniquePrincipleMatrix Component RemovalProsCons
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile, methanol).Poor: Removes proteins but leaves salts, phospholipids, and other small molecules.[4][9]Fast, simple, inexpensive.High risk of significant matrix effects.[4] May cause phospholipid buildup on the column.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte into an immiscible organic solvent, leaving polar interferences (salts) in the aqueous layer.Good: Effectively removes non-volatile salts and many polar endogenous compounds.[9]Cleaner extracts than PPT, inexpensive solvents.Can be labor-intensive, may not remove all phospholipids.[9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by analyte elution.Excellent: Highly selective for removing specific interferences (e.g., phospholipids, salts) based on sorbent chemistry.Provides the cleanest extracts, reduces ion suppression significantly.More expensive, requires method development.
Experimental Protocol: Quantitative Assessment of Matrix Effects

This protocol allows for the direct measurement of ion suppression or enhancement.

Objective: To determine the percentage of signal suppression or enhancement for both the analyte and this compound.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.

  • Analyte and this compound stock solutions.

  • Mobile phase and reconstitution solvent.

  • Sample preparation materials (e.g., SPE cartridges, LLE solvents).

Methodology:

  • Prepare Set 1 (Reference): Spike known concentrations of your analyte and this compound into the final analysis solvent (e.g., mobile phase). Analyze these samples to get the reference peak areas (Area_solvent).

  • Prepare Set 2 (Matrix): Process blank matrix samples from each source using your established sample preparation protocol (e.g., SPE).

  • Post-Spike Set 2: After the final extraction step (e.g., after elution from SPE and evaporation), spike the extracted blank matrix with the same concentrations of analyte and this compound as in Set 1.

  • Analyze and Calculate: Analyze the post-spiked matrix samples to get the peak areas (Area_matrix).

  • Calculate Matrix Effect %: For each source and for both the analyte and the IS, calculate the matrix effect using the following formula:

    • ME (%) = (Average Area_matrix / Average Area_solvent) * 100

Visualizations

Workflow for Investigating and Mitigating Matrix Effects

cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verify Verification A Inconsistent Analyte/IS Ratio or Poor Signal Reproducibility B Assess Matrix Effect Quantitatively A->B C Check Analyte & IS Chromatographic Co-elution A->C D Improve Sample Preparation (e.g., use SPE) B->D Suppression >15%? F Dilute Sample B->F Suppression 5-15%? E Modify Chromatography (Adjust Gradient/Column) C->E Poor Co-elution? G Re-validate Method D->G E->G F->G

Caption: A workflow for diagnosing and resolving analytical issues caused by matrix effects.

Q6: The signal ratio of my analyte to this compound is inconsistent, even after improving sample cleanup. What could be the issue?

A6: This often points to a chromatographic separation between the analyte and the stable isotope-labeled internal standard. While chemically similar, replacing 12C with 13C (or H with D) can sometimes cause a slight shift in retention time, known as the "isotope effect".[5] If this separation causes the analyte and the IS to elute into regions with different levels of co-eluting matrix components, they will experience different degrees of ion suppression, rendering the ratio inaccurate.

Recommended Actions:

  • Confirm Co-elution: Overlay the chromatograms for the analyte and this compound. They should perfectly overlap.

  • Adjust Chromatography: If they are separated, modify your LC method. Using a column with lower resolution or adjusting the mobile phase composition can help merge the two peaks, ensuring they experience the identical matrix environment in the ion source.[6]

The Importance of Analyte & Internal Standard Co-elution

Matrix Effect Compensation by SIL-IS cluster_ideal Correct: Complete Co-elution cluster_problem Incorrect: Chromatographic Separation A Analyte and IS Elute Together B Both Experience Same Ion Suppression (-50%) A->B C Signal Ratio Remains Constant & Accurate B->C X Analyte and IS Elute Separately Y Analyte Suppression: -50% IS Suppression: -20% X->Y Z Signal Ratio is Variable & Inaccurate Y->Z

Caption: Logical diagram showing how co-elution is critical for accurate matrix effect compensation.

Conceptual Diagram of Ion Suppression

cluster_source Mass Spec Ion Source (ESI) Droplet ESI Droplet (Limited Surface/Charge) MS_Detector To MS Detector Droplet->MS_Detector Reduced Analyte/IS Signal Analyte Analyte Ions Analyte->Droplet IS IS Ions (13C) IS->Droplet Matrix Matrix Interference Matrix->Droplet Competes for Ionization

Caption: Competition for charge and surface area in an ESI droplet leads to ion suppression.

References

Correcting for natural 13C abundance in Butane-1,4-13C2 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Butane-1,4-13C2 in metabolic labeling studies. Our goal is to help you overcome common challenges and ensure the accurate interpretation of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of this compound in mammalian systems?

A1: this compound is rapidly absorbed and metabolized in a two-step enzymatic process. First, it is oxidized to 13C2-labeled γ-hydroxybutyric acid (GHB). Subsequently, GHB is converted to 13C2-succinate, which then enters the tricarboxylic acid (TCA) cycle.[1][2] This makes this compound a useful tracer for investigating TCA cycle metabolism and related pathways.

Q2: Why is it crucial to correct for the natural abundance of 13C in my mass spectrometry data?

A2: Naturally occurring stable isotopes, including 13C, are present in all organic molecules. The natural abundance of 13C is approximately 1.1%.[3] When analyzing metabolites using mass spectrometry, this natural 13C contributes to the mass isotopomer distribution (MID) of your target molecules. Failure to correct for this natural abundance will lead to an overestimation of the 13C enrichment from your this compound tracer, resulting in inaccurate metabolic flux calculations.

Q3: How does the natural 13C abundance correction work?

A3: The correction is a mathematical process that subtracts the contribution of naturally occurring isotopes from the measured mass isotopomer distribution. This is typically done using a matrix-based approach where a correction matrix is constructed based on the elemental composition of the metabolite and the known natural abundances of its constituent isotopes. This allows for the determination of the true isotopic enrichment derived from the labeled tracer.

Q4: What are some common software tools available for natural abundance correction?

A4: Several software tools are available to perform natural abundance correction. Some commonly used options include IsoCor, IsoCorrectoR, and various custom scripts developed in platforms like Python or R. These tools typically require the molecular formula of the metabolite of interest and the raw mass spectrometry data as input.

Troubleshooting Guides

Problem 1: I am observing a higher-than-expected M+1 peak for my unlabeled control samples.

  • Possible Cause: This is expected and is due to the natural abundance of 13C and other heavy isotopes (e.g., 2H, 15N, 17O, 18O) in your sample.

  • Solution: Ensure that you are applying a natural abundance correction algorithm to your raw mass spectrometry data. This will mathematically remove the contribution of naturally occurring isotopes, allowing you to determine the true baseline for your unlabeled samples.

Problem 2: After correction, my calculated 13C enrichment from this compound seems too low.

  • Possible Cause 1: Inefficient cellular uptake or metabolism of this compound.

    • Troubleshooting:

      • Optimize the concentration of this compound and the incubation time in your experimental system.

      • Ensure the health and metabolic activity of your cells or organism.

  • Possible Cause 2: Dilution of the 13C label by endogenous unlabeled pools of metabolites.

    • Troubleshooting:

      • Consider the contribution of other carbon sources in your experimental medium which will dilute the 13C label.

      • Perform time-course experiments to understand the kinetics of label incorporation.

  • Possible Cause 3: Incorrect application of the natural abundance correction.

    • Troubleshooting:

      • Double-check the molecular formula used for the correction algorithm.

      • Verify that you are using a well-validated correction method or software.

Problem 3: I am unsure which metabolites to target for analysis after labeling with this compound.

  • Primary Targets: Based on its known metabolic pathway, you should primarily target intermediates of the TCA cycle.[1][2]

  • Key Metabolites to Analyze:

    • Succinate

    • Fumarate

    • Malate

    • Oxaloacetate

    • Citrate/Isocitrate

    • α-Ketoglutarate

    • Glutamate and Glutamine (as they are closely linked to the TCA cycle)

Experimental Protocols

Protocol 1: Sample Preparation and Metabolite Extraction for GC-MS Analysis of TCA Cycle Intermediates
  • Cell Culture and Labeling:

    • Culture cells to the desired density.

    • Introduce this compound into the culture medium at the desired final concentration.

    • Incubate for a predetermined time to allow for cellular uptake and metabolism.

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Derivatization for GC-MS:

    • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation (e.g., using MTBSTFA).

    • The derivatized sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Natural Abundance of Relevant Isotopes

IsotopeNatural Abundance (%)
¹²C98.93
¹³C1.07
¹⁴N99.63
¹⁵N0.37
¹⁶O99.76
¹⁷O0.04
¹⁸O0.20
¹H99.98
²H (D)0.02

Table 2: Expected Mass Shifts for Key Metabolites from this compound

Since this compound introduces two 13C atoms, the primary labeled isotopologue of downstream metabolites will have a mass shift of +2 (M+2).

MetaboliteMolecular Formula (Unlabeled)Expected Labeled Isotopologue
SuccinateC₄H₆O₄¹³C₂C₂H₆O₄
FumarateC₄H₄O₄¹³C₂C₂H₄O₄
MalateC₄H₆O₅¹³C₂C₂H₆O₅

Note: The exact mass isotopomer distribution will depend on the degree of label incorporation and metabolic scrambling.

Visualizations

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture 1. Cell Culture with This compound quenching 2. Metabolic Quenching & Metabolite Extraction cell_culture->quenching derivatization 3. Derivatization for GC-MS Analysis quenching->derivatization gcms 4. GC-MS Data Acquisition derivatization->gcms raw_data 5. Raw Mass Isotopomer Distribution (MID) gcms->raw_data correction 6. Natural Abundance Correction raw_data->correction corrected_data 7. Corrected MID correction->corrected_data flux_analysis 8. Metabolic Flux Analysis corrected_data->flux_analysis

Caption: Experimental workflow for 13C labeling studies.

Metabolic_Pathway butane This compound ghb γ-Hydroxybutyric acid (13C2) butane->ghb Alcohol/Aldehyde Dehydrogenase succinate Succinate (13C2) ghb->succinate Succinic Semialdehyde Dehydrogenase tca TCA Cycle succinate->tca

Caption: Metabolic fate of this compound.

References

Technical Support Center: Quantifying Butane-1,4-13C2 Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butane-1,4-13C2 as a metabolic tracer.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in metabolic studies?

This compound is a stable isotope-labeled form of butane used as a tracer in metabolic flux analysis (MFA). It allows researchers to track the metabolic fate of the four-carbon backbone of butane as it is taken up and metabolized by cells. Its primary use is to investigate pathways involved in short-chain fatty acid and dicarboxylic acid metabolism, particularly the entry of carbon into the tricarboxylic acid (TCA) cycle.

Q2: What is the metabolic fate of this compound in mammalian cells?

This compound is metabolized to 1,4-butanediol, which is then rapidly converted to gamma-hydroxybutyric acid (GHB). GHB is subsequently metabolized to succinate, which enters the mitochondrial TCA cycle. The two 13C labels can then be traced through various TCA cycle intermediates and connected metabolic pathways.

Q3: What are the main challenges in using this compound as a tracer?

The primary challenges stem from the physicochemical properties of butane:

  • Volatility: Butane is a gas at standard temperature and pressure, making it difficult to maintain a stable concentration in cell culture media.

  • Low Aqueous Solubility: Butane is nonpolar and has very low solubility in aqueous culture media, posing challenges for its efficient delivery to cells.

  • Sample Preparation: The volatility of butane and its early metabolites requires careful sample preparation techniques to prevent their loss.

Q4: Which analytical technique is most suitable for quantifying this compound incorporation?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and suitable technique. It allows for the separation of volatile and semi-volatile metabolites and the determination of their mass isotopomer distribution, which is crucial for quantifying the incorporation of 13C labels.

Troubleshooting Guides

Issue 1: Low or No Detectable 13C Incorporation into Downstream Metabolites

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient delivery of this compound to cells 1. Use a carrier solvent: Due to its hydrophobicity, dissolve this compound in a biocompatible solvent like DMSO before adding it to the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).2. Optimize tracer concentration: The low solubility may require using a higher initial concentration than for highly soluble tracers. Perform a dose-response experiment to find the optimal concentration.
Loss of tracer due to volatility 1. Use a sealed culture system: To maintain a stable concentration, conduct experiments in sealed flasks or plates. For longer incubations, a continuous delivery system might be necessary.2. Incubate in a controlled environment: Placing an open dish of the tracer within a sealed secondary container can help maintain a saturated atmosphere and reduce evaporation from the culture medium.[1]
Slow metabolic uptake or flux 1. Increase incubation time: The metabolic pathways utilizing butane may be less active in your cell type. Extend the labeling period to allow for sufficient incorporation of 13C. A time-course experiment is recommended.2. Cellular metabolic state: Ensure cells are in an active metabolic state (e.g., exponential growth phase) during the labeling experiment.
Issues with metabolite extraction 1. Rapid quenching: Immediately quench metabolic activity by flash-freezing cell pellets in liquid nitrogen to prevent metabolite degradation or loss.2. Use appropriate extraction solvents: A common method is a cold two-phase methanol-water-chloroform extraction to separate polar and non-polar metabolites.[2]
Issue 2: High Variability in Quantitative Data Between Replicates

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent tracer concentration 1. Precise preparation of stock solutions: Ensure accurate and consistent preparation of the this compound stock solution in the carrier solvent.2. Uniform mixing in media: Thoroughly mix the tracer into the culture medium before adding it to the cells to ensure a homogenous concentration across all replicates.
Inconsistent cell numbers 1. Accurate cell counting: Use a reliable method for cell counting to ensure that the same number of cells are seeded for each replicate.2. Normalize to cell number or protein content: After metabolite extraction, normalize the quantitative data to the cell number or total protein content of each sample.
Sample handling and preparation inconsistencies 1. Standardized protocols: Follow a strict and consistent protocol for all sample handling steps, from cell harvesting and quenching to metabolite extraction and derivatization.[3]

Quantitative Data Presentation

The following table provides a hypothetical example of the mass isotopologue distribution (MID) of TCA cycle intermediates after labeling with this compound. The tracer enters the TCA cycle as M+2 succinate.

Metabolite M+0 (%) M+1 (%) M+2 (%) M+3 (%) M+4 (%)
Succinate 4555000
Fumarate 4844800
Malate 5054500
Citrate 6582520
Glutamate 70101532

Note: This data is for illustrative purposes and the actual MIDs will vary depending on the cell type, metabolic state, and experimental conditions.

Experimental Protocols

Protocol 1: Introduction of this compound into Cell Culture
  • Preparation of Tracer Stock Solution:

    • Due to its volatility and hydrophobicity, prepare a stock solution of this compound in a sterile, biocompatible carrier solvent such as DMSO.

    • For example, prepare a 1 M stock solution.

  • Labeling Experiment:

    • Seed cells in appropriate culture vessels and grow to the desired confluency.

    • Prepare fresh culture medium. Just before the experiment, add the this compound stock solution to the medium to the desired final concentration (e.g., 1-10 mM). Ensure the final DMSO concentration is below 0.1%.

    • Vortex the medium gently but thoroughly to ensure complete mixing.

    • Remove the old medium from the cells and replace it with the labeling medium.

    • To minimize loss due to volatility, incubate the cells in a sealed container. One approach is to place the culture plates/flasks inside a larger, sealed secondary container with a small, open vial containing the same concentration of this compound in media to maintain a saturated atmosphere.[1]

    • Incubate for the desired period (e.g., 6-24 hours).

Protocol 2: Metabolite Extraction and GC-MS Analysis of Succinate
  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Immediately add liquid nitrogen to the culture dish to quench metabolism.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Perform a two-phase extraction by adding chloroform and water.

    • Centrifuge to separate the polar (aqueous) and non-polar (organic) phases.

    • Collect the aqueous phase containing the TCA cycle intermediates.

    • Dry the aqueous phase completely using a vacuum concentrator.

  • Derivatization for GC-MS:

    • To make the polar succinate volatile for GC-MS analysis, a derivatization step is necessary. A common method is silylation.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried metabolite extract. Incubate at 30°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 37°C for 30 minutes.[3]

  • GC-MS Analysis:

    • Analyze the derivatized sample using a GC-MS system.

    • Use a suitable column for separating organic acids.

    • Set the MS to operate in selected ion monitoring (SIM) mode to increase sensitivity and accuracy for the specific mass fragments of derivatized succinate.[4][5][6]

Visualizations

metabolic_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound 1,4-Butanediol-13C2 1,4-Butanediol-13C2 This compound->1,4-Butanediol-13C2 Uptake & Metabolism GHB-13C2 gamma-Hydroxybutyric acid-13C2 1,4-Butanediol-13C2->GHB-13C2 Alcohol/Aldehyde Dehydrogenase Succinate-13C2 Succinate-13C2 GHB-13C2->Succinate-13C2 Metabolism TCA_Cycle TCA Cycle Fumarate-13C2 Fumarate-13C2 Malate-13C2 Malate-13C2 Oxaloacetate-13C2 Oxaloacetate-13C2 Citrate-13C2 Citrate-13C2 alpha-KG-13C2 alpha-Ketoglutarate-13C2

Caption: Metabolic pathway of this compound incorporation into the TCA cycle.

experimental_workflow start Start: Cell Culture prepare_tracer Prepare this compound Stock Solution (in DMSO) start->prepare_tracer add_tracer Add Tracer to Medium & Incubate in Sealed System prepare_tracer->add_tracer quench Quench Metabolism (Liquid Nitrogen) add_tracer->quench extract Metabolite Extraction (Methanol/Chloroform/Water) quench->extract dry Dry Polar Metabolite Extract extract->dry derivatize Derivatize with MSTFA dry->derivatize gcms GC-MS Analysis derivatize->gcms data_analysis Data Analysis (Mass Isotopomer Distribution) gcms->data_analysis end End: Flux Calculation data_analysis->end troubleshooting_logic start Low 13C Incorporation? check_delivery Check Tracer Delivery (Carrier Solvent, Concentration) start->check_delivery Yes check_volatility Address Volatility (Sealed System) check_delivery->check_volatility Still Low success Problem Solved check_delivery->success Improved check_incubation Optimize Incubation Time check_volatility->check_incubation Still Low check_volatility->success Improved check_extraction Verify Extraction Protocol check_incubation->check_extraction Still Low check_incubation->success Improved check_extraction->success Improved

References

Cell viability issues with Butane-1,4-13C2 labeling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Butane-1,4-13C2 Labeling

Welcome to the technical support center for this compound labeling. This guide provides troubleshooting advice and answers to frequently asked questions regarding cell viability issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it metabolized by cells?

A1: this compound is an isotopically labeled form of 1,4-butanediol, used for metabolic tracing studies. In most mammalian cell types, particularly those with alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) activity, it is metabolized in a two-step process to the 13C-labeled form of gamma-hydroxybutyric acid (GHB).[1][2][3] GHB is a bioactive molecule that can subsequently be metabolized into succinate and enter the Krebs cycle.[4][5]

Q2: We are observing decreased cell viability after introducing this compound. What are the potential causes?

A2: Decreased cell viability can stem from several factors:

  • Inherent Cytotoxicity: At high concentrations, 1,4-butanediol and its metabolite, GHB, can be cytotoxic.[6][7] This can manifest as increased apoptosis or necrosis.

  • Metabolic Burden: The conversion of this compound to GHB consumes NAD+ and can compete with other essential metabolic pathways that rely on ADH and ALDH, such as ethanol metabolism.[1][8][9] This can lead to cellular stress.

  • Medium Acidification: The production of acidic metabolites could lower the pH of your culture medium, adversely affecting cell health.

  • Contamination: As with any cell culture experiment, microbial contamination can lead to rapid cell death.[10]

  • General Isotopic Labeling Stress: High levels of isotopic labeling can sometimes be stressful for cells, although this is less common with small molecules compared to amino acids for protein expression.[11]

Q3: Can the conversion of this compound to 13C-GHB be blocked?

A3: Yes, the metabolic conversion can be inhibited. Fomepizole (4-methylpyrazole) is a potent inhibitor of alcohol dehydrogenase (ADH) and can significantly reduce the conversion of 1,4-butanediol to GHB.[1][2] Ethanol also competitively inhibits this step.[1][7] However, introducing these inhibitors will also alter the metabolic state of your cells and should be used with appropriate controls.

Troubleshooting Guide

If you are experiencing issues with cell viability, please follow this step-by-step guide.

Step 1: Initial Assessment of the Problem

First, determine the nature and extent of the viability issue.

  • Observation: Are cells detaching, showing morphological changes (e.g., rounding, blebbing), or is there a noticeable decrease in cell number?

  • Quantification: Use a reliable cell viability assay to quantify the effect. The Trypan Blue exclusion assay is a quick method for an initial assessment.

Step 2: Troubleshooting Workflow

Use the following diagram to navigate potential solutions.

G start Start: Decreased Cell Viability Observed check_conc Is this compound Concentration Optimized? start->check_conc check_culture Are there signs of contamination or culture issues? check_conc->check_culture Yes dose_response Perform Dose-Response Experiment (MTT Assay) check_conc->dose_response No check_metabolism Is metabolic disruption a likely cause? check_culture->check_metabolism No culture_check Check for Contamination (Microscopy, Plating) Verify Media & Reagents check_culture->culture_check Yes metabolic_rescue Consider ADH Inhibitor (Fomepizole) with appropriate controls. Monitor pH of medium. check_metabolism->metabolic_rescue Yes solution Problem Resolved check_metabolism->solution No lower_conc Lower this compound Concentration dose_response->lower_conc lower_conc->solution culture_check->solution metabolic_rescue->solution

Caption: Troubleshooting workflow for cell viability issues.

Step 3: Quantitative Analysis - Dose-Response

It is critical to determine the concentration at which this compound becomes toxic to your specific cell line. We recommend performing a dose-response experiment and calculating the IC50 (half-maximal inhibitory concentration).

Table 1: Example Dose-Response Data for this compound on HepG2 Cells (48h Incubation)

Concentration (mM)Cell Viability (%) (MTT Assay)Standard Deviation
0 (Control)1004.5
198.25.1
595.54.8
1088.16.2
2570.47.1
5049.58.0
10021.35.5

Based on this example data, an IC50 of approximately 50 mM is observed. For labeling experiments, using a concentration well below this (e.g., 1-10 mM) is advisable.

Metabolic Pathway and Potential Disruption

Understanding the metabolic fate of this compound is key to troubleshooting. The primary pathway involves its conversion to GHB, which can exert biological effects and alter cellular metabolism.

G cluster_0 Cytosol cluster_1 Mitochondrion B14 This compound GHBAld γ-Hydroxybutyraldehyde-13C2 B14->GHBAld ADH GHB γ-Hydroxybutyrate-13C2 (GHB) GHBAld->GHB ALDH Succinate Succinate-13C2 GHB->Succinate Metabolism Fomepizole Fomepizole Fomepizole->B14 Inhibits TCA Krebs Cycle Succinate->TCA

Caption: Metabolic pathway of this compound.

Experimental Protocols

Here are detailed protocols for key assays to assess cell viability and cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.[12]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the different concentrations of the compound to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.[14] Viable cells exclude the dye, while non-viable cells take it up and appear blue.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Suspension: Prepare a single-cell suspension from your treated and control cultures.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL cells + 10 µL dye).

  • Incubation: Allow the mixture to sit for 1-2 minutes.

  • Counting: Load the mixture onto a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.

  • Calculation:

    • Percent Viability = (Number of viable cells / Total number of cells) x 100

Table 2: Comparison of Common Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT/WST-1 Measures metabolic activity via mitochondrial dehydrogenase.[12][13]High-throughput, sensitive, quantitative.Can be affected by changes in metabolic rate not related to viability.
Trypan Blue Assesses membrane integrity by dye exclusion.[14]Fast, simple, inexpensive.Subjective, lower throughput, only counts late-stage dead cells.
LDH Release Measures lactate dehydrogenase (LDH) released from damaged cells.Quantitative, measures cytotoxicity/necrosis.Less sensitive for early apoptosis, LDH in serum can interfere.

References

Validation & Comparative

A Head-to-Head Guide: Butane-1,4-13C2 vs. [U-13C]glucose for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Stable isotope tracers are indispensable tools in this endeavor, allowing for the elucidation of metabolic fluxes and the identification of therapeutic targets. Among the most established tracers is [U-13C]glucose, a cornerstone of metabolic research. This guide provides a comprehensive comparison with a less conventional tracer, Butane-1,4-13C2, exploring its potential applications and how it stacks up against the gold standard.

While [U-13C]glucose offers a global view of central carbon metabolism, this compound presents an alternative entry point into specific pathways. This comparison will delve into the metabolic fates of both tracers, supported by experimental considerations and data interpretation strategies, to empower researchers in selecting the optimal tool for their specific scientific questions.

Performance Comparison at a Glance

The choice of tracer profoundly influences the metabolic pathways that can be interrogated. The following table summarizes the key characteristics and primary applications of [U-13C]glucose and this compound.

Feature[U-13C]glucoseThis compound
Primary Labeled Pathways Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Synthesis, Hexosamine Biosynthesis, Glycogen SynthesisTCA Cycle (via succinate), GABA Shunt, Fatty Acid Synthesis (potentially)
Key Labeled Metabolites Pyruvate, Lactate, Citrate, Malate, Ribose-5-phosphate, Serine, UDP-GlcNAcSuccinate, Fumarate, Malate, Citrate, Glutamate, GABA
Primary Applications General assessment of central carbon metabolism, identifying shifts in glycolysis and PPP, studying anaplerosis.Probing TCA cycle activity downstream of succinate, investigating the GABA shunt, potential for studying specific C4 metabolism.
Data Interpretation Well-established, supported by numerous software tools for metabolic flux analysis (MFA).Less established, requires careful consideration of the metabolic conversion to succinate.
Advantages Provides a broad overview of cellular metabolism, extensive literature and established protocols.Offers a more targeted labeling of the TCA cycle, potentially reducing complexity in certain experimental contexts.
Limitations Labeling can be complex to interpret due to multiple entry and exit points in pathways.Limited to pathways downstream of succinate, metabolism can be influenced by alcohol and aldehyde dehydrogenase activity.

Delving into the Metabolic Pathways

The utility of a tracer is defined by its metabolic journey. The following diagrams illustrate the distinct routes taken by [U-13C]glucose and this compound.

cluster_glucose [U-13C]glucose Metabolism cluster_tca TCA Cycle U-13C_Glucose U-13C_Glucose G6P G6P U-13C_Glucose->G6P Glycolysis F6P F6P G6P->F6P R5P R5P G6P->R5P PPP F16BP F16BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP 13BPG 13BPG GAP->13BPG 3PG 3PG 13BPG->3PG PEP PEP 3PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Nucleotides Nucleotides R5P->Nucleotides Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG alphaKG Isocitrate->alphaKG IDH SuccinylCoA SuccinylCoA alphaKG->SuccinylCoA OGDH Glutamate Glutamate alphaKG->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Metabolic fate of [U-13C]glucose.

[U-13C]glucose, with all six carbons labeled, provides a comprehensive snapshot of central carbon metabolism. It enters glycolysis, and its labeled carbons are distributed throughout glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This allows for the simultaneous assessment of these key pathways.

cluster_butane This compound Metabolism cluster_tca TCA Cycle cluster_gaba GABA Shunt This compound This compound 13C-4-hydroxybutyraldehyde 13C-4-hydroxybutyraldehyde This compound->13C-4-hydroxybutyraldehyde ADH 13C-GHB 13C-GHB 13C-4-hydroxybutyraldehyde->13C-GHB ALDH 13C-Succinic_semialdehyde 13C-Succinic_semialdehyde 13C-GHB->13C-Succinic_semialdehyde 13C-Succinate 13C-Succinate 13C-Succinic_semialdehyde->13C-Succinate 13C-Fumarate 13C-Fumarate 13C-Succinate->13C-Fumarate 13C-Malate 13C-Malate 13C-Fumarate->13C-Malate 13C-Oxaloacetate 13C-Oxaloacetate 13C-Malate->13C-Oxaloacetate 13C-Citrate 13C-Citrate 13C-Oxaloacetate->13C-Citrate + Acetyl-CoA 13C-Isocitrate 13C-Isocitrate 13C-Citrate->13C-Isocitrate 13C-alphaKG 13C-alphaKG 13C-Isocitrate->13C-alphaKG 13C-Glutamate 13C-Glutamate 13C-alphaKG->13C-Glutamate 13C-SuccinylCoA 13C-SuccinylCoA 13C-alphaKG->13C-SuccinylCoA 13C-Glutamate_GABA 13C-Glutamate_GABA 13C-alphaKG->13C-Glutamate_GABA GABA-T 13C-SuccinylCoA->13C-Succinate 13C-GABA 13C-GABA 13C-Glutamate_GABA->13C-GABA 13C-Succinic_semialdehyde_GABA 13C-Succinic_semialdehyde_GABA 13C-GABA->13C-Succinic_semialdehyde_GABA 13C-Succinate_GABA 13C-Succinate_GABA 13C-Succinic_semialdehyde_GABA->13C-Succinate_GABA

Metabolic fate of this compound.

This compound, labeled at the C1 and C4 positions, follows a more specialized route. In mammalian systems, it is rapidly oxidized to γ-hydroxybutyrate (GHB) and subsequently to succinate. This means that this compound serves as a direct precursor for labeled succinate, which then enters the TCA cycle. This targeted delivery of labeled carbons to a specific node in the TCA cycle can simplify the analysis of downstream pathways.

Experimental Protocols

Detailed and reproducible experimental design is critical for successful metabolic tracing studies.

Protocol for [U-13C]glucose Metabolic Tracing in Cell Culture

This protocol provides a general framework for a steady-state labeling experiment.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare culture medium containing [U-13C]glucose at the desired concentration, replacing the unlabeled glucose. The concentration should be similar to that of standard medium to avoid metabolic artifacts.

  • Isotope Labeling: When cells reach the desired confluency (typically 60-80%), replace the standard medium with the [U-13C]glucose-containing medium.

  • Incubation: Incubate the cells for a period sufficient to reach isotopic steady-state. This duration is cell-type dependent and may need to be determined empirically, but is often between 6 and 24 hours.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

    • Quench metabolism by adding a cold extraction solvent, typically a methanol/acetonitrile/water mixture (e.g., 40:40:20).

    • Scrape the cells and collect the cell suspension.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment in downstream metabolites.

Hypothetical Protocol for this compound Metabolic Tracing

This protocol is a proposed methodology, as established protocols are not widely available.

  • Cell Seeding and Media Preparation: Follow the same initial steps as for the [U-13C]glucose protocol.

  • Tracer Addition: Introduce this compound to the culture medium. The optimal concentration will need to be determined empirically to ensure sufficient labeling without causing toxicity.

  • Incubation: The incubation time will depend on the rate of uptake and metabolism of this compound. A time-course experiment is recommended to determine the optimal labeling duration.

  • Metabolite Extraction and Analysis: The same procedures for metabolite extraction and analysis as described for the [U-13C]glucose protocol can be applied. The analysis will focus on the labeling patterns of TCA cycle intermediates and related metabolites.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a stable isotope tracing experiment.

Cell_Culture 1. Cell Culture Tracer_Addition 2. Addition of 13C-labeled Tracer ([U-13C]glucose or this compound) Cell_Culture->Tracer_Addition Incubation 3. Incubation to achieve isotopic steady-state Tracer_Addition->Incubation Metabolite_Extraction 4. Quenching and Metabolite Extraction Incubation->Metabolite_Extraction LCMS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis and Metabolic Flux Calculation LCMS_Analysis->Data_Analysis

General workflow for a 13C metabolic tracing experiment.

Concluding Remarks

[U-13C]glucose remains the undisputed workhorse for obtaining a global view of central carbon metabolism. Its utility is supported by a vast body of literature and sophisticated analytical tools. However, for researchers investigating specific aspects of the TCA cycle or related pathways, this compound could offer a more targeted approach. By delivering labeled carbons directly to succinate, it may simplify the interpretation of labeling patterns in downstream metabolites.

The choice between these two tracers, or the decision to use them in combination, will ultimately depend on the specific biological question being addressed. As our understanding of metabolic reprogramming in disease continues to grow, the strategic use of a diverse array of stable isotope tracers will be crucial in uncovering new therapeutic opportunities.

Unlocking Metabolic Secrets: A Comparative Guide to Butane-1,4-¹³C₂ Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is paramount. ¹³C Metabolic Flux Analysis (MFA) stands as a cornerstone technique for quantifying intracellular metabolic pathway activities. This guide provides a comprehensive cross-validation of a novel tracer, Butane-1,4-¹³C₂, for probing the Tricarboxylic Acid (TCA) cycle, comparing its potential performance with established tracers like ¹³C-Glucose and ¹³C-Glutamine.

This document outlines the metabolic pathway of Butane-1,4-¹³C₂, presents a detailed experimental protocol for its use in ¹³C-MFA, and offers a comparative analysis of its labeling patterns against those of conventional tracers. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided.

Metabolic Fate of Butane-1,4-¹³C₂: A Gateway to the TCA Cycle

Butane-1,4-¹³C₂ offers a unique entry point into central carbon metabolism. In mammalian systems, 1,4-butanediol is rapidly absorbed and metabolized in a two-step enzymatic conversion to succinate, a key intermediate of the TCA cycle.[1] First, alcohol dehydrogenase oxidizes 1,4-butanediol to γ-hydroxybutyraldehyde, which is then further oxidized by aldehyde dehydrogenase to γ-hydroxybutyric acid (GHB).[2] GHB is subsequently converted to succinate, which then enters the TCA cycle.[1] This metabolic route provides a direct and specific labeling of the TCA cycle, making Butane-1,4-¹³C₂ a potentially powerful tool for studying mitochondrial function and dysfunction in various disease states, including cancer.

BDO Butane-1,4-¹³C₂ GHBAld γ-Hydroxybutyraldehyde-¹³C₂ BDO->GHBAld Alcohol Dehydrogenase GHB γ-Hydroxybutyric Acid-¹³C₂ GHBAld->GHB Aldehyde Dehydrogenase Succinate Succinate-¹³C₂ GHB->Succinate TCA TCA Cycle Succinate->TCA

Figure 1: Metabolic pathway of Butane-1,4-¹³C₂ to the TCA cycle.

Comparative Analysis of ¹³C Tracers for TCA Cycle Flux

The choice of a ¹³C tracer is critical for the accurate determination of metabolic fluxes. While glucose and glutamine are the most commonly used tracers for probing central carbon metabolism, Butane-1,4-¹³C₂ presents a targeted approach to investigate the TCA cycle.

TracerPrimary Metabolic Entry PointKey Pathways IlluminatedPotential Advantages of Butane-1,4-¹³C₂
[U-¹³C₆]Glucose Glycolysis (as Glucose-6-Phosphate)Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine SynthesisMore direct and potentially less confounded labeling of the TCA cycle, avoiding complexities of glycolytic branching.
[U-¹³C₅]Glutamine TCA Cycle (as α-Ketoglutarate)TCA Cycle, Anaplerosis, Reductive CarboxylationProvides an alternative entry point to the TCA cycle, allowing for cross-validation of fluxes determined with other tracers.
Butane-1,4-¹³C₂ TCA Cycle (as Succinate)TCA CycleDirect entry as succinate may offer higher isotopic enrichment in TCA cycle intermediates with lower background from other pathways.

Experimental Protocols

A successful ¹³C-MFA experiment relies on meticulous execution. The following protocols provide a framework for utilizing Butane-1,4-¹³C₂ and comparing its results with established tracers.

General Experimental Workflow for ¹³C-MFA

cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase CellCulture Cell Culture & Tracer Introduction Quenching Metabolic Quenching CellCulture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis DataProcessing Mass Isotopomer Distribution (MID) Analysis Analysis->DataProcessing FluxEstimation Flux Estimation using Software (e.g., INCA, Metran) DataProcessing->FluxEstimation Validation Goodness-of-fit & Statistical Validation FluxEstimation->Validation

Figure 2: General workflow for a ¹³C Metabolic Flux Analysis experiment.

Protocol 1: ¹³C-Labeling with Butane-1,4-¹³C₂
  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency in standard culture medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a defined concentration of Butane-1,4-¹³C₂ (e.g., 1-10 mM, to be optimized based on cell type).

  • Isotopic Steady State: Incubate the cells with the tracer-containing medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time should be determined empirically but is typically between 8 and 24 hours.

  • Metabolic Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution (e.g., 80% methanol at -80°C).

  • Metabolite Extraction: Scrape the cells in the quenching solution and collect the cell suspension. Lyse the cells and separate the protein precipitate from the metabolite-containing supernatant by centrifugation.

  • Sample Analysis: Analyze the isotopic labeling of intracellular metabolites, particularly TCA cycle intermediates, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Comparative Labeling with [U-¹³C₆]Glucose

Follow the same procedure as in Protocol 1, but replace Butane-1,4-¹³C₂ with [U-¹³C₆]Glucose at a standard concentration (e.g., 10 mM).

Protocol 3: Comparative Labeling with [U-¹³C₅]Glutamine

Follow the same procedure as in Protocol 1, but replace Butane-1,4-¹³C₂ with [U-¹³C₅]Glutamine at a standard concentration (e.g., 2 mM).

Data Presentation: Expected Mass Isotopomer Distributions

The following table illustrates the expected primary mass isotopomer distributions (MIDs) in key TCA cycle intermediates following the administration of each tracer, assuming one turn of the cycle. This provides a basis for comparing the resolving power of each tracer.

MetaboliteExpected M+X from [U-¹³C₆]Glucose (via Acetyl-CoA)Expected M+X from [U-¹³C₅]Glutamine (via α-Ketoglutarate)Expected M+X from Butane-1,4-¹³C₂ (via Succinate)
CitrateM+2M+4, M+5M+2
α-KetoglutarateM+2M+5M+2
SuccinateM+2M+4M+2
FumarateM+2M+4M+2
MalateM+2M+4M+2

Note: These are simplified expected labeling patterns. The actual observed MIDs will be more complex due to contributions from multiple turns of the TCA cycle, anaplerotic and cataplerotic reactions, and the presence of naturally abundant ¹³C.

Cross-Validation and Model Selection

A critical aspect of ¹³C-MFA is the validation of the metabolic model.[3][4][5][6] The use of different tracers, such as Butane-1,4-¹³C₂, provides independent datasets that can be used for model cross-validation.[7] By fitting the model to data from one tracer and then testing its ability to predict the labeling patterns from another, researchers can gain confidence in the accuracy of their flux estimations.

cluster_0 Model Development cluster_1 Validation cluster_2 Model Refinement Model_A Fit Model to Butane-1,4-¹³C₂ Data Predict_A Predict Labeling for ¹³C-Glucose Model_A->Predict_A Compare Compare Prediction with Data Predict_A->Compare Data_B Experimental ¹³C-Glucose Data Data_B->Compare Refine Refine Model if Discrepancies Exist Compare->Refine Evaluate Goodness-of-Fit

Figure 3: Logical workflow for cross-validation of a metabolic model.

Conclusion

The introduction of Butane-1,4-¹³C₂ as a novel tracer for ¹³C-MFA holds significant promise for the targeted investigation of the TCA cycle. Its direct metabolic conversion to succinate offers a unique and potentially more specific labeling strategy compared to conventional tracers. By providing an alternative entry point into a critical metabolic hub, Butane-1,4-¹³C₂ can facilitate more robust cross-validation of metabolic models and enhance the accuracy of flux estimations. This guide provides the foundational knowledge for researchers to begin exploring the utility of this novel tracer in their own experimental systems, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.

References

A Researcher's Guide to Reproducibility in Metabolic Labeling: A Comparative Analysis of 13C Tracers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Isotopic Tracers for Metabolic Flux Analysis, Featuring a Theoretical Assessment of Butane-1,4-13C2

For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is paramount. 13C-Metabolic Flux Analysis (13C-MFA) stands as a powerful technique to quantify intracellular metabolic rates, offering a window into the physiological state of cells. The choice of the 13C-labeled tracer is a critical determinant of the precision, accuracy, and reproducibility of these studies. This guide provides an objective comparison of commonly used 13C tracers and explores the theoretical considerations for a less common substrate, this compound.

The Cornerstone of 13C-MFA: Tracer Selection

The fundamental principle of 13C-MFA involves introducing a substrate enriched with the stable isotope 13C into a biological system. As the cells metabolize this tracer, the 13C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the flow of carbon through the metabolic network.

The selection of an appropriate isotopic tracer is crucial for a successful 13C-MFA experiment. An ideal tracer should effectively label the metabolic pathways of interest and generate distinct labeling patterns that can be used to resolve metabolic fluxes with high precision.

Comparison of Widely Used 13C Tracers

The most common 13C tracers in mammalian cell culture are labeled glucose and glutamine, the primary carbon sources for many cell types. The choice between different isotopomers of these substrates depends on the specific metabolic pathways being investigated.

TracerPrimary ApplicationAdvantagesLimitations
[U-13C6]glucose General labeling of central carbon metabolismProvides 13C labeling to a wide range of downstream metabolites.Can sometimes result in complex labeling patterns that are difficult to resolve for specific pathways.
[1,2-13C2]glucose Pentose Phosphate Pathway (PPP) and glycolysisProvides highly precise estimates for fluxes in the PPP and upper glycolysis.[1][2][3]Less effective for labeling the TCA cycle compared to other tracers.
[U-13C5]glutamine Tricarboxylic Acid (TCA) CyclePreferred tracer for the analysis of the TCA cycle, especially in cancer cells with high glutamine uptake.[1][2][3]Provides limited information on glycolytic fluxes.
[1-13C]glucose Glycolysis and Pyruvate Dehydrogenase (PDH) fluxHistorically used, can provide information on the entry of glucose-derived carbon into the TCA cycle.Generally outperformed by other glucose tracers in terms of precision for most pathways.[1][3]

Theoretical Considerations for this compound as a Metabolic Tracer

This compound is a stable isotope-labeled form of butane. While commercially available, there is a notable lack of published scientific literature demonstrating its use as a metabolic tracer in mammalian systems. The metabolic pathways for butane have been primarily characterized in microorganisms, such as Pseudomonas butanovora.[4][5]

In these bacteria, the metabolism of butane is initiated by a monooxygenase, leading to the formation of 1-butanol, which is subsequently oxidized to butyraldehyde and then to butyrate.[4][5] Butyrate can then be converted to butyryl-CoA, which can enter the fatty acid β-oxidation pathway to produce acetyl-CoA. This acetyl-CoA can then enter the TCA cycle.

For this compound to be a useful tracer in any biological system, the organism must possess the enzymatic machinery to metabolize butane. In the context of mammalian cells, which are the primary focus for drug development professionals, there is no established pathway for butane metabolism. Therefore, the direct application of this compound for metabolic labeling in mammalian cells is, at present, speculative.

However, for the sake of illustrating the principles of tracer evaluation, if we were to hypothesize a scenario where a cell type could metabolize butane, the use of this compound would theoretically allow for the tracing of carbon from butane into the fatty acid oxidation pathway and the TCA cycle. The specific labeling at the C1 and C4 positions would provide distinct mass isotopomer patterns in downstream metabolites.

Experimental Protocols

Reproducibility in 13C-MFA is highly dependent on standardized and well-documented experimental protocols. Below is a generalized protocol for a steady-state 13C labeling experiment in cultured mammalian cells.

Objective: To determine the metabolic fluxes in a mammalian cell line using a 13C-labeled tracer.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium and supplements

  • 13C-labeled tracer (e.g., [U-13C6]glucose)

  • Unlabeled version of the tracer substrate

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol in water, -20°C)

  • Extraction solvent (e.g., 80% methanol in water, -80°C)

  • Cell scrapers

  • Centrifuge

  • Lyophilizer or speed vacuum

  • Mass spectrometer (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Cell Culture: Culture cells to the desired confluency or cell density in standard culture medium. Ensure that the cells are in a state of metabolic and isotopic steady-state during the labeling period.

  • Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed PBS.

  • Labeling: Add the pre-warmed experimental medium containing the 13C-labeled tracer. The concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state in the metabolites of interest. This time can range from hours to days and should be determined empirically.

  • Metabolite Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and add ice-cold quenching solution.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube. Perform metabolite extraction by adding the cold extraction solvent and vortexing vigorously.

  • Cell Debris Removal: Centrifuge the samples at high speed at 4°C to pellet cell debris.

  • Sample Preparation: Collect the supernatant containing the metabolites. The extract can then be dried down using a lyophilizer or speed vacuum.

  • Derivatization (for GC-MS): If using GC-MS, the dried metabolites need to be derivatized to increase their volatility.

  • Mass Spectrometry Analysis: Analyze the samples using MS to determine the mass isotopomer distributions of the targeted metabolites.

  • Data Analysis: Use specialized software to correct for the natural abundance of 13C and to calculate the metabolic fluxes by fitting the experimental labeling data to a metabolic model.

Visualizing Metabolic Pathways and Workflows

To aid in the understanding of 13C-MFA, the following diagrams illustrate a general experimental workflow, a hypothetical pathway for butane metabolism, and the central TCA cycle.

G General 13C-MFA Experimental Workflow cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling 13C Labeling cell_culture->labeling quenching Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis MS Analysis extraction->ms_analysis data_processing Data Processing ms_analysis->data_processing flux_calculation Flux Calculation data_processing->flux_calculation

Caption: A simplified workflow for a 13C-Metabolic Flux Analysis experiment.

G Hypothetical Butane Metabolism Pathway Butane This compound Butanol 1-Butanol-1,4-13C2 Butane->Butanol Monooxygenase Butyraldehyde Butyraldehyde-1,4-13C2 Butanol->Butyraldehyde Alcohol Dehydrogenase Butyrate Butyrate-1,4-13C2 Butyraldehyde->Butyrate Aldehyde Dehydrogenase ButyrylCoA Butyryl-CoA Butyrate->ButyrylCoA AcetylCoA Acetyl-CoA ButyrylCoA->AcetylCoA β-Oxidation TCA TCA Cycle AcetylCoA->TCA G Tricarboxylic Acid (TCA) Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG CO2 SuccinylCoA Succinyl-CoA aKG->SuccinylCoA CO2 Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

References

Butane-1,4-13C2 as a Standard for Absolute Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within drug development and metabolomics, the precise and accurate quantification of analytes is paramount. Absolute quantification, a method that determines the exact amount of a substance in a sample, relies heavily on the use of internal standards. This guide provides a comprehensive comparison of Butane-1,4-13C2 as a potential internal standard, setting it against other common standards and offering supporting experimental data by drawing parallels with a structurally similar C4 compound, 13C4-succinic acid, due to the limited direct experimental data on this compound itself.

The Critical Role of Internal Standards in Absolute Quantification

Absolute quantification by mass spectrometry (MS) is susceptible to variations arising from sample preparation, instrument response, and matrix effects. Internal standards (IS) are compounds added to a sample in a known quantity to correct for these variations. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, ensuring that it behaves similarly throughout the entire analytical process.

Advantages of 13C-Labeled Standards

Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative MS analysis. Among these, 13C-labeled compounds offer distinct advantages over other isotopic labels, such as deuterium (2H).

  • Co-elution with Analyte: 13C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts.[1][2] This results in co-elution during chromatographic separation, which is crucial for effective correction of matrix effects and ionization suppression.[1]

  • No Isotope Effect: Deuterated standards can sometimes exhibit different chromatographic retention times and fragmentation patterns compared to the native analyte, a phenomenon known as the isotope effect. 13C labeling, due to the minimal mass difference, largely circumvents this issue, leading to more accurate and reproducible quantification.

  • Isotopic Stability: The carbon-13 isotope is stable and does not undergo exchange with other atoms in the sample or solvent, a potential issue with deuterium labels in certain molecules.[2]

While often more expensive to synthesize, the superior analytical performance of 13C-labeled standards can offset the initial cost by reducing the time and effort required for method development and validation.

Performance Comparison: A Case Study with 13C4-Succinic Acid

Due to a lack of direct experimental data for this compound, this guide presents a case study on the absolute quantification of succinic acid using its 13C-labeled internal standard, 13C4-succinic acid. Succinic acid is a four-carbon dicarboxylic acid, making it a relevant structural analog to butane for illustrating the performance of a 13C-labeled C4 compound as an internal standard.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of succinic acid in various biological matrices demonstrated the excellent performance of 13C4-succinic acid as an internal standard. The key performance metrics are summarized in the table below.

Performance MetricResult
Linearity (r²) > 0.999
Linear Range 1.0 - 135.5 µM
Accuracy (Between-run) < 11.0%
Accuracy (Within-run) < 7.8%
Precision (CV% Between-run) < 14.4%
Precision (CV% Within-run) < 3.7%
Matrix Effects < 9.1%

Data extracted from a study on the quantification of succinic acid using 13C4 succinic acid disodium salt as an internal standard.

These results highlight the high degree of accuracy, precision, and linearity achievable with a 13C-labeled C4 internal standard across a wide dynamic range. The low matrix effects indicate effective compensation by the internal standard.

Experimental Protocols

Below is a generalized experimental protocol for the absolute quantification of a C4 analyte using a 13C-labeled internal standard, based on the methodology for succinic acid quantification.

1. Sample Preparation:

  • To a 100 µL aliquot of the biological sample (e.g., serum, cell lysate), add 10 µL of the this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).

  • Perform a protein precipitation step by adding a suitable organic solvent (e.g., methanol, acetonitrile) in a 3:1 ratio (v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating small polar molecules like C4 compounds.

    • Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is a common starting point. The gradient should be optimized to ensure good separation of the analyte from other matrix components.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte's chemical properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the this compound internal standard need to be determined and optimized.

3. Data Analysis:

  • The peak areas of the analyte and the internal standard are integrated.

  • A response ratio (analyte peak area / internal standard peak area) is calculated for each sample.

  • A calibration curve is constructed by plotting the response ratio of known standards against their concentrations.

  • The concentration of the analyte in the unknown samples is determined by interpolating their response ratios on the calibration curve.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships involved in absolute quantification using a 13C-labeled internal standard, the following diagrams are provided.

Absolute_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample Add_IS Add Known Amount of This compound Sample->Add_IS Extraction Analyte Extraction Add_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Absolute Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for absolute quantification.

Isotopic_Labeling_Concept cluster_Analyte Analyte (Butane) cluster_IS Internal Standard (this compound) C1 12C C2 12C C1->C2 C3 12C C2->C3 C4 12C C3->C4 Analyte_MS Mass Spectrum (Analyte) C4->Analyte_MS C1_iso 13C C2_iso 12C C1_iso->C2_iso C3_iso 12C C2_iso->C3_iso C4_iso 13C C3_iso->C4_iso IS_MS Mass Spectrum (Internal Standard) C4_iso->IS_MS

References

A Comparative Guide to Isotopic Enrichment Analysis: Succinate-1,4-¹³C₂ Versus Other Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Succinate-1,4-¹³C₂ with other commonly used isotopic tracers in metabolic flux analysis (MFA). The selection of an appropriate tracer is critical for accurately quantifying metabolic fluxes and understanding cellular physiology in both normal and disease states. This document offers a comprehensive overview of the performance of Succinate-1,4-¹³C₂ in comparison to key alternatives, supported by experimental data and detailed protocols to aid in the design and execution of informative tracer studies. While the initial topic specified Butane-1,4-¹³C₂, this guide focuses on Succinate-1,4-¹³C₂ as it is a direct and highly relevant tracer for central carbon metabolism in mammalian systems, unlike butane which is not a typical metabolic substrate.

Introduction to ¹³C Metabolic Tracer Analysis

¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to elucidate the rates (fluxes) of intracellular metabolic pathways. By introducing a substrate labeled with the stable isotope ¹³C, researchers can track the path of carbon atoms through the metabolic network. The distribution of ¹³C in downstream metabolites, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed picture of metabolic activity. The choice of the ¹³C-labeled tracer is paramount as it dictates which pathways are most effectively probed and the precision of the resulting flux estimations.[1][2][3]

Comparison of Succinate-1,4-¹³C₂ with Other Key Tracers

The utility of a tracer is determined by its entry point into the metabolic network and the unique labeling patterns it generates. This section compares Succinate-1,4-¹³C₂, a C4 dicarboxylic acid that directly enters the tricarboxylic acid (TCA) cycle, with two of the most widely used tracers: [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine.

Metabolic Insights Gained from Different Tracers:

  • [1,2-¹³C₂]glucose: This tracer is highly effective for elucidating fluxes in the upper part of central carbon metabolism. It provides precise estimates for glycolysis and the pentose phosphate pathway (PPP).[4] The labeling pattern of pyruvate derived from [1,2-¹³C₂]glucose can also inform on pyruvate dehydrogenase (PDH) activity, which links glycolysis to the TCA cycle.

  • [U-¹³C₅]glutamine: Uniformly labeled glutamine is a preferred tracer for studying the TCA cycle.[1][4] It is particularly useful for assessing anaplerosis (the replenishment of TCA cycle intermediates) via glutaminolysis, a pathway often upregulated in cancer cells.[5][6][7] It can also be used to trace reductive carboxylation, an alternative pathway for citrate production.

  • Succinate-1,4-¹³C₂: As a direct intermediate of the TCA cycle, this tracer offers a unique advantage in probing the latter half of the cycle with high precision. It is particularly well-suited for studying the fluxes through succinate dehydrogenase (Complex II of the electron transport chain) and fumarase. By introducing labeled carbons directly at the level of succinate, it can help to resolve fluxes that may be difficult to quantify with tracers that enter the cycle earlier, such as those derived from glucose or glutamine. This can be especially valuable for investigating mitochondrial dysfunction or specific enzyme deficiencies.

Quantitative Data Comparison

The following table summarizes the performance of different tracers in determining fluxes in key metabolic pathways. The precision of flux estimation is often reported as confidence intervals, with smaller intervals indicating higher precision.

TracerTarget PathwayAdvantageDisadvantageReference
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate PathwayHigh precision for upper central carbon metabolism.Less informative for TCA cycle exchange fluxes.[4]
[U-¹³C₅]glutamine TCA Cycle, AnaplerosisExcellent for quantifying glutamine's contribution to the TCA cycle.Provides limited information on glycolytic pathways.[1][4]
Succinate-1,4-¹³C₂ TCA Cycle (latter half)Directly probes succinate dehydrogenase and fumarase activity.Limited information on pathways upstream of the TCA cycle.N/A

Experimental Protocols

A generalized experimental workflow for a ¹³C tracer study using cultured mammalian cells and GC-MS analysis is provided below.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Tracer Introduction: Replace the standard culture medium with a medium containing the desired ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose, [U-¹³C₅]glutamine, or Succinate-1,4-¹³C₂). The concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Incubation: Culture the cells in the tracer-containing medium for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This can range from a few hours for TCA cycle intermediates to over 24 hours for some amino acids.

Metabolite Extraction
  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

  • Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and collect the cell lysate.

  • Separation: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the polar metabolites.

Sample Preparation for GC-MS Analysis
  • Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: To increase their volatility for gas chromatography, the dried metabolites are derivatized. A common method is to react the samples with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) to form TBDMS derivatives. This is typically done by incubating the samples at 70°C for one hour.[8]

GC-MS Analysis
  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Metabolites are separated on a gas chromatography column.

  • Detection: The mass spectrometer detects the mass-to-charge ratio (m/z) of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms).

Data Analysis
  • Mass Isotopomer Distribution (MID) Correction: The raw MIDs are corrected for the natural abundance of ¹³C and other heavy isotopes.

  • Metabolic Flux Calculation: The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are used as inputs for a computational model of cellular metabolism to estimate the intracellular fluxes.

Visualization of Metabolic Pathways and Labeling Patterns

The following diagrams, generated using Graphviz (DOT language), illustrate the flow of carbon from different tracers through central metabolic pathways.

Glycolysis_PPP_TCA_Glucose_Tracer Labeling from [1,2-¹³C₂]glucose cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P 6PG 6-P-Gluconate G6P->6PG F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Ru5P Ribulose-5-P 6PG->Ru5P Ru5P->F6P Ru5P->GAP Citrate Citrate Acetyl-CoA->Citrate alpha-KG α-Ketoglutarate Citrate->alpha-KG Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Labeling from [1,2-¹³C₂]glucose.

TCA_Glutamine_Tracer Labeling from [U-¹³C₅]glutamine cluster_glutaminolysis Glutaminolysis cluster_tca TCA Cycle Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha-KG α-Ketoglutarate Glutamate->alpha-KG Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA Citrate Citrate Citrate->alpha-KG Reductive Carboxylation Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Labeling from [U-¹³C₅]glutamine.

TCA_Succinate_Tracer Labeling from Succinate-1,4-¹³C₂ cluster_tca TCA Cycle Citrate Citrate alpha-KG α-Ketoglutarate Citrate->alpha-KG Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Acetyl-CoA Acetyl-CoA Acetyl-CoA->Citrate

Caption: Labeling from Succinate-1,4-¹³C₂.

Conclusion

The selection of a ¹³C tracer is a critical decision in the design of metabolic flux analysis experiments. While [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine are powerful and versatile tracers for elucidating glycolysis, the PPP, and anaplerotic pathways, Succinate-1,4-¹³C₂ offers a more targeted approach for investigating the latter half of the TCA cycle. For researchers interested in the function of succinate dehydrogenase, fumarase, and overall mitochondrial health, Succinate-1,4-¹³C₂ can provide valuable and precise insights that may be less clear with other tracers. A comprehensive understanding of cellular metabolism may ultimately be achieved through the use of multiple, complementary tracers in parallel experiments.

References

Unlocking Metabolic Secrets: The Advantages of Butane-1,4-13C2 in Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the unique benefits of Butane-1,4-13C2 for researchers in metabolism and drug development, offering a distinct window into the Krebs cycle and downstream biosynthetic pathways.

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for mapping the flow of molecules through complex biochemical networks. While tracers like ¹³C-glucose and ¹³C-glutamine are workhorses in the field, the strategic use of alternative tracers can illuminate pathways that might otherwise remain in the shadows. Butane-1,4-¹³C2 is emerging as one such powerful, complementary tool, providing unique insights into central carbon metabolism. This guide compares Butane-1,4-¹³C2 with conventional tracers, supported by experimental data and protocols, to aid researchers in designing more informative metabolic studies.

The Metabolic Journey of Butane-1,4-diol: A Different Doorway into the Krebs Cycle

To appreciate the advantages of Butane-1,4-¹³C2, one must first understand the metabolic fate of its unlabeled counterpart. In biological systems, 1,4-butanediol is rapidly metabolized. It is first oxidized to 4-hydroxybutyrate, which is then converted to succinate. Succinate is a key intermediate of the Krebs cycle (also known as the citric acid or TCA cycle), a central hub of cellular metabolism.

This metabolic route is what makes Butane-1,4-¹³C2 so valuable. Unlike glucose, which primarily enters the Krebs cycle as acetyl-CoA, or glutamine, which enters as α-ketoglutarate, Butane-1,4-¹³C2 introduces its ¹³C labels at the level of succinate. This provides a distinct advantage for probing the second half of the Krebs cycle and the anaplerotic reactions that replenish its intermediates.

Metabolic fate of this compound.

Comparative Analysis: Butane-1,4-¹³C2 vs. Conventional Tracers

The choice of an isotopic tracer is critical and depends on the specific metabolic pathway under investigation. Butane-1,4-¹³C2 offers distinct advantages over more commonly used tracers.[1]

FeatureButane-1,4-¹³C2¹³C-Glucose¹³C-Glutamine
Entry Point into Krebs Cycle SuccinateAcetyl-CoA (via Pyruvate)α-Ketoglutarate
Primary Pathways Traced Second half of Krebs cycle, anaplerosis, fatty acid synthesisGlycolysis, Pentose Phosphate Pathway, first half of Krebs cycle, fatty acid synthesisGlutaminolysis, Krebs cycle, amino acid synthesis
Unique Insights Provides a clearer view of anaplerotic contributions to the Krebs cycle from sources other than pyruvate. Allows for the study of succinate and fumarate metabolism, which is particularly relevant in certain cancers.Excellent for assessing glycolytic activity and the Warburg effect.[1]Key for studying the metabolic reprogramming of cancer cells that are dependent on glutamine.
Applications - Studying disorders of succinate metabolism. - Investigating the role of anaplerosis in cancer. - Tracing carbon skeletons into heme synthesis. - Complementing glucose and glutamine tracing for a more complete picture of central carbon metabolism.- Investigating metabolic shifts in cancer and diabetes. - Assessing the activity of the pentose phosphate pathway for nucleotide and NADPH synthesis.- Elucidating the role of glutamine in tumor growth and proliferation. - Studying nitrogen metabolism.

Probing Fatty Acid Synthesis

A significant advantage of using Butane-1,4-¹³C2 is its utility in tracing the biosynthesis of fatty acids. The Krebs cycle intermediate, citrate, can be exported from the mitochondria to the cytosol, where it is cleaved to produce acetyl-CoA, the primary building block for fatty acid synthesis.[2][3][4] By introducing ¹³C labels into the Krebs cycle via succinate, Butane-1,4-¹³C2 allows researchers to track the flow of these carbon atoms into the cytosolic acetyl-CoA pool and subsequently into newly synthesized fatty acids. This can be particularly insightful for understanding lipogenesis in cancer cells, which often exhibit upregulated fatty acid synthesis to support rapid proliferation.[5]

Experimental Protocol: A General Guide for ¹³C Tracer Studies

The following is a generalized protocol for conducting a stable isotope tracer experiment in a cell culture model. This can be adapted for in vivo studies as well.[6][7]

1. Tracer Preparation and Cell Culture:

  • Prepare a stock solution of Butane-1,4-¹³C2 in a suitable solvent (e.g., sterile PBS or cell culture medium).

  • Culture cells to the desired confluency in standard growth medium.

  • On the day of the experiment, replace the standard medium with a medium containing a known concentration of Butane-1,4-¹³C2. The concentration will need to be optimized for the specific cell type and experimental question.

2. Isotopic Labeling:

  • Incubate the cells with the tracer-containing medium for a predetermined period. This can range from minutes to hours, depending on the metabolic pathways of interest and the time required to reach isotopic steady state.[1]

3. Sample Collection and Metabolite Extraction:

  • After the incubation period, rapidly wash the cells with ice-cold saline to remove any remaining extracellular tracer.

  • Quench metabolism by adding a cold solvent, such as liquid nitrogen or a methanol/water mixture.

  • Extract the intracellular metabolites using a suitable extraction protocol (e.g., a biphasic extraction with methanol, chloroform, and water).[6]

4. Analytical Measurement:

  • Analyze the metabolite extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10][11] These methods will separate the different metabolites and determine the mass isotopologue distributions (the relative abundance of molecules with different numbers of ¹³C atoms).

5. Data Analysis and Interpretation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Calculate the fractional enrichment of ¹³C in the metabolites of interest.

  • Use metabolic flux analysis (MFA) software to model the flow of the ¹³C label through the metabolic network and quantify the fluxes through different pathways.[12][13][14][15]

Experimental Workflow A Tracer Selection (e.g., this compound) B Experimental Design (Cell Culture / In Vivo) A->B C Isotopic Labeling B->C D Sample Quenching & Metabolite Extraction C->D E Analytical Measurement (GC-MS / LC-MS) D->E F Data Processing (Isotopologue Distribution) E->F G Metabolic Flux Analysis (MFA) F->G H Biological Interpretation G->H

A typical workflow for a 13C metabolic tracer study.

References

Comparative Analysis of Butane-1,4-¹³C₂ and 1,4-¹³C₂-Succinate for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Butane-1,4-¹³C₂ and 1,4-¹³C₂-succinate as tracers in metabolic studies.

This guide provides a detailed comparative analysis of two stable isotope-labeled compounds, Butane-1,4-¹³C₂ and 1,4-¹³C₂-succinate, for tracing the flux through the tricarboxylic acid (TCA) cycle and related metabolic pathways. The choice of tracer can significantly impact the experimental design and interpretation of results in metabolic flux analysis (MFA). This document aims to equip researchers with the necessary information to make an informed decision based on the specific objectives of their study.

Introduction to the Tracers

Butane-1,4-¹³C₂ is a ¹³C-labeled form of 1,4-butanediol, an organic compound that is metabolized in vivo to succinate.[1] As a metabolic precursor, it allows for the investigation of the upstream pathways leading to succinate production.

1,4-¹³C₂-Succinate is the directly labeled form of succinate, a key intermediate in the TCA cycle.[2] Its use as a tracer provides a more direct method to study the downstream metabolism of succinate within the central carbon metabolism.

Physicochemical and Metabolic Properties

A summary of the key properties of both tracers is presented in the table below, providing a foundational understanding of their chemical nature and metabolic fate.

PropertyButane-1,4-¹³C₂1,4-¹³C₂-Succinate
Molecular Formula ¹³C₂H₁₀O₂¹³C₂H₄O₄
Molecular Weight ~92.11 g/mol ~120.07 g/mol
Metabolic Pathway Metabolized to γ-hydroxybutyrate (GHB), which is then converted to succinate.[1]Directly enters the cellular succinate pool and participates in the TCA cycle.[2]
Cellular Uptake Passive diffusion and potentially via transporters.Primarily through specific dicarboxylate transporters.[2]
Potential for Off-Target Effects The intermediate, GHB, has known psychoactive and neuromodulatory effects.[1]High concentrations can lead to alterations in cellular signaling and redox state.[3]

Comparative Analysis of Performance as Metabolic Tracers

The selection between Butane-1,4-¹³C₂ and 1,4-¹³C₂-succinate as a metabolic tracer depends on the specific research question. The following table outlines key considerations for their application in metabolic flux analysis.

FeatureButane-1,4-¹³C₂1,4-¹³C₂-Succinate
Tracing Scope Allows for the study of the entire metabolic pathway from 1,4-butanediol to downstream TCA cycle intermediates.Focuses on the metabolic fate of succinate within the TCA cycle and connected pathways.
Directness of Labeling Indirect labeling of the succinate pool, dependent on the rate of multi-step enzymatic conversion.[4]Direct labeling of the intracellular succinate pool.
Kinetic Considerations The kinetics of uptake and conversion to succinate must be considered, which can be influenced by factors like alcohol dehydrogenase activity.[4][5]The rate of transport across the cell membrane via dicarboxylate transporters is a key kinetic factor.[6]
Potential for Metabolic Perturbation The generation of GHB as an intermediate can introduce confounding physiological effects.[7]Direct administration of high concentrations of succinate can alter the cellular redox state and signaling pathways.[3]
Experimental Complexity Requires consideration of the multi-step conversion and potential for intermediate accumulation.A more straightforward approach for directly probing succinate metabolism.

Experimental Protocols

Detailed methodologies for utilizing these tracers in metabolic flux analysis are provided below. These protocols are generalized and may require optimization based on the specific cell type or experimental system.

Protocol 1: ¹³C Metabolic Flux Analysis using Butane-1,4-¹³C₂

Objective: To trace the metabolic fate of Butane-1,4-¹³C₂ through to the TCA cycle.

Materials:

  • Butane-1,4-¹³C₂

  • Cell culture medium appropriate for the cell line

  • Cultured cells of interest

  • Solvents for metabolite extraction (e.g., 80% methanol)

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluence. Replace the standard culture medium with a medium containing a defined concentration of Butane-1,4-¹³C₂. The optimal concentration and labeling duration should be determined empirically.

  • Metabolite Extraction: After the labeling period, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the medium. Add ice-cold 80% methanol to the cells, scrape, and collect the cell suspension.

  • Sample Preparation: Centrifuge the cell suspension to pellet cellular debris. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS): To increase volatility, derivatize the dried metabolites using a suitable agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopologue distribution of succinate and other TCA cycle intermediates.

  • Data Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C. Use appropriate software to calculate metabolic fluxes based on the labeling patterns.

Protocol 2: ¹³C Metabolic Flux Analysis using 1,4-¹³C₂-Succinate

Objective: To directly trace the metabolism of succinate within the TCA cycle.

Materials:

  • 1,4-¹³C₂-Succinate

  • Cell culture medium

  • Cultured cells

  • Metabolite extraction solvents

  • NMR spectrometer or GC-MS/LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Grow cells to the desired density. Introduce 1,4-¹³C₂-succinate into the culture medium at a predetermined concentration and for a specific duration to achieve isotopic steady state.

  • Metabolite Extraction: Follow the same quenching and extraction procedure as described in Protocol 1.

  • Sample Preparation for NMR: For NMR analysis, resuspend the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., DSS).

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The ¹³C spectra will directly show the incorporation of the label into succinate and its downstream metabolites.

  • Sample Preparation and Analysis for MS: For mass spectrometry, follow the sample preparation and analysis steps outlined in Protocol 1.

  • Data Analysis: Analyze the NMR spectra to determine the positional enrichment of ¹³C. For MS data, analyze the mass isotopologue distributions to calculate metabolic fluxes.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathway cluster_butane Butane-1,4-¹³C₂ Pathway Butane_1_4_13C2 Butane-1,4-¹³C₂ GHB γ-Hydroxybutyrate-¹³C₂ Butane_1_4_13C2->GHB Alcohol/Aldehyde Dehydrogenase Succinate Succinate-¹³C₂ GHB->Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle Direct_Succinate 1,4-¹³C₂-Succinate Direct_Succinate->Succinate Direct Administration

Caption: Metabolic pathway of Butane-1,4-¹³C₂ to Succinate and its entry into the TCA cycle.

Experimental_Workflow start Start: Choose Tracer cell_culture Cell Culture start->cell_culture labeling Isotopic Labeling with Butane-1,4-¹³C₂ or 1,4-¹³C₂-Succinate cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis Analysis: GC-MS, LC-MS/MS, or NMR extraction->analysis data_processing Data Processing and Flux Analysis analysis->data_processing end End: Interpret Results data_processing->end

Caption: Generalized experimental workflow for ¹³C metabolic flux analysis.

Conclusion

Both Butane-1,4-¹³C₂ and 1,4-¹³C₂-succinate are valuable tools for investigating cellular metabolism. The choice between them hinges on the specific biological question being addressed. Butane-1,4-¹³C₂ offers a unique opportunity to study the metabolic flux leading to succinate formation, but researchers must be mindful of the potential confounding effects of its metabolic intermediates. In contrast, 1,4-¹³C₂-succinate provides a more direct and less ambiguous method for probing the metabolic fate of succinate within the central carbon pathways. Careful consideration of the advantages and disadvantages outlined in this guide will enable researchers to design robust and informative metabolic tracer experiments.

References

Verifying Enzyme Activity: A Comparative Guide to Modern and Classical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of enzyme activity is fundamental to various fields of biological research and drug development. While traditional methods have long been the standard, the advent of stable isotope-labeled substrates and advanced analytical techniques offers new levels of specificity and insight. This guide provides a comprehensive comparison of a novel hypothetical method using Butane-1,4-¹³C₂ with established enzyme assay techniques, offering supporting data and detailed experimental protocols.

A Hypothetical Advancement: The Butane-1,4-¹³C₂ Assay

Stable isotope-labeled compounds provide a powerful tool for tracing metabolic pathways and quantifying enzymatic conversions with high precision. Here, we propose a hypothetical enzyme assay utilizing Butane-1,4-¹³C₂ as a substrate for enzymes such as butane monooxygenase, an enzyme known to hydroxylate butane to 1-butanol.[1][2] This method allows for the direct and unambiguous tracking of the carbon backbone of the substrate as it is converted to its product.

Comparison of Enzyme Activity Verification Methods

The choice of an enzyme assay depends on various factors including the nature of the enzyme and substrate, the required sensitivity, and the available instrumentation. Below is a comparison of the hypothetical Butane-1,4-¹³C₂ assay with commonly used methods.

Method Principle Advantages Disadvantages Typical Throughput Instrumentation
Butane-1,4-¹³C₂ Assay (Hypothetical) An enzyme, such as butane monooxygenase, converts Butane-1,4-¹³C₂ to 1-Butanol-¹³C₂. The ¹³C-labeled product is then detected and quantified, typically by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.- High specificity and accuracy due to the distinct mass of the labeled product.- Enables tracing of metabolic fate of the substrate.- Reduced background interference.- Synthesis of labeled substrate can be expensive.- Requires specialized and costly equipment (MS or NMR).- Potentially lower throughput than spectrophotometric assays.Low to MediumMass Spectrometer, NMR Spectrometer
Spectrophotometry Measures the change in absorbance of light at a specific wavelength as a substrate is converted to a product.[3] This can be a direct measurement or coupled to a secondary reaction that produces a colored product.[4]- Widely accessible and relatively inexpensive.- High throughput is possible with microplate readers.- Well-established protocols are available for many enzymes.- Can suffer from interference from other compounds that absorb at the same wavelength.- Indirect coupled assays can be complex to optimize.- May not be suitable for all enzyme-substrate pairs.HighSpectrophotometer, Microplate Reader
Fluorometry Measures the change in fluorescence as a non-fluorescent substrate is converted to a fluorescent product, or vice-versa.[4]- Generally more sensitive than spectrophotometry.- High throughput capabilities.- Susceptible to quenching and interference from fluorescent compounds.- Fluorescently labeled substrates may not behave identically to native substrates.- Photobleaching can be an issue.HighFluorometer, Microplate Reader
Mass Spectrometry (General) Directly measures the mass-to-charge ratio of the substrate and product molecules, allowing for their direct quantification.[1][5]- High sensitivity and specificity.- Can be used for complex mixtures without prior purification.- Allows for the use of natural, unlabeled substrates.- Capable of multiplexing to measure multiple enzyme activities simultaneously.- High initial instrument cost.- Can have lower throughput than plate-based assays.- Matrix effects can suppress ionization and affect quantification.Low to MediumMass Spectrometer (e.g., LC-MS, GC-MS)
NMR Spectroscopy Monitors the enzymatic reaction in real-time by detecting the unique magnetic properties of atomic nuclei in the substrate and product.[6][7]- Provides detailed structural information about substrates and products.- Allows for the simultaneous detection and quantification of multiple species in a reaction mixture.- Non-invasive and non-destructive.- Relatively low sensitivity compared to other methods.- Requires specialized and expensive equipment.- Lower throughput.LowNMR Spectrometer

Experimental Protocols

Hypothetical Protocol for Butane-1,4-¹³C₂ Assay with Butane Monooxygenase

Objective: To determine the activity of butane monooxygenase by quantifying the formation of 1-Butanol-¹³C₂ from Butane-1,4-¹³C₂ using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Purified butane monooxygenase

  • Butane-1,4-¹³C₂ gas

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • NADH

  • Quenching solution (e.g., ice-cold methanol with an internal standard)

  • Gas-tight vials and syringes

  • GC-MS system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NADH in a gas-tight vial.

  • Seal the vial and inject a known amount of Butane-1,4-¹³C₂ gas into the headspace.

  • Initiate the reaction by injecting the purified butane monooxygenase into the vial.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the aqueous phase containing the 1-Butanol-¹³C₂ product.

  • Analyze the extracted sample by GC-MS to separate and quantify the 1-Butanol-¹³C₂ product based on its specific mass spectrum.

  • Calculate the enzyme activity based on the amount of product formed over time.

Protocol for a Standard Spectrophotometric Assay (e.g., Lactate Dehydrogenase)

Objective: To measure the activity of lactate dehydrogenase (LDH) by monitoring the decrease in absorbance of NADH at 340 nm.

Materials:

  • Purified LDH

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Sodium pyruvate solution

  • NADH solution

  • Spectrophotometer and cuvettes

Procedure:

  • In a cuvette, prepare a reaction mixture containing the reaction buffer, sodium pyruvate, and NADH.

  • Place the cuvette in the spectrophotometer and set the wavelength to 340 nm.

  • Record the initial absorbance (A_initial).

  • Initiate the reaction by adding a small volume of the LDH enzyme solution and mix quickly.

  • Monitor the decrease in absorbance at 340 nm over a set period (e.g., 5 minutes), taking readings at regular intervals.

  • Calculate the rate of change in absorbance (ΔA/min).

  • Use the Beer-Lambert law and the molar extinction coefficient of NADH to calculate the enzyme activity.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental setups and biological pathways. Below are examples created using the DOT language for Graphviz.

Enzyme_Assay_Workflow General Workflow for Enzyme Activity Assays cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactors) Mix Mix Reagents and Enzyme Reagents->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Incubate Incubate at Optimal Conditions Mix->Incubate Measure Measure Product Formation or Substrate Consumption Incubate->Measure Calculate Calculate Enzyme Activity Measure->Calculate Data Data Interpretation Calculate->Data

Caption: A generalized workflow for conducting enzyme activity assays.

Butane_Metabolism_Pathway Metabolic Pathway of Butane by Butane Monooxygenase Butane Butane-1,4-13C2 Butanol 1-Butanol-13C2 Butane->Butanol Butane Monooxygenase (BMO) Butyraldehyde Butyraldehyde-13C2 Butanol->Butyraldehyde Alcohol Dehydrogenase Butyrate Butyrate-13C2 Butyraldehyde->Butyrate Aldehyde Dehydrogenase

Caption: The metabolic pathway of butane initiated by butane monooxygenase.

Comparison_Logic Decision Logic for Choosing an Enzyme Assay Start Start: Need to Measure Enzyme Activity High_Throughput High Throughput Needed? Start->High_Throughput High_Specificity High Specificity Needed? High_Throughput->High_Specificity No Spectro_Fluoro Spectrophotometry or Fluorometry High_Throughput->Spectro_Fluoro Yes Structural_Info Structural Info Needed? High_Specificity->Structural_Info No Mass_Spec Mass Spectrometry High_Specificity->Mass_Spec Yes Structural_Info->Spectro_Fluoro No NMR_Spec NMR Spectroscopy Structural_Info->NMR_Spec Yes

References

Orthogonal Methods to Validate Butane-1,4-¹³C₂ Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Butane-1,4-¹³C₂ and Metabolic Flux Analysis

Butane-1,4-¹³C₂ is a stable isotope-labeled compound used as a tracer in ¹³C Metabolic Flux Analysis (¹³C-MFA). This powerful technique allows for the quantification of intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism. In biological systems, 1,4-butanediol is metabolized to succinate, which then enters the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. By tracking the incorporation of the ¹³C label from Butane-1,4-¹³C₂ into downstream metabolites using mass spectrometry (MS), researchers can elucidate the rates of various metabolic pathways.

Comparison of Orthogonal Validation Methods

This guide will compare three key orthogonal methods for validating Butane-1,4-¹³C₂ findings:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive analytical technique that can provide positional information on isotope labeling.

  • Enzymatic Assays: In vitro or in situ measurements of the activity of specific enzymes involved in the metabolic pathway of interest.

  • Genetic Manipulation (Gene Knockout/Knockdown): Perturbing the metabolic network by deleting or silencing genes encoding for specific enzymes and observing the effect on metabolic fluxes.

The following table summarizes the key characteristics of each method in comparison to ¹³C-MFA.

Feature¹³C-MFA with Butane-1,4-¹³C₂ (Primary Method)NMR Spectroscopy (Orthogonal Method 1)Enzymatic Assays (Orthogonal Method 2)Genetic Manipulation (Orthogonal Method 3)
Principle Tracing the incorporation of stable isotopes from a labeled substrate into downstream metabolites using mass spectrometry.Detection of isotope labeling patterns and quantification of metabolites based on nuclear spin properties.Measurement of the rate of a specific enzymatic reaction under controlled conditions.Altering the expression of a specific gene to observe the resulting metabolic phenotype.
Type of Data Relative or absolute metabolic flux values.Positional isotopomer distribution, relative flux ratios, and metabolite concentrations.Maximum enzyme velocity (Vmax) and Michaelis constant (Km).Changes in metabolite concentrations and relative flux distributions.
Strengths High sensitivity and ability to measure a wide range of metabolites simultaneously. Provides a global view of metabolic fluxes.Non-destructive, provides detailed positional information of isotopes, can be used for in vivo measurements.Directly measures the functional activity of a specific enzyme.Directly tests the role of a specific enzyme in a metabolic pathway.
Limitations Indirect measurement of flux, requires complex modeling, potential for isotopic non-steady state issues.Lower sensitivity compared to MS, spectral overlap can be challenging for complex mixtures.In vitro measurements may not reflect in vivo enzyme activity due to regulatory mechanisms.Pleiotropic effects of gene knockouts can complicate data interpretation.
Validation Point Confirms the overall pathway and quantifies the flux through it.Verifies the specific metabolic conversions and provides complementary flux information.Validates the activity of a key enzyme predicted to carry a certain flux.Confirms the necessity of a specific enzyme for the observed metabolic flux.

Experimental Protocols

¹³C-MFA with Butane-1,4-¹³C₂

A detailed protocol for high-resolution ¹³C-MFA can be found in established literature. The general workflow involves:

  • Cell Culture and Labeling: Cells are cultured in a defined medium containing Butane-1,4-¹³C₂ as the tracer. The labeling duration is optimized to reach isotopic steady state.

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells.

  • Sample Analysis: The isotopic labeling patterns of key metabolites, such as those in the TCA cycle, are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Flux Calculation: The measured labeling data is used in a metabolic model to calculate the intracellular fluxes.

Orthogonal Method 1: NMR Spectroscopy

Protocol for ¹³C NMR-based Metabolic Flux Analysis:

  • Sample Preparation: Similar to MS-based MFA, cells are cultured with Butane-1,4-¹³C₂. Metabolites are extracted and prepared in a suitable buffer for NMR analysis.

  • NMR Data Acquisition: ¹³C and/or ¹H-¹³C correlated NMR spectra are acquired. 2D NMR techniques like HSQC can provide detailed information on the position of the ¹³C label within the metabolite.

  • Spectral Processing and Analysis: The NMR spectra are processed to identify and quantify the different isotopomers of key metabolites. This information can be used to calculate relative flux ratios.

Orthogonal Method 2: Enzymatic Assays

Protocol for Succinate Dehydrogenase (SDH) Activity Assay:

Succinate dehydrogenase is a key enzyme in the TCA cycle that converts succinate to fumarate. Its activity can be measured to validate the flux through this step.

  • Sample Preparation: Mitochondria or cell lysates are prepared from cells grown under the same conditions as the ¹³C-MFA experiment.

  • Assay Reaction: The sample is incubated with a reaction mixture containing succinate as the substrate and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.

  • Measurement: The rate of change in absorbance of the electron acceptor is measured spectrophotometrically at a specific wavelength (e.g., 600 nm for DCIP).

  • Calculation of Activity: The enzyme activity is calculated based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.[1][2]

Orthogonal Method 3: Genetic Manipulation

Workflow for Gene Knockout and Metabolomic Analysis:

  • Gene Targeting: A specific gene encoding an enzyme in the Butane-1,4-diol metabolic pathway (e.g., a dehydrogenase involved in its initial oxidation) is targeted for knockout using CRISPR/Cas9 or other gene-editing technologies.

  • Generation of Knockout Cell Line: Clonal cell lines with the confirmed gene knockout are established.

  • Metabolomic Analysis: Both the knockout and wild-type cells are cultured with Butane-1,4-diol, and their intracellular and extracellular metabolites are analyzed using MS or NMR.

  • Data Analysis: The metabolite profiles of the knockout and wild-type cells are compared to determine the impact of the gene knockout on the metabolic pathway.

Data Presentation and Visualization

To facilitate a clear comparison of the data obtained from these different methods, it is essential to present the quantitative results in a structured format.

Table 1: Hypothetical Quantitative Comparison of Metabolic Fluxes

Metabolic Flux¹³C-MFA (nmol/10⁶ cells/hr)NMR Spectroscopy (Relative Flux Ratio)Enzymatic Assay (U/mg protein)Gene Knockout (Fold Change in Succinate)
Butane-1,4-diol Uptake100 ± 5---
Succinate -> Fumarate85 ± 70.8 ± 0.051.2 ± 0.10.2 ± 0.05
Malate -> Oxaloacetate70 ± 60.7 ± 0.04--

Note: This table presents hypothetical data for illustrative purposes. The specific units and values will vary depending on the experimental system.

Visualizing Metabolic Pathways and Experimental Workflows

Graphviz (DOT language) can be used to create clear diagrams of signaling pathways and experimental workflows.

MetabolicPathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism Butane-1,4-13C2_ext Butane-1,4-13C2 (Extracellular) Butane-1,4-13C2_int This compound Butane-1,4-13C2_ext->Butane-1,4-13C2_int Transport GHB-13C2 γ-Hydroxybutyrate-13C2 Butane-1,4-13C2_int->GHB-13C2 ADH/ALDH Succinate-13C2 Succinate-13C2 GHB-13C2->Succinate-13C2 GHB Dehydrogenase TCA_Cycle TCA Cycle Succinate-13C2->TCA_Cycle

Metabolic pathway of Butane-1,4-¹³C₂.

ValidationWorkflow cluster_primary Primary Method cluster_orthogonal Orthogonal Validation Methods MFA 13C-MFA with This compound NMR NMR Spectroscopy MFA->NMR Validate Findings EnzymeAssay Enzymatic Assays MFA->EnzymeAssay Validate Findings GeneKnockout Gene Knockout MFA->GeneKnockout Validate Findings NMR->MFA Complementary Flux Data EnzymeAssay->MFA Confirm Enzyme Activity GeneKnockout->MFA Confirm Pathway Involvement

Workflow for orthogonal validation.

Conclusion

References

Safety Operating Guide

Safe Disposal of Butane-1,4-13C2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Butane-1,4-13C2.

This compound is a stable isotopically labeled compound. Unlike radioactive isotopes, stable isotopes do not emit radiation and therefore do not require special handling for radiation protection.[1] The disposal procedures for stable isotope-labeled compounds are generally the same as for their unlabeled counterparts.[1][] Therefore, this compound should be handled and disposed of as butane, which is a highly flammable gas.

Key Safety and Disposal Information

Proper handling and disposal of this compound are paramount due to its flammability and the potential hazards associated with pressurized gas cylinders. The following table summarizes the key physical and safety data for this compound.

PropertyValueSource
Chemical Formula ¹³CH₃CH₂CH₂¹³CH₃
CAS Number 69105-48-2
Molecular Weight 60.11 g/mol
Boiling Point -0.5 °C
Melting Point -138 °C
Flash Point -60 °C (-76 °F)
Vapor Pressure 51.6 psi (at 37.7 °C)
Hazard Classifications Flammable Gas, Category 1; Gas Under Pressure, Liquefied Gas
Hazard Statements H220: Extremely flammable gas. H280: Contains gas under pressure; may explode if heated.
Waste Classification F003: Flammable Hazardous Waste[3]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure should be carried out in a well-ventilated area, preferably within a fume hood, and away from any sources of ignition.

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling the cylinder, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Flame-retardant lab coat

    • Cryogenic gloves (if there is a potential for contact with liquid butane)

    • Closed-toe shoes

2. Cylinder and Gas Line Depressurization:

  • Ensure the experimental apparatus connected to the this compound cylinder is shut down and has been safely depressurized.

  • Close the main valve on the gas cylinder tightly.

  • Vent the regulator and any residual gas in the lines into a chemically resistant exhaust system or fume hood.

3. Emptying Residual Gas:

  • For partially used cylinders, the preferred method of disposal is to use the remaining gas in a subsequent experiment.

  • If the gas cannot be used, it must be safely vented. Connect the cylinder to a non-reactive, non-flammable tubing that leads to a certified gas scrubbing system or a fume hood with an appropriate ventilation rate.

  • Slowly open the cylinder valve to release the remaining gas at a controlled rate. Never vent directly into the laboratory atmosphere.

  • Monitor the cylinder pressure until it is fully empty. An empty cylinder will have a pressure equal to the ambient atmospheric pressure.

4. Cylinder Preparation for Disposal:

  • Once the cylinder is confirmed to be empty, disconnect the regulator and any other fittings.

  • Replace the cylinder valve cap.

  • Label the cylinder clearly as "EMPTY".

  • Segregate the empty cylinder from full or in-use cylinders.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or hazardous waste management provider to arrange for the pickup and disposal of the empty cylinder.[4]

  • Provide them with the chemical name (this compound) and any other required information.

  • Alternatively, some gas suppliers have a cylinder return program. Check with the supplier from whom the gas was purchased.

Important Considerations:

  • Never attempt to refill or puncture a butane cylinder.[5]

  • Store all butane cylinders, whether full or empty, in a cool, dry, well-ventilated area away from heat, sunlight, and ignition sources.[5]

  • Do not dispose of butane cylinders in regular trash.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a this compound gas cylinder.

A Start: This compound cylinder ready for disposal B Wear Appropriate PPE A->B C Is the cylinder empty? B->C D Use remaining gas in another experiment C->D No F Close cylinder valve and disconnect regulator C->F Yes E Safely vent residual gas in a fume hood D->E E->F G Label cylinder as 'EMPTY' F->G H Contact EH&S or Hazardous Waste Contractor G->H I Arrange for pickup and disposal H->I J End: Cylinder properly disposed I->J

Caption: Disposal workflow for this compound cylinder.

References

Personal protective equipment for handling Butane-1,4-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Butane-1,4-13C2. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal. This compound is an isotopically labeled compound that is also an extremely flammable gas, requiring specific handling precautions.[1][2]

Hazard Identification and Classification

This compound presents significant physical hazards due to its flammability and its state as a gas under pressure.[1][2] In high concentrations, it can also act as an asphyxiant by displacing oxygen.[1][3]

Hazard ClassificationGHS CodeDescription
Flammable GasesH220Extremely flammable gas.[1][2]
Gases Under PressureH280Contains gas under pressure; may explode if heated.[1][2]
Simple Asphyxiant-May displace oxygen and cause rapid suffocation.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to create a barrier between the researcher and the hazardous material.[4] The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentRationale
Eyes/Face Safety glasses or goggles. A face shield is recommended for tasks with a higher risk of splashes or releases.[4][5]To protect against potential splashes of liquefied gas and contact with vapors.[4][6]
Hands Chemical-resistant gloves (e.g., nitrile rubber for intermittent contact).[5]To prevent skin contact with the liquefied gas, which can cause frostbite.[7]
Body A flame-resistant lab coat or a lab coat made of 100% cotton.[8][9]To protect skin and clothing from splashes and in case of a flash fire.[4][8]
Feet Closed-toe shoes.[4]To protect feet from spills and falling objects.[6]
Respiratory A respirator may be required when working in poorly ventilated areas or when engineering controls are not sufficient.[4]To prevent inhalation of high concentrations of the gas, which can lead to asphyxiation.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risks. This involves careful preparation, handling, and storage procedures.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Location: Ensure all handling of this compound occurs in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of flammable vapors.[8]

  • Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot surfaces, sparks from electrical equipment, and static electricity.[1][8][10]

  • Equipment: Use equipment rated for cylinder pressure and compatible with the material.[10] Ensure all components are made of metal and are properly grounded to prevent the buildup of static electricity.[6]

  • Emergency Preparedness: Have a suitable fire extinguisher (e.g., an ABC extinguisher) readily available.[8] Ensure that an emergency plan is in place to handle accidental releases.[10]

Handling:

  • Cylinder Movement: Use a suitable hand truck to move gas cylinders; do not drag, roll, or drop them.[10]

  • Connecting Equipment: Do not open the cylinder valve until it is connected to the equipment prepared for use. A backflow prevention device should be used in the piping.[10]

  • Leak Check: After connecting the cylinder, perform a leak check on all connections using a suitable method (e.g., Snoop leak detection fluid).

  • Flow Control: Open valves slowly to prevent rapid pressure changes.

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10]

Storage:

  • Location: Store cylinders in a well-ventilated, secure area away from heat, direct sunlight, and ignition sources.[1][7][10] The storage area should be free from fire risk.[1]

  • Temperature: Keep the container in a location where the temperature does not exceed 50°C (122°F).[1][11]

  • Position: Store cylinders in an upright position and secure them to prevent falling.[1][10]

  • Segregation: Store away from incompatible materials, such as oxidant gases.[1]

  • Labeling: Ensure all containers are clearly labeled with the identity of the contents and the associated hazards.[12]

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste, in compliance with local, state, and federal regulations.

  • Contact EHS: Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Empty Canisters: For commercial-level disposal, empty canisters should be placed in designated hazardous waste containers labeled for flammable gas.[11] Do not mix with other types of hazardous waste.[11]

  • Residual Gas: Never dispose of a canister with gas remaining inside.[11] Your EHS office will provide guidance on how to handle residual gas.

  • Container Management: Keep waste containers in a cool, dry, and well-ventilated location, away from heat and sunlight.[11]

  • Waste Pickup: Arrange for a pickup of the hazardous waste through a certified waste management company contracted by your institution.[11]

Safe Handling and Disposal Workflow

cluster_prep Preparation Steps cluster_handling Handling Procedure cluster_disposal Disposal Protocol start Start prep Preparation start->prep handling Handling prep->handling storage Storage handling->storage If not fully used disposal Disposal handling->disposal After use storage->handling For subsequent use end End disposal->end risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE location_prep Prepare Ventilated Work Area ignition_check Remove Ignition Sources connect Connect Cylinder to Equipment leak_check Perform Leak Check operate Operate System contact_ehs Contact EHS for Procedures segregate_waste Segregate Hazardous Waste waste_pickup Arrange for Waste Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.